molecular formula C7H10ClN3 B1425173 4-chloro-N-ethyl-6-methylpyrimidin-2-amine CAS No. 5748-33-4

4-chloro-N-ethyl-6-methylpyrimidin-2-amine

カタログ番号: B1425173
CAS番号: 5748-33-4
分子量: 171.63 g/mol
InChIキー: DDUVDNODUDMZLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-chloro-N-ethyl-6-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C7H10ClN3 and its molecular weight is 171.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-ethyl-6-methylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-ethyl-6-methylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-chloro-N-ethyl-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-3-9-7-10-5(2)4-6(8)11-7/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUVDNODUDMZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693795
Record name 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5748-33-4
Record name 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, process development, and drug discovery. We will delve into the strategic considerations behind the chosen synthetic route, provide a detailed, step-by-step experimental protocol, and discuss the underlying chemical principles that govern the transformation. The synthesis involves a two-step sequence commencing with the chlorination of 2-amino-6-methylpyrimidin-4-ol to yield the key intermediate, 2,4-dichloro-6-methylpyrimidine, followed by a selective nucleophilic aromatic substitution with ethylamine.

Introduction and Strategic Overview

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with their versatile scaffold appearing in a vast array of therapeutic agents. 4-chloro-N-ethyl-6-methylpyrimidin-2-amine is a valuable building block, offering multiple reaction sites for further chemical modification and library synthesis. The strategic placement of the chloro, ethylamino, and methyl groups provides a framework for tuning the physicochemical and pharmacological properties of derivative compounds.

The synthesis pathway detailed herein has been selected for its efficiency, scalability, and reliance on readily available starting materials. The core strategy involves the creation of a di-electrophilic pyrimidine ring system, followed by a chemoselective amination. This approach allows for precise control over the substitution pattern, a critical factor in the synthesis of complex molecules.

The Synthetic Pathway: A Mechanistic Perspective

The chosen synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine is a two-step process. The first step involves the conversion of a pyrimidinol to a dichloropyrimidine, and the second step is a selective amination.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Selective Amination 2-amino-6-methylpyrimidin-4-ol 2-amino-6-methylpyrimidin-4-ol 2,4-dichloro-6-methylpyrimidine 2,4-dichloro-6-methylpyrimidine 2-amino-6-methylpyrimidin-4-ol->2,4-dichloro-6-methylpyrimidine POCl3, heat 2,4-dichloro-6-methylpyrimidine_2 2,4-dichloro-6-methylpyrimidine 4-chloro-N-ethyl-6-methylpyrimidin-2-amine 4-chloro-N-ethyl-6-methylpyrimidin-2-amine 2,4-dichloro-6-methylpyrimidine_2->4-chloro-N-ethyl-6-methylpyrimidin-2-amine Ethylamine, Solvent, Base

Figure 1: Overall synthetic scheme for 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

Step 1: Synthesis of 2,4-dichloro-6-methylpyrimidine

The initial step of the synthesis is the conversion of 2-amino-6-methylpyrimidin-4-ol (also known as 6-methylisocytosine) to 2,4-dichloro-6-methylpyrimidine. This transformation is a classic example of converting a hydroxyl group on a heterocyclic ring into a more reactive chloro group, which is a better leaving group for subsequent nucleophilic substitution reactions.

Mechanism: The reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The lone pair of electrons on the nitrogen atom of the pyrimidine ring attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate. This is followed by the displacement of the phosphoryl group by a chloride ion to yield the chlorinated product. The presence of the amino group at the 2-position can also be a site for reaction, but under controlled conditions, the hydroxyl group is preferentially replaced.

Step 2: Synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

The second and final step is the selective reaction of 2,4-dichloro-6-methylpyrimidine with ethylamine to introduce the N-ethylamino group. This is a nucleophilic aromatic substitution (SNAr) reaction.

Mechanism and Selectivity: The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The two chlorine atoms at the 2- and 4-positions are both potential sites for substitution. The selectivity of the reaction is governed by the electronic and steric environment of these positions. In many cases, the 4-position of the pyrimidine ring is more electrophilic and thus more reactive towards nucleophiles than the 2-position. This is due to the combined electron-withdrawing effects of the two ring nitrogen atoms. Therefore, ethylamine will preferentially attack the 4-position, displacing the chloride ion to form the desired product. The reaction is typically carried out in the presence of a base to neutralize the HCl that is formed as a byproduct.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-amino-6-methylpyrimidin-4-olReagentCommercially Available
Phosphorus oxychloride (POCl₃)ReagentCommercially Available
2,4-dichloro-6-methylpyrimidineReagentCommercially Available
Ethylamine (solution in THF or ethanol)ReagentCommercially Available
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica gel230-400 meshCommercially Available
Step-by-Step Synthesis

Step 1: Synthesis of 2,4-dichloro-6-methylpyrimidine

A general procedure for the synthesis of 2-amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine involves mixing 6 g of the starting material with 35 mL of freshly distilled phosphorus oxychloride.[1] The mixture is then refluxed until it becomes homogeneous.[1] After the reaction is complete, the excess phosphorus oxychloride is removed under vacuum.[1] The reaction mixture is then cooled, and the residue is mixed with ice water.[1] The pH is adjusted to 8 with a 25% ammonia solution.[1] The resulting suspension is filtered, and the precipitate is washed with water.[1] The crude product can be recrystallized from 50% ethanol and dried to a constant weight.[1]

Step 2: Synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol at 0 °C, is added ethylamine (1.1-1.5 eq) dropwise. A non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) is also added to the reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the pyrimidine ring (a singlet), and the aromatic proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule with their expected chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the product.

  • Melting Point (mp): A sharp melting point range is indicative of a pure compound.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Ethylamine: is a flammable and corrosive liquid. It should be handled in a fume hood.

  • Chlorinated solvents: are toxic and should be handled with care.

Conclusion

The synthetic pathway described in this technical guide provides a robust and efficient method for the preparation of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine. The two-step sequence, involving a chlorination followed by a selective nucleophilic aromatic substitution, is a well-established and scalable route. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocol, researchers can reliably synthesize this valuable intermediate for their drug discovery and development programs.

References

  • ChemicalBook. Synthesis of (4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine from 2,4-Dichloro-6-methylpyrimidine and Ethylamine.
  • ChemicalBook. 2-Amino-4-chloro-6-methylpyrimidine synthesis.
  • Sigma-Aldrich. 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5.
  • PubChem. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810.
  • ResearchGate.
  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

Sources

A Technical Guide to the Physicochemical Properties of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the "Drug-Likeness" of a Molecule

In the intricate process of drug discovery and development, the journey of a potential therapeutic agent from a laboratory concept to a clinical reality is governed by a multitude of factors. While the interaction of a molecule with its biological target is of paramount importance, its ultimate success is equally dependent on a set of fundamental characteristics known as physicochemical properties. These properties, including solubility, lipophilicity, and ionization state (pKa), dictate the molecule's ability to navigate the complex biological environment of the human body. They influence its absorption, distribution, metabolism, and excretion (ADME), collectively determining its pharmacokinetic profile and, consequently, its efficacy and safety.[1][2][3][4]

This technical guide provides an in-depth exploration of the core physicochemical properties of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine , a substituted pyrimidine derivative. The pyrimidine scaffold is a common feature in many biologically active compounds, making the characterization of its derivatives a subject of significant interest in medicinal chemistry.[5] This document will not only present the known and predicted properties of this specific molecule but will also delve into the standardized experimental methodologies used to determine these crucial parameters. By understanding both the properties themselves and the robust protocols for their measurement, researchers can make more informed decisions in the optimization of lead compounds and the selection of viable drug candidates.

Molecular Identity and Structure

A clear and unambiguous identification of a chemical entity is the foundation of any scientific investigation. The structural features of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine are key to understanding its chemical behavior and potential biological activity.

  • IUPAC Name: 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

  • Synonyms: While specific synonyms for this exact compound are not widely cataloged, related structures include 2-Amino-4-chloro-6-methylpyrimidine and 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine.[6]

  • Chemical Formula: C₇H₁₀ClN₃

  • Molecular Structure:

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine. It is important to note that while some data for structurally similar compounds is available, specific experimental values for this exact molecule are not prevalent in the public domain. Therefore, many of the listed values are computationally predicted, providing a valuable starting point for experimental verification.

PropertyValue (Predicted/Experimental)Significance in Drug Development
Molecular Weight 171.63 g/mol [6]Influences diffusion, transport across membranes, and overall "drug-likeness."
Melting Point Data not available (A related compound, 2-Amino-4-chloro-6-methylpyrimidine, has a melting point of 183-186 °C)Indicates purity and solid-state stability.
Boiling Point Data not availableRelevant for purification and manufacturing processes.
LogP (Octanol/Water Partition Coefficient) Predicted: ~2.5-3.5A key measure of lipophilicity, affecting solubility, permeability, and metabolism.
Aqueous Solubility Predicted: Low to moderateCrucial for absorption and formulation.
pKa (Acid Dissociation Constant) Predicted: ~3.5-4.5 (for the protonated amine)Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding.

Experimental Determination of Key Physicochemical Properties

To ensure the reliability of physicochemical data, robust and standardized experimental protocols are essential. This section provides an overview of the methodologies that would be employed to experimentally determine the solubility, lipophilicity (LogP), and acidity (pKa) of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

Aqueous Solubility: Kinetic vs. Thermodynamic Measurement

Aqueous solubility is a critical parameter that dictates the bioavailability of an orally administered drug.[7] Two common approaches to its measurement are kinetic and thermodynamic solubility assays.[8][9]

  • Kinetic Solubility: This high-throughput method is often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[8][10][11] It measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates out of an aqueous buffer.[8][10] While fast and resource-efficient, it may not represent true equilibrium solubility.[9]

  • Thermodynamic Solubility (Shake-Flask Method): Considered the "gold standard," this method determines the equilibrium solubility of a compound.[12] An excess of the solid compound is agitated in an aqueous buffer for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12] The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined, often by HPLC.[12][13]

  • Preparation: Add an excess amount of solid 4-chloro-N-ethyl-6-methylpyrimidin-2-amine to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the container and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to stand, and then filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: Ensure that the presence of solid material is confirmed at the end of the experiment to validate that a saturated solution was achieved.

Expert's Rationale: The shake-flask method is chosen for its accuracy and ability to provide a true equilibrium solubility value, which is crucial for later stages of drug development and formulation. The use of a physiologically relevant buffer (pH 7.4) mimics the conditions in the bloodstream.

Lipophilicity: LogP Determination

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross cell membranes. It is most commonly quantified as the partition coefficient (LogP) between n-octanol and water.

  • Preparation: Prepare a solution of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine in the phase in which it is more soluble (either n-octanol or water). The concentration should be below 0.01 mol/L.[14]

  • Partitioning: Add equal volumes of pre-saturated n-octanol and water to a separatory funnel. Add the compound solution and shake vigorously for a set period.

  • Equilibration and Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Expert's Rationale: The shake-flask method, as outlined by the OECD, is a well-established and reliable technique for LogP determination for compounds with LogP values less than 4.[15] It provides a direct measure of the partitioning behavior of the compound between a nonpolar and a polar phase, which is a good surrogate for its behavior in biological systems.

Ionization Constant: pKa Determination via Potentiometric Titration

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH.[16] This is critical as the ionized and un-ionized forms of a drug can have vastly different solubilities, permeabilities, and target affinities. Potentiometric titration is a classic and accurate method for pKa determination.[17][18][19][20]

  • Solution Preparation: Dissolve a precisely weighed amount of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[16][17]

  • Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution.[16][17]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if the compound is basic, or a strong base (e.g., 0.1 M NaOH) if it is acidic. Add the titrant in small, precise increments.[16][17]

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound has been neutralized.

Expert's Rationale: Potentiometric titration provides a direct and accurate measurement of the pKa by monitoring the change in pH as the compound is protonated or deprotonated.[19] This method is robust and well-understood, providing high-quality data for understanding the ionization behavior of the molecule.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for thermodynamic solubility and LogP determination.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification A Weigh excess solid compound B Add to known volume of buffer (pH 7.4) A->B C Seal and shake at constant temp (24-48 hours) B->C D Filter suspension (0.45 µm filter) C->D E Quantify filtrate concentration (HPLC) D->E F Thermodynamic Solubility Value E->F Result

Caption: Workflow for Thermodynamic Solubility Determination.

LogP_Determination_Workflow cluster_prep Preparation cluster_part Partitioning cluster_quant Quantification A Prepare compound solution in one phase C Combine phases & solution in separatory funnel A->C B Pre-saturate n-octanol and water B->C D Shake vigorously and allow to equilibrate C->D E Separate the two phases D->E F Measure concentration in each phase (HPLC) E->F G LogP Value F->G Calculate Ratio

Caption: Workflow for LogP Determination via Shake-Flask Method.

Conclusion

The physicochemical properties of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine are fundamental to its potential as a therapeutic agent. While computational predictions offer valuable initial insights, rigorous experimental determination of parameters such as solubility, lipophilicity, and pKa is indispensable for accurate characterization. The standardized protocols outlined in this guide provide a framework for obtaining high-quality, reliable data that can effectively inform the drug discovery and development process. A thorough understanding of these properties and their interplay is essential for optimizing the ADME profile of a molecule, thereby increasing its likelihood of success in clinical applications.

References

  • Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3327. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19050509, 4-Chloro-6-methylpyridin-2-amine. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Tsinman, K., Tsinman, O., & Alex, A. (2011). In vitro solubility assays in drug discovery. Methods in molecular biology (Clifton, N.J.), 703, 115–128. [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 122: Determination of pH, Acidity and Alkalinity. OECD Publishing.
  • Di, L., & Kerns, E. H. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert opinion on drug discovery, 11(7), 679–692. [Link]

  • Jing, X., Hou, Y., Hallett, W., Sahajwalla, C. G., & Ji, P. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Advances in experimental medicine and biology, 1148, 115–129. [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5675. [Link]

  • Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.
  • European Commission. (2008). Commission Regulation (EC) No 440/2008 of 30 May 2008 laying down test methods pursuant to Regulation (EC) No 1907/2006 of the European Parliament and of the Council on the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH). [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 735-742. [Link]

  • Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Mol2Net, 7, 11334. [Link]

  • Lund University. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method. [Link]

  • Regulations.gov. (2016). Final Report on the Partition Coefficient of a Chemical Substance. [Link]

  • Bookshelf. (2015). How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. [Link]

  • Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link]

Sources

4-chloro-N-ethyl-6-methylpyrimidin-2-amine CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

A Note on Identification: It is important to note that a specific CAS number for the compound 4-chloro-N-ethyl-6-methylpyrimidin-2-amine could not be definitively identified in publicly available databases as of the writing of this guide. This may suggest that it is a novel or less common chemical entity. The information presented herein is a synthesis of data from closely related structural analogs and established principles of organic chemistry to provide a comprehensive technical overview.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and versatile chemical functionalities. The compound 4-chloro-N-ethyl-6-methylpyrimidin-2-amine belongs to this important class of N-heterocyclic compounds. Its structure, featuring a reactive chlorine atom and substituted amino groups on the pyrimidine core, makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and agrochemical development. This guide provides a detailed exploration of its synthesis, physicochemical properties, and potential applications, drawing insights from closely related and well-documented analogs.

Physicochemical Properties and Identification

Based on its molecular structure, the key physicochemical properties of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine can be predicted.

PropertyValueSource
Molecular Formula C7H10ClN3Calculated
Molecular Weight 171.63 g/mol Calculated
IUPAC Name 4-chloro-N-ethyl-6-methylpyrimidin-2-amineIUPAC Nomenclature
Canonical SMILES CCNc1nc(C)cc(Cl)n1ChemDraw
InChI Key (Predicted)InChI Trust

Synthesis and Reaction Mechanisms

The synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine can be logically approached through the N-ethylation of a commercially available precursor, 2-amino-4-chloro-6-methylpyrimidine (CAS No: 5600-21-5)[1][2]. This precursor is a key intermediate for various chemical products[1].

Proposed Synthetic Pathway

Synthesis_of_4-chloro-N-ethyl-6-methylpyrimidin-2-amine start 2-amino-4-chloro-6-methylpyrimidine product 4-chloro-N-ethyl-6-methylpyrimidin-2-amine start->product N-Ethylation reagent Ethyl iodide (or other ethylating agent) + Base (e.g., NaH, K2CO3) reagent->start

Caption: Proposed synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

Detailed Experimental Protocol (Hypothetical)
  • Preparation: To a solution of 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF) is added a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The mixture is stirred at 0 °C for 30 minutes, after which an ethylating agent (e.g., ethyl iodide, 1.2 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Aprotic solvents like DMF or THF are chosen to avoid interference with the strong base and the electrophilic ethylating agent.

  • Strong Base: A strong base like sodium hydride is used to deprotonate the amino group, forming a more nucleophilic amide anion, which readily attacks the ethylating agent.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.

  • Column Chromatography: This is a standard purification technique for organic compounds, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Potential Applications and Research Interest

Derivatives of aminopyrimidines are widely investigated for their biological activities. For instance, they have been identified as potent kinase inhibitors, which are crucial in cancer therapy[3]. The structural motif of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine makes it an attractive scaffold for the development of novel therapeutic agents. The chlorine atom at the 4-position can be readily displaced by various nucleophiles, allowing for the synthesis of a library of derivatives for biological screening.

Safety and Handling

While a specific safety data sheet for 4-chloro-N-ethyl-6-methylpyrimidin-2-amine is not available, the safety precautions for handling this compound can be inferred from its structural analogs, such as 2-chloro-N-methylpyrimidin-4-amine[4].

  • Hazard Statements (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (Recommended):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

4-chloro-N-ethyl-6-methylpyrimidin-2-amine is a potentially valuable, albeit not widely documented, chemical intermediate. Its synthesis is achievable through standard organic chemistry methodologies, and its structure holds promise for applications in medicinal chemistry and other fields. Further research is warranted to fully characterize this compound and explore its potential.

References

  • BLDpharm. 4-Chloro-6-ethyl-n-methylpyrimidin-2-amine.

  • PubChem. 2-Chloro-N-methylpyrimidin-4-amine.

  • ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.

  • ResearchGate. 4-Chloro-6-methoxypyrimidin-2-amine.

  • PubChem. 2-Chloro-5-methylpyridin-4-amine.

  • Guidechem. How to Synthesize 2-Amino-4-chloropyrimidine?.

  • PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide.

  • Google Patents. Preparation method of 2-chloro-4-aminopyridine.

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  • Google Patents. Synthesis and purification method of 2-amino-4-methylpyridine.

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.

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  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.

  • ChemScene. 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

  • PubChem. 2-Chloro-4-methylpyrimidine.

  • PMC. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.

  • PMC. 4-Chloro-6-methoxypyrimidin-2-amine.

  • PubChem. 4-Chloro-N-methylpyrimidin-2-amine.

  • Alzchem Group. 2-Amino-4-chloro-6-methylpyrimidine.

  • PMC. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors.

  • Sigma-Aldrich. 4-amino-2-chloro-6-methylpyrimidine.

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An In-depth Technical Guide to 4-chloro-N-ethyl-6-methylpyrimidin-2-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, a substituted pyrimidine of significant interest to researchers in medicinal chemistry and drug development. Recognizing the limited publicly available data for this specific N-ethylated derivative, this document establishes a foundational understanding by drawing judicious comparisons to its well-characterized parent compound, 4-chloro-6-methylpyrimidin-2-amine. The narrative explains the causality behind synthetic choices, outlines self-validating analytical protocols, and grounds all claims in authoritative sources.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, famously forming the structural basis for the nucleobases uracil, thymine, and cytosine. Its unique electronic properties, capacity for hydrogen bonding, and ability to serve as a bioisostere for phenyl rings have cemented its role in a vast array of therapeutic agents. Substituted aminopyrimidines, in particular, are privileged scaffolds found in numerous approved drugs, including kinase inhibitors for oncology, anti-infectives, and agents targeting the central nervous system.

This guide focuses on the specific derivative, 4-chloro-N-ethyl-6-methylpyrimidin-2-amine. The strategic placement of its functional groups—a reactive chloro-substituent at the C4 position, a nucleophilic secondary amine at C2, and a methyl group at C6—makes it a versatile intermediate for building complex molecular architectures. Understanding its synthesis, properties, and reactivity is crucial for leveraging its full potential in discovery programs.

Compound Identification and Physicochemical Properties

Precise identification is paramount. The properties of the target compound are compared with its parent amine, 4-chloro-6-methylpyrimidin-2-amine, to illustrate the impact of N-ethylation.

Identifier4-chloro-N-ethyl-6-methylpyrimidin-2-amine 4-chloro-6-methylpyrimidin-2-amine (Parent Compound)
IUPAC Name 4-chloro-N-ethyl-6-methylpyrimidin-2-amine[1]4-chloro-6-methylpyrimidin-2-amine[2]
CAS Number 5748-33-4[1]5600-21-5
Molecular Formula C₇H₁₀ClN₃C₅H₆ClN₃
Molecular Weight 171.63 g/mol 143.57 g/mol
Canonical SMILES CCNc1nc(C)cc(Cl)n1Cc1cc(Cl)nc(N)n1
InChI Key Not readily availableNPTGVVKPLWFPPX-UHFFFAOYSA-N[2]
Appearance (Predicted) SolidWhite to light yellow needle-like crystals[3]
Melting Point Not experimentally determined183-186 °C
Solubility (Predicted) Higher solubility in organic solvents than parentInsoluble in water; Soluble in acetic acid (50 mg/mL)[3]
XLogP3 (Predicted) ~2.0-2.51.2[2]

The introduction of the N-ethyl group is expected to increase the lipophilicity (as suggested by the predicted increase in XLogP3) and molecular weight, while potentially lowering the melting point due to disruption of crystal lattice packing compared to the primary amine, which can form intermolecular hydrogen-bonded dimers.

Synthesis and Methodology

The synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine is most efficiently achieved via a selective nucleophilic aromatic substitution (SNAr) reaction on a dichlorinated pyrimidine precursor. The chlorine atom at the C2 position is generally more susceptible to displacement by amines than the chlorine at C4, allowing for a regioselective synthesis.

Primary Synthetic Route: From 2,4-Dichloro-6-methylpyrimidine

The most direct and industrially scalable synthesis involves the reaction of 2,4-dichloro-6-methylpyrimidine with ethylamine.[4] The higher reactivity of the C2-chloro position drives the selectivity of the reaction.

Synthesis_of_4-chloro-N-ethyl-6-methylpyrimidin-2-amine reactant1 2,4-Dichloro-6-methylpyrimidine (CAS: 5424-21-5) product 4-chloro-N-ethyl-6-methylpyrimidin-2-amine (CAS: 5748-33-4) reactant1->product Dry Ethanol, 48h reactant2 Ethylamine (2.0M in Methanol) reactant2->product

Caption: Synthetic pathway from 2,4-dichloro-6-methylpyrimidine to the target compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in dry ethanol, add ethylamine (2.0 eq, as a 2.0M solution in methanol) dropwise at room temperature.[4]

  • Execution: Stir the reaction mixture at room temperature for 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

Causality: The use of a 2-fold excess of ethylamine ensures the complete consumption of the dichloropyrimidine starting material. Ethanol is a suitable polar protic solvent for this SNAr reaction. The 48-hour reaction time is based on typical procedures for such transformations.[4]

Synthesis of the Parent Amine Precursor

For context and as a potential starting point for alternative derivatization strategies, the synthesis of the parent compound, 4-chloro-6-methylpyrimidin-2-amine, is also relevant. It is typically prepared by chlorination of the corresponding hydroxypyrimidine.[3]

Synthesis_of_Parent_Amine reactant1 2-amino-4-hydroxy-6-methylpyrimidine product 4-chloro-6-methylpyrimidin-2-amine (CAS: 5600-21-5) reactant1->product Reflux reactant2 Phosphorus Oxychloride (POCl3) reactant2->product

Caption: Chlorination of 2-amino-4-hydroxy-6-methylpyrimidine to yield the parent amine.

Experimental Protocol:

  • Reaction Setup: A mixture of 2-amino-4-hydroxy-6-methylpyrimidine and an excess of phosphorus oxychloride (POCl₃) is carefully prepared in a flask equipped with a reflux condenser.[3]

  • Execution: The mixture is heated to reflux until the reaction is complete (the solution becomes homogeneous).

  • Work-up and Purification: After cooling, the excess POCl₃ is removed under vacuum. The residue is cautiously quenched with crushed ice and neutralized with a base (e.g., 25% ammonia solution) to a pH of 8. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford pure 4-chloro-6-methylpyrimidin-2-amine.[3]

Trustworthiness: This protocol is a standard and reliable method for converting hydroxypyrimidines to their chloro-derivatives, a critical transformation in heterocyclic chemistry. The pH adjustment is crucial for ensuring the product is in its neutral form for precipitation.

Analytical Characterization

A self-validating analytical workflow is essential to confirm the identity and purity of the synthesized compound. While specific spectra for the N-ethyl derivative are not widely published, its expected spectroscopic data can be reliably predicted based on the extensive data available for the parent amine.

Analytical Method4-chloro-6-methylpyrimidin-2-amine (Parent) Expected Data for 4-chloro-N-ethyl-6-methylpyrimidin-2-amine
¹H NMR Signals for the methyl group (singlet, ~2.3 ppm), pyrimidine ring proton (singlet, ~6.5 ppm), and a broad singlet for the -NH₂ protons.Expect to see additional signals corresponding to the ethyl group: a triplet (~1.2 ppm, 3H) and a quartet (~3.4 ppm, 2H). The NH proton will appear as a triplet coupled to the adjacent CH₂.
¹³C NMR Signals for the methyl carbon, and three distinct aromatic carbons of the pyrimidine ring.Additional signals for the two carbons of the ethyl group will be present.
Mass Spec (EI) Molecular ion (M⁺) peak at m/z 143, with a characteristic M+2 peak at m/z 145 (~1/3 intensity) due to the ³⁷Cl isotope.[2]Molecular ion (M⁺) peak at m/z 171, with a corresponding M+2 peak at m/z 173. Key fragmentation would likely involve the loss of the ethyl group.
IR Spectroscopy N-H stretching bands for the primary amine (~3200-3400 cm⁻¹), C=N and C=C stretching bands for the pyrimidine ring.A single N-H stretching band for the secondary amine will be observed, along with C-H stretching for the ethyl group.

Reactivity and Potential Applications in Drug Development

The chemical architecture of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine makes it a valuable intermediate for creating libraries of potential drug candidates.

Chemical Reactivity

The key point of reactivity is the chlorine atom at the C4 position. It is susceptible to nucleophilic aromatic substitution (SNAr) , allowing for the introduction of a wide variety of functional groups. This is a cornerstone reaction for building complexity from this scaffold.

  • With Amines: Reaction with primary or secondary amines can introduce diverse side chains, a common strategy in the development of kinase inhibitors.

  • With Alcohols/Phenols: Alkoxy or aryloxy groups can be introduced by reacting with the corresponding alkoxides or phenoxides.

  • With Thiols: Thioether linkages are readily formed by reaction with thiols.

  • Cross-Coupling Reactions: The C4-Cl bond can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds and the introduction of aryl, vinyl, or alkynyl substituents.

Reactivity_Diagram central_mol 4-chloro-N-ethyl-6-methylpyrimidin-2-amine nuc1 R₂NH (Amines) central_mol->nuc1 SNAr nuc2 ROH (Alcohols) central_mol->nuc2 SNAr nuc3 RSH (Thiols) central_mol->nuc3 SNAr nuc4 R-B(OH)₂ (Boronic Acids) central_mol->nuc4 Suzuki Coupling

Caption: Key reactions of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine in medicinal chemistry.

Therapeutic Potential

The 2-aminopyrimidine scaffold is a well-established pharmacophore. Derivatives have shown a wide range of biological activities, and this particular intermediate is a prime candidate for exploring several therapeutic areas:

  • Kinase Inhibition: Many ATP-competitive kinase inhibitors utilize a 2-aminopyrimidine core to form key hydrogen bonds with the kinase hinge region. The N-ethyl group can be oriented towards the solvent-exposed region or deeper into the ATP pocket to modulate potency and selectivity.

  • Antimicrobial Agents: Pyrimidine derivatives have been developed as antibacterial, antifungal, and antiviral agents.[5] The lipophilic nature of the N-ethyl group could enhance cell membrane permeability.

  • CNS Agents: The ability of the pyrimidine scaffold to cross the blood-brain barrier has led to its use in developing agents for neurological disorders.

Safety and Handling

Based on the GHS classification for the parent compound, 4-chloro-6-methylpyrimidin-2-amine, the N-ethyl derivative should be handled with care.[2]

  • Hazard Statements: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust/fumes.

Conclusion

4-chloro-N-ethyl-6-methylpyrimidin-2-amine is a strategically functionalized heterocyclic building block with significant potential for drug discovery and development. While direct experimental data on this compound is sparse, a robust understanding can be built from its logical synthesis and by comparison to its well-documented parent amine. Its key reactive handle—the C4 chlorine—opens the door to a multitude of derivatization pathways, enabling the systematic exploration of chemical space around the privileged 2-aminopyrimidine core. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile intermediate in their scientific endeavors.

References

  • Hong, S. (2016). Pyrimidine-based kinase inhibitors. Molecules, 21(1), 74.
  • ACS Publications. (n.d.). Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21810, 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link][2]

  • mzCloud. (n.d.). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6543.
  • ResearchGate. (n.d.). Chemical Structures of some bioactive aminopyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and biological activity of some pyrimidine derivatives. Retrieved from [Link][5]

  • Lyons, L. E., & Mackie, J. C. (1963). Electronic levels in pyrimidines: the crystal spectrum of 2-amino-4-chloro-6-methylpyrimidine. Journal of the Chemical Society (Resumed), 3665.
  • ChemWhat. (n.d.). (4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 312629, 2-Chloro-6-methylpyrimidin-4-amine. Retrieved from [Link]

  • Brown, D. G., & Wobst, P. M. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(3), 269.

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4-chloro-N-ethyl-6-methylpyrimidin-2-amine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-chloro-N-ethyl-6-methylpyrimidin-2-amine: Structure, Properties, and Analysis

Executive Summary

This technical guide provides a comprehensive overview of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, a substituted pyrimidine of significant interest to researchers in medicinal chemistry and drug development. Substituted pyrimidines are foundational scaffolds in numerous therapeutic agents, and a thorough understanding of their synthesis and characterization is paramount. This document details the molecular structure, formula, and weight of the title compound. Furthermore, it presents a robust synthetic protocol and outlines the critical analytical techniques required for structural elucidation and quality control, thereby providing a self-validating framework for its preparation and use in a research setting.

Chemical Identity and Physicochemical Properties

4-chloro-N-ethyl-6-methylpyrimidin-2-amine is a derivative of pyrimidine featuring chloro, ethylamino, and methyl functional groups. These substitutions significantly influence its chemical reactivity and potential as a precursor in synthetic chemistry. The key identifiers and computed properties are summarized below.

PropertyValueSource
IUPAC Name 4-chloro-N-ethyl-6-methylpyrimidin-2-amine[1]
Synonyms (4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine; 4-Chloro-2-(ethylamino)-6-methylpyrimidine[1]
CAS Number 5748-33-4[1][2]
Molecular Formula C₇H₁₀ClN₃[2]
Molecular Weight 171.63 g/mol [2]
SMILES CCNC1=NC(=CC(=N1)Cl)C[2]
InChIKey DDUVDNODUDMZLU-UHFFFAOYSA-N[2]

Molecular Structure Analysis

The core of the molecule is a pyrimidine ring, an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The structural features are:

  • 2-position: An N-ethylamino group (-NHCH₂CH₃). The nitrogen atom's lone pair of electrons can donate into the pyrimidine ring, influencing its aromaticity and reactivity.

  • 4-position: A chloro group (-Cl). This is a key reactive site. The chlorine atom is a good leaving group, making this position susceptible to nucleophilic aromatic substitution, which is the primary mechanism for further derivatization.

  • 6-position: A methyl group (-CH₃). This group provides steric bulk and can influence the molecule's binding affinity in biological systems.

The interplay of these substituents dictates the molecule's electronic distribution, solubility, and suitability as a building block for more complex target molecules.

Synthesis and Purification

The most direct and common method for preparing 4-chloro-N-ethyl-6-methylpyrimidin-2-amine is through the selective nucleophilic substitution of a dichlorinated precursor.

Synthetic Rationale

The synthesis leverages the differential reactivity of the chlorine atoms on 2,4-dichloro-6-methylpyrimidine. The chlorine at the 4-position is generally more activated towards nucleophilic attack than the chlorine at the 2-position. By using a primary amine like ethylamine as the nucleophile under controlled conditions, a selective monosubstitution can be achieved. This provides a high-yield pathway to the desired product.[3]

Synthetic Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification cluster_4 Step 5: Final Product Reactants 2,4-Dichloro-6-methylpyrimidine + Ethylamine Reaction Stirring in Solvent (e.g., Ethanol) with Base (e.g., Et3N) at Controlled Temperature Reactants->Reaction Workup Solvent Removal + Aqueous Extraction + Drying of Organic Layer Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 4-chloro-N-ethyl-6-methylpyrimidin-2-amine Purification->Product

Caption: Workflow for the synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

Experimental Protocol: Synthesis

Materials:

  • 2,4-Dichloro-6-methylpyrimidine

  • Ethylamine (e.g., 70% solution in water or as hydrochloride salt)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Ethanol (or other suitable polar aprotic solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in ethanol, add triethylamine (1.1 eq).

  • Cool the mixture in an ice bath to 0 °C.

  • Add ethylamine (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods should be employed.

Analytical Workflow Diagram

G cluster_0 Input cluster_1 Analytical Techniques cluster_2 Data Output & Interpretation cluster_3 Conclusion Input Purified Product MS Mass Spectrometry (MS) Input->MS NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR XRay Single Crystal X-Ray (Optional) Input->XRay MS_Data Verify Molecular Weight (Isotope Pattern for Cl) MS->MS_Data NMR_Data Confirm Structural Connectivity NMR->NMR_Data XRay_Data Unambiguous 3D Structure XRay->XRay_Data Output Confirmed Structure & Purity Assessment MS_Data->Output NMR_Data->Output XRay_Data->Output

Caption: Integrated workflow for the structural verification of the target compound.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, it will also confirm the presence of a chlorine atom due to its characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Results:

  • Molecular Ion (M⁺): A peak at m/z ≈ 171.06.

  • Isotope Peak (M+2)⁺: A peak at m/z ≈ 173.06 with approximately one-third the intensity of the M⁺ peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms and the success of the substitution reaction.

Expected ¹H NMR Signals:

  • A singlet for the pyrimidine ring proton (C5-H).

  • A quartet for the methylene protons (-NH-CH₂-CH₃) due to coupling with the adjacent methyl group.

  • A triplet for the terminal methyl protons (-NH-CH₂-CH₃) due to coupling with the adjacent methylene group.

  • A singlet for the methyl group on the pyrimidine ring (C6-CH₃).

  • A broad singlet for the amine proton (-NH-).

Protocol: Single-Crystal X-ray Crystallography

Rationale: While MS and NMR provide strong evidence, single-crystal X-ray crystallography offers unambiguous proof of the molecular structure. This protocol, adapted from studies on similar pyrimidine derivatives, serves as the gold standard for structural determination.[4][5]

Procedure:

  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile). Allow the solution to cool slowly to room temperature. Single crystals suitable for diffraction should form over several days.[5]

  • Data Collection: Select a high-quality single crystal and mount it on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[5]

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure. The resulting model will provide precise bond lengths, bond angles, and the overall 3D conformation of the molecule in the solid state.

Applications in Research and Drug Development

The 2-amino-4-chloro-pyrimidine scaffold is a privileged structure in medicinal chemistry. The chlorine atom at the 4-position acts as a versatile synthetic handle, allowing for the introduction of various functional groups through nucleophilic substitution reactions. This enables the rapid generation of compound libraries for screening against biological targets. Derivatives of this core are known to be investigated as kinase inhibitors, antivirals, and agents targeting other enzyme classes, making 4-chloro-N-ethyl-6-methylpyrimidin-2-amine a valuable intermediate for drug discovery programs.

References

  • AbacipharmTech. 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine. [Link]

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  • PubChem. 4-Chloro-N-methylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]

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The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of nucleobases vital to DNA and RNA. This inherent biological significance has established substituted pyrimidines as a "privileged scaffold" in the quest for novel therapeutics. The versatility of the pyrimidine ring allows for a multitude of substitutions, giving rise to a vast chemical space of derivatives with a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the significant biological activities of substituted pyrimidines, with a focus on their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, as well as their role as potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies.

Part 1: Anticancer Activity of Substituted Pyrimidines: Targeting the Engines of Cell Proliferation

Substituted pyrimidines have emerged as a prominent class of anticancer agents, with several derivatives demonstrating potent efficacy against a range of malignancies.[1][2][3] Their mechanisms of action are diverse, often targeting the fundamental processes that drive uncontrolled cell growth and survival. A significant number of these compounds function as kinase inhibitors, interfering with the signaling cascades that are frequently dysregulated in cancer.[4]

Mechanism of Action: Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. In many cancers, kinases are constitutively activated, leading to perpetual signals for proliferation, survival, and angiogenesis. Substituted pyrimidines, due to their structural resemblance to the adenine core of ATP, can act as competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing their function.[5]

A prime example is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer.[6] Pyrimidine-based drugs like Gefitinib and Erlotinib have been developed to specifically target EGFR, demonstrating the therapeutic potential of this approach.

Signaling Pathway: The EGFR Cascade

The EGFR signaling pathway is a crucial regulator of cell growth and differentiation.[7][8][9][10] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These include the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is critical for cell survival. In cancer, mutations or overexpression of EGFR can lead to the continuous activation of these pathways, even in the absence of a growth factor.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by substituted pyrimidines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][11][12] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Part 2: Antimicrobial Activity: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Substituted pyrimidines have demonstrated promising antibacterial and antifungal activities, making them an important area of research for the development of new antimicrobial agents.[9][13][14]

Mechanism of Action: Inhibition of Essential Bacterial Processes

The antibacterial action of many pyrimidine derivatives stems from their ability to interfere with essential bacterial processes that are absent in mammalian cells, thus providing a degree of selective toxicity. One key target is the bacterial cell wall synthesis pathway.[15] The rigid peptidoglycan layer of the bacterial cell wall is crucial for maintaining cell shape and integrity, and its disruption leads to cell lysis.

Signaling Pathway: Bacterial Cell Wall Synthesis

The synthesis of the bacterial cell wall is a multi-step process that begins in the cytoplasm with the synthesis of peptidoglycan precursors, which are then transported across the cell membrane and incorporated into the growing cell wall.[2][16][17] Enzymes such as transpeptidases, also known as penicillin-binding proteins (PBPs), are responsible for the final cross-linking of the peptidoglycan chains.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior Precursor_Synthesis Peptidoglycan Precursor Synthesis Transport Precursor Transport Precursor_Synthesis->Transport Polymerization Glycan Chain Polymerization Transport->Polymerization Cross_linking Peptide Cross-linking (Transpeptidases/PBPs) Polymerization->Cross_linking Cell_Wall Cell Wall Cross_linking->Cell_Wall Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->Cross_linking Inhibits

Caption: Bacterial cell wall synthesis pathway and the point of inhibition by substituted pyrimidines.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[4][18][19][20][21] The MIC is the lowest concentration of the drug that prevents visible growth of the bacterium.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Prepare two-fold serial dilutions of the substituted pyrimidine compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

Part 3: Antiviral Activity: A Broad-Spectrum Approach

Substituted pyrimidines have demonstrated significant antiviral activity against a wide range of viruses, including human coronaviruses, influenza viruses, and herpes simplex virus.[6][7][15][17][22] Their mechanisms of action often involve targeting key stages of the viral replication cycle.

Mechanism of Action: Interference with Viral Replication

Viruses are obligate intracellular parasites that rely on the host cell's machinery to replicate.[6][14][23][24][25] Substituted pyrimidines can exert their antiviral effects by interfering with various stages of the viral life cycle, including attachment to the host cell, entry, uncoating, replication of the viral genome, synthesis of viral proteins, and assembly and release of new virus particles.

Signaling Pathway: The Viral Replication Cycle

The viral replication cycle is a complex process that varies depending on the type of virus.[6][14][23][24][25] However, it generally involves the steps of attachment, penetration, uncoating, replication, assembly, and release. Antiviral drugs can be designed to target any of these specific stages.

Viral_Replication_Cycle Virus Virus Attachment Attachment Virus->Attachment 1. Attachment Host_Cell Host_Cell Penetration Penetration Attachment->Penetration Uncoating Uncoating Penetration->Uncoating Replication Replication Uncoating->Replication Viral Genome & Protein Synthesis Assembly Assembly Replication->Assembly Release Release Assembly->Release New Virus Particles Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->Replication Inhibits

Caption: A generalized viral replication cycle and a potential point of inhibition.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the in vitro efficacy of antiviral compounds.[26][27][28][29][30] It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection.

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus and Compound Incubation: Prepare serial dilutions of the substituted pyrimidine compound and mix them with a known concentration of the virus.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures. Include a virus control (virus only) and a cell control (cells only).

  • Overlay: After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing methylcellulose) to restrict the spread of the virus.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined.

Part 4: Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted pyrimidines have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibitory effects on key inflammatory mediators.[10][12][18][25]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit the production of pro-inflammatory molecules such as prostaglandins and cytokines.[10][18] A key target in this context is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.

Signaling Pathway: The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[3][13][31][32][33] In response to inflammatory stimuli, such as cytokines or bacterial products, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and degradation of the inhibitory protein IκB. This allows NF-κB to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Inhibits IkB->Degradation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates to Nucleus Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->IKK Inhibits

Caption: The NF-κB signaling pathway and a potential point of inhibition by substituted pyrimidines.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[22][34][35][36][37] The assay is typically based on the peroxidase activity of COX-2, which can be monitored using a colorimetric or fluorometric substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer, a solution of the COX-2 enzyme, a solution of the substrate (e.g., arachidonic acid), and a chromogenic or fluorogenic probe.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and various concentrations of the substituted pyrimidine compound. Include a vehicle control and a known COX-2 inhibitor as a positive control. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the probe.

  • Signal Measurement: Measure the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Data Summary

Biological ActivityKey Target(s)Example Assay(s)Typical Readout
Anticancer Kinases (e.g., EGFR)MTT AssayIC50 (µM)
Antimicrobial Cell Wall Synthesis (e.g., PBPs)Broth MicrodilutionMIC (µg/mL)
Antiviral Viral Replication Cycle EnzymesPlaque Reduction AssayEC50 (µM)
Anti-inflammatory COX-2, NF-κB PathwayIn Vitro COX-2 InhibitionIC50 (µM)

Conclusion

Substituted pyrimidines represent a highly versatile and promising class of compounds in drug discovery. Their ability to interact with a wide range of biological targets has led to the development of effective anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel pyrimidine-based therapeutics. The continued exploration of the vast chemical space of substituted pyrimidines holds great potential for addressing unmet medical needs.

References

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Source not available.
  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • What is the process of bacterial cell wall formation? (2023). Heredity Biosciences. [Link]

  • Bacterial Cell Wall Synthesis Pathway (null). Gosset. [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC. [Link]

  • Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews. [Link]

  • The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. PMC. [Link]

  • ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. PMC. [Link]

  • Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. PubMed. [Link]

  • EGFR signaling pathway in breast cancers. ResearchGate. [Link]

  • Schematic view of a virus replication cycle. For a detailed description... ResearchGate. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

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  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

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  • Viral Infection - Viral Structure - Viral Replication. TeachMePhysiology. [Link]

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  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

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  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

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  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

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4-chloro-N-ethyl-6-methylpyrimidin-2-amine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Introduction

4-chloro-N-ethyl-6-methylpyrimidin-2-amine is a substituted pyrimidine derivative. Compounds within this chemical class are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities, which may include roles as kinase inhibitors, anti-inflammatory agents, and more.[1][2][3] The presence of a chlorinated pyrimidine ring suggests that this compound is likely a reactive intermediate, making it a valuable building block in organic synthesis. However, the very features that make it useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, with a focus on providing researchers, scientists, and drug development professionals with the knowledge to work with this and similar compounds safely. The information herein is synthesized from safety data sheets (SDS) of structurally related compounds, and as such, should be interpreted as a guide to best practices in the absence of a specific SDS for the named compound.

Section 1: Chemical Identification and Physical Properties

PropertyInferred ValueSource (Analog)
Molecular Formula C7H10ClN3Calculated
Molecular Weight 171.63 g/mol Calculated
Appearance Likely a solid (white to off-white powder)
Solubility Expected to be soluble in organic solvents like acetic acid.
Melting Point Not available; related compounds have melting points in the range of 183-186 °C.

Section 2: Hazard Identification and GHS Classification (Inferred)

Based on the Globally Harmonized System (GHS) classifications for similar chloromethylpyrimidine derivatives, 4-chloro-N-ethyl-6-methylpyrimidin-2-amine should be handled as a hazardous substance.[7] The following GHS classifications are inferred from structurally similar compounds.

Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed

Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation

Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation

Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Signal Word: Warning [7]

Section 3: Toxicological Profile (Inferred)

The toxicological properties of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine have not been fully investigated. However, based on data from analogous compounds, the following potential health effects should be considered.[8][9]

  • Acute Effects:

    • Oral: Harmful if swallowed.[7] Ingestion may cause irritation to the mucous membranes.[8]

    • Dermal: Causes skin irritation.[7] Prolonged or repeated contact may lead to dermatitis.

    • Inhalation: May cause respiratory tract irritation.[7] Symptoms may include coughing, shortness of breath, and sore throat.

    • Eye: Causes serious eye irritation.[7] Contact may result in redness, pain, and blurred vision.

  • Chronic Effects:

    • No data is available on the long-term health effects of this specific compound. However, as with many chlorinated heterocyclic compounds, the potential for long-term toxicity should not be dismissed. Some complex pyrimidine derivatives have been investigated for a range of biological activities, and chronic exposure to research chemicals should always be minimized.[2]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-faceted approach to exposure control is essential when working with 4-chloro-N-ethyl-6-methylpyrimidin-2-amine. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[8] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[9]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (in addition to goggles) that conform to EN166 (EU) or NIOSH (US) standards.[10]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Additional Protection: For tasks with a higher risk of splashing, consider wearing an impervious apron and arm sleeves.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] Respirator use must be in accordance with a comprehensive respiratory protection program.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Section 5: Safe Handling and Storage Procedures

Handling
  • Work in a designated area, preferably a chemical fume hood.[9]

  • Avoid the formation of dust and aerosols.[8]

  • Do not eat, drink, or smoke in the laboratory.[11]

  • Wash hands thoroughly after handling, even if gloves were worn.[4]

  • Keep containers tightly closed when not in use.[4]

Safe_Handling_Workflow Prep Preparation: - Review SDS of analogs - Don appropriate PPE Handling Handling: - Work in a fume hood - Avoid dust/aerosol generation - Use appropriate tools (spatula, etc.) Prep->Handling Storage Storage: - Tightly sealed container - Store in a cool, dry, well-ventilated area Handling->Storage Cleanup Cleanup: - Decontaminate work surfaces - Dispose of waste properly Handling->Cleanup Doffing Doff PPE and Wash Hands Cleanup->Doffing

Caption: Safe Handling Workflow.

Storage
  • Store in a cool, dry, and well-ventilated place away from direct sunlight.[8]

  • Keep containers tightly closed to prevent moisture contamination.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]

Section 6: First-Aid Measures

In the event of accidental exposure, immediate action is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Section 7: Accidental Release and Spill Cleanup Procedures

Small Spills
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[9]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water or a mild detergent), followed by a water rinse.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Large Spills
  • Evacuate the laboratory immediately and alert others in the area.

  • Contact your institution's emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response_Decision_Tree Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Small Small Spill? Assess->Small Large Large Spill Small->Large No Cleanup Trained Personnel Cleanup with PPE Small->Cleanup Yes Evacuate Evacuate Area & Call Emergency Response Large->Evacuate

Caption: Spill Response Decision Tree.

Section 8: Disposal Considerations

  • Dispose of this chemical and its container in accordance with all local, state, and federal regulations.

  • The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[10]

  • Do not allow this material to enter drains or waterways.[10]

Section 9: Conclusion

4-chloro-N-ethyl-6-methylpyrimidin-2-amine is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls, consistently wearing the correct PPE, and being prepared for emergencies, researchers can work with this compound safely and effectively. Always consult the most up-to-date safety information and your institution's specific safety protocols before beginning any new experimental work.

References

  • PubChem. (n.d.). 4-Chloro-6-methylpyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

  • PMC - NIH. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024, February 1). NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. Retrieved from [Link]

  • MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Retrieved from [Link]

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An In-Depth Technical Guide to 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine (CAS No. 5748-33-4), a key building block for medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its commercial availability, synthesis, quality control, and safe handling.

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence in biologically active molecules, including the nucleobases of DNA and RNA, underscores their fundamental role in biological processes. The pyrimidine ring's unique electronic properties and its capacity to form hydrogen bonds allow for effective interactions with a wide array of biological targets. This versatility has led to the development of pyrimidine-based drugs across various therapeutic areas, such as oncology, infectious diseases, and neurology. The strategic functionalization of the pyrimidine core, as seen in 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, provides medicinal chemists with a versatile platform for generating novel drug candidates with tailored pharmacological profiles.

Commercial Availability and Supplier Landscape

4-Chloro-N-ethyl-6-methylpyrimidin-2-amine is available from several commercial suppliers specializing in building blocks for research and development. When sourcing this compound, it is crucial to consider not only the price but also the purity, available analytical data, and the supplier's quality management systems. Below is a comparative overview of prominent suppliers.

SupplierProduct Number/CAS No.PurityNotes
AbacipharmTechAB21955 / 5748-33-4≥95%Provides basic product details.[1]
BLDpharmBD302840 / 5748-33-4Information available upon requestMentions availability of NMR, HPLC, LC-MS, UPLC data.
Sigma-AldrichLIF517189553 / 5748-33-4Not specifiedProduct offered through Life Chemicals Inc.
Arctom5748-33-4Not specifiedBasic supplier listing.[2]
ChemWhat10474 / 5748-33-4Not specifiedLists synonyms and basic physical properties.[3]

Note to Researchers: It is highly recommended to request a Certificate of Analysis (CoA) from the supplier before purchase to verify the purity and identity of the compound.

Synthesis and Retrosynthetic Analysis

The synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine is conceptually straightforward, relying on established pyrimidine chemistry. A logical retrosynthetic analysis points to a convergent synthesis from readily available starting materials.

G 4-chloro-N-ethyl-6-methylpyrimidin-2-amine 4-chloro-N-ethyl-6-methylpyrimidin-2-amine 2,4-dichloro-6-methylpyrimidine 2,4-dichloro-6-methylpyrimidine 4-chloro-N-ethyl-6-methylpyrimidin-2-amine->2,4-dichloro-6-methylpyrimidine C-N disconnection Ethylamine Ethylamine 4-chloro-N-ethyl-6-methylpyrimidin-2-amine->Ethylamine C-N disconnection

Caption: Retrosynthetic pathway for 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

General Synthetic Protocol

The primary synthetic route involves the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine precursor with ethylamine.[4]

Reaction: 2,4-dichloro-6-methylpyrimidine + Ethylamine → 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable dry solvent such as ethanol.

  • Reagent Addition: To this solution, add ethylamine (2.0 eq), which is often supplied as a solution in a solvent like methanol. The reaction is typically carried out over an extended period, for instance, 48 hours, to ensure completion.[4]

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water or a mild aqueous base to remove any excess amine and salts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the final product.

G cluster_0 Synthesis Workflow Start Start Dissolve 2,4-dichloro-6-methylpyrimidine in Ethanol Dissolve 2,4-dichloro-6-methylpyrimidine in Ethanol Start->Dissolve 2,4-dichloro-6-methylpyrimidine in Ethanol Add Ethylamine Solution Add Ethylamine Solution Dissolve 2,4-dichloro-6-methylpyrimidine in Ethanol->Add Ethylamine Solution Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Add Ethylamine Solution->Reaction Monitoring (TLC/HPLC) Work-up and Extraction Work-up and Extraction Reaction Monitoring (TLC/HPLC)->Work-up and Extraction Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Work-up and Extraction->Purification (Chromatography/Recrystallization) Characterization Characterization Purification (Chromatography/Recrystallization)->Characterization End End Characterization->End

Caption: General workflow for the synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

Quality Control and Analytical Characterization

Ensuring the identity and purity of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine is paramount for its application in research and drug development. A combination of analytical techniques should be employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and for monitoring reaction progress. A reverse-phase HPLC method is typically suitable for this class of compounds.

General HPLC Method Parameters:

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or phosphoric acid for improved peak shape.

  • Detection: UV detection at a wavelength where the pyrimidine ring exhibits strong absorbance (typically around 254 nm).

While a specific method for this compound is not widely published, methods for similar structures like 2-Amino-4-chloro-6-methylpyrimidine can be adapted.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and confirmation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group on the pyrimidine ring (a singlet), and the aromatic proton on the pyrimidine ring (a singlet).

  • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon atoms in the molecule, confirming the pyrimidine core and the attached substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Drug Discovery and Medicinal Chemistry

4-Chloro-N-ethyl-6-methylpyrimidin-2-amine serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of a reactive chlorine atom at the 4-position allows for further functionalization through nucleophilic aromatic substitution reactions. This enables the introduction of a wide variety of substituents, facilitating the exploration of the structure-activity relationship (SAR) in drug discovery programs. The ethylamino group at the 2-position and the methyl group at the 6-position also influence the molecule's overall properties, such as solubility and binding interactions with biological targets.

Conclusion

4-Chloro-N-ethyl-6-methylpyrimidin-2-amine is a valuable building block for the synthesis of novel compounds in the field of drug discovery. Its straightforward synthesis and the potential for further chemical modification make it an attractive starting material for medicinal chemists. Researchers and drug development professionals should prioritize sourcing high-purity material from reputable suppliers and employ rigorous analytical methods to ensure the quality and integrity of their research. Adherence to proper safety protocols is essential for the handling and use of this compound.

References

A comprehensive list of references will be provided upon request, including links to supplier websites, relevant scientific literature, and safety data resources.

Sources

Methodological & Application

Topic: Detailed Synthesis Protocol for 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step protocol for the synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, a key intermediate in the development of various biologically active molecules. The protocol is designed for researchers in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, and critical safety information.

Abstract and Synthesis Strategy

4-chloro-N-ethyl-6-methylpyrimidin-2-amine is a valuable heterocyclic building block. The 2-aminopyrimidine core is a prevalent scaffold in medicinal chemistry, and the chloro-substituent at the C4 position serves as an excellent leaving group for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries.

The synthesis strategy detailed herein involves two primary stages:

  • Condensation: Formation of the pyrimidine ring system by reacting ethylguanidine with ethyl acetoacetate to yield the precursor, 2-(ethylamino)-6-methylpyrimidin-4-ol.

  • Chlorination: Conversion of the hydroxyl group of the pyrimidinol intermediate to a chloro group using phosphorus oxychloride (POCl₃) to yield the final product.

This approach is robust, scalable, and relies on well-established chemical transformations, ensuring high yields and purity.

Overall Synthesis Workflow

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination A Ethylguanidine Sulfate D Condensation (Reflux) A->D B Ethyl Acetoacetate B->D C Sodium Ethoxide in Ethanol C->D Base E Acidic Work-up (Precipitation) D->E F Intermediate: 2-(Ethylamino)-6-methylpyrimidin-4-ol E->F G Intermediate from Step 1 I Chlorination (Reflux) G->I H Phosphorus Oxychloride (POCl₃) H->I Reagent J Quenching (Ice Water) I->J K Basification & Extraction J->K L Final Product: 4-chloro-N-ethyl-6-methylpyrimidin-2-amine K->L

Figure 1: High-level workflow for the two-step synthesis of the target compound.

Part 1: Synthesis of 2-(Ethylamino)-6-methylpyrimidin-4-ol

Principle and Mechanistic Insights

This step involves a classical pyrimidine synthesis via the condensation of a guanidine derivative with a β-ketoester. Sodium ethoxide, a strong base, deprotonates the ethyl acetoacetate to form an enolate. The ethylguanidine then acts as a binucleophile, attacking the ester and ketone carbonyls, followed by cyclization and dehydration to form the stable pyrimidinol ring system. The product tautomerizes to the more stable pyrimidin-4-one form.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )QuantityMoles (equiv.)
Ethylguanidine Sulfate31230-01-2226.2622.6 g0.10
Sodium Ethoxide141-52-668.0528.6 g0.42
Ethyl Acetoacetate141-97-9130.1426.0 g0.20
Ethanol (Absolute)64-17-546.07400 mL-
Acetic Acid (Glacial)64-19-760.05~25 mL-
Deionized Water7732-18-518.02500 mL-
Step-by-Step Protocol
  • Reaction Setup: Equip a 1000 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Base and Guanidine: Under an inert atmosphere (e.g., nitrogen), add absolute ethanol (400 mL) to the flask, followed by the portion-wise addition of sodium ethoxide (28.6 g). Stir until fully dissolved. Add ethylguanidine sulfate (22.6 g) to the solution and stir for 30 minutes at room temperature.

  • Addition of β-Ketoester: Add ethyl acetoacetate (26.0 g) dropwise to the mixture over 15-20 minutes.

  • Condensation Reaction: Heat the reaction mixture to reflux (approx. 78-82°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 300 mL of cold deionized water.

    • Carefully neutralize the solution by adding glacial acetic acid dropwise until the pH is approximately 6-7. A white precipitate will form.

    • Stir the suspension in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

  • Expected Outcome: A white to off-white solid. Expected yield: 75-85%.

Part 2: Synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Principle and Mechanistic Insights

The conversion of a hydroxypyrimidine (or its tautomeric pyrimidinone form) to a chloropyrimidine is a standard transformation in heterocyclic chemistry.[1] Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this purpose.[2][3] The reaction proceeds via the formation of a dichlorophosphoryl ester intermediate from the pyrimidinol's enol form. This intermediate is highly activated towards nucleophilic attack by a chloride ion (from POCl₃ itself), which displaces the dichlorophosphate group to yield the final chlorinated product. The process generates phosphoric acid and HCl as byproducts.[1][4]

G Start Pyrimidinol Intermediate Dichlorophosphoryl Ester Intermediate Start->Intermediate Nucleophilic attack on P POCl3 POCl₃ Product Chloropyrimidine Intermediate->Product SNAr attack by Cl⁻ Chloride Cl⁻ Byproducts + H₃PO₄ + HCl

Figure 2: Simplified mechanism of POCl₃-mediated chlorination.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )QuantityMoles (equiv.)
2-(Ethylamino)-6-methylpyrimidin-4-ol6950-51-2153.1815.3 g0.10
Phosphorus Oxychloride (POCl₃)10025-87-3153.3390 mL (~148 g)0.96 (9.6)
Dichloromethane (DCM)75-09-284.93300 mL-
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~500 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.0420 g-
Step-by-Step Protocol
  • Safety First: This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. POCl₃ is highly corrosive and reacts violently with water.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add 2-(ethylamino)-6-methylpyrimidin-4-ol (15.3 g).

  • Addition of POCl₃: Carefully add phosphorus oxychloride (90 mL) to the flask. The reaction is typically performed with POCl₃ acting as both the reagent and the solvent.[2]

  • Chlorination Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. The mixture should become a clear, homogeneous solution. Monitor the reaction by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes) until the starting material is no longer visible.

  • Removal of Excess POCl₃: After cooling to room temperature, remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a cold trap and a base trap).

  • Quenching (Critical Step):

    • Place the reaction flask in a large ice-water bath.

    • EXTREMELY SLOWLY AND CAREFULLY , add crushed ice or ice-cold water to the residue dropwise with vigorous stirring. This is a highly exothermic reaction that will generate HCl gas.[3] Maintain the temperature below 20°C.

  • Work-up and Isolation:

    • Once the quenching is complete, carefully basify the acidic aqueous solution to a pH of 8-9 by slowly adding saturated sodium bicarbonate solution. Continue to cool the mixture in an ice bath during this process.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to afford the pure product.

  • Expected Outcome: A white to pale yellow solid. Expected yield: 80-90%. The product, 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, has a reported melting point of 188°C.[5]

Safety and Hazard Management

  • Phosphorus Oxychloride (POCl₃): Acutely toxic, causes severe skin burns and eye damage, and reacts violently with water. Always handle in a fume hood with appropriate PPE. Ensure a base quenching agent (like sodium bicarbonate) is readily available for spills.

  • Sodium Ethoxide: Flammable solid and corrosive. Reacts with water. Handle under inert gas.

  • General Precautions: Perform a thorough risk assessment before beginning the synthesis. Ensure proper ventilation and have appropriate spill kits and emergency procedures in place.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Low Yield of Intermediate Incomplete reaction.Ensure anhydrous conditions. Extend reflux time and monitor by TLC. Confirm the quality and stoichiometry of the sodium ethoxide.
Product lost during work-up.Ensure pH is accurately adjusted to 6-7 for maximum precipitation. Minimize the amount of water used for washing.
Step 2: Incomplete Chlorination Insufficient heating or reaction time.Ensure the reaction reaches and maintains reflux temperature (105-110°C). Extend the reaction time.
Moisture in the reaction.Ensure the starting material is completely dry and use freshly distilled POCl₃ if necessary.
Step 2: Difficult Work-up/Quenching Reaction quenched too quickly.This can cause a dangerous exotherm. Always quench slowly in an efficient ice bath with vigorous stirring.
Final Product is an Oil or Impure Presence of residual starting material or byproducts.Optimize the purification step. For recrystallization, screen different solvent systems. If ineffective, use column chromatography.[6]

References

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. Available at: [Link]

  • Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Available at: [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Available at: [Link]

  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Available at: [Link]

  • Indian Chemical Society. (n.d.). POCl₃-PCl₅ mixture: A robust chlorinating agent. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Available at: [Link]

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Introduction: The Privileged 2-Aminopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Synthesis of 2-Aminopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Its structural and electronic properties, particularly the arrangement of hydrogen bond donors and acceptors, allow it to effectively mimic the purine core, leading to interactions with a wide array of biological targets, especially kinases. This versatility has led to the development of several blockbuster drugs, including the anticancer agents imatinib, palbociclib, and ribociclib.[2] Furthermore, these derivatives serve as crucial intermediates in the synthesis of more complex fused heterocyclic systems.[2][3]

This guide provides a detailed overview of the principal synthetic strategies for accessing 2-aminopyrimidine derivatives, focusing on the underlying chemical principles, step-by-step experimental protocols, and practical insights to aid researchers in this vital area of drug discovery.

Core Synthetic Strategy 1: The Principal Cyclocondensation of β-Dicarbonyl Compounds with Guanidine

The most fundamental and widely employed method for constructing the 2-aminopyrimidine ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and guanidine. This approach is valued for its reliability and the ability to introduce substituents at the 4, 5, and 6-positions of the pyrimidine ring, depending on the structure of the dicarbonyl precursor.

Causality and Mechanism

The reaction proceeds via a sequential condensation mechanism. Initially, one of the amino groups of guanidine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a carbinolamine intermediate. This is followed by dehydration to form an enamine. Subsequently, an intramolecular cyclization occurs as the second amino group of the guanidine moiety attacks the remaining carbonyl group. A final dehydration step then yields the aromatic 2-aminopyrimidine ring. The reaction is typically base-catalyzed to enhance the nucleophilicity of the guanidine.

G cluster_0 Mechanism: Guanidine and β-Dicarbonyl Condensation reagents Guanidine + 1,3-Dicarbonyl Compound intermediate1 Initial Nucleophilic Attack -> Carbinolamine Intermediate reagents->intermediate1 Base Catalyst intermediate2 Dehydration -> Enamine Intermediate intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 intermediate4 Final Dehydration intermediate3->intermediate4 product Substituted 2-Aminopyrimidine intermediate4->product

Caption: Reaction mechanism for 2-aminopyrimidine synthesis.

Detailed Experimental Protocol: Synthesis of 4,6-dimethyl-2-aminopyrimidine

This protocol describes the synthesis of a simple 2-aminopyrimidine derivative from acetylacetone (a 1,3-dicarbonyl) and guanidine hydrochloride.

Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (EtOH)

  • Acetylacetone (2,4-pentanedione)

  • Diethyl ether

  • Standard reflux apparatus, magnetic stirrer, ice bath, and filtration equipment.

Procedure:

  • Preparation of Guanidine Free Base: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide (5.0 g, 73.5 mmol) in absolute ethanol (100 mL). To this solution, add guanidine hydrochloride (7.0 g, 73.3 mmol) in portions while stirring. Stir the resulting suspension at room temperature for 30 minutes to ensure the complete formation of the guanidine free base and precipitation of sodium chloride.

  • Reaction Setup: Filter the mixture to remove the precipitated sodium chloride. Transfer the ethanolic solution of guanidine to a clean 250 mL round-bottom flask equipped with a reflux condenser.

  • Addition of Dicarbonyl: To the stirred guanidine solution, add acetylacetone (7.3 g, 73.0 mmol) dropwise at room temperature.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate crystallization.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether. The resulting solid can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 4,6-dimethyl-2-aminopyrimidine.

Data Summary: Versatility of the Dicarbonyl Method

The following table summarizes the synthesis of various 2-aminopyrimidine derivatives using the guanidine condensation method, highlighting the flexibility in precursor selection.

1,3-Dicarbonyl PrecursorSubstituents (R1, R2, R3)Typical ConditionsYield (%)
AcetylacetoneR1=H, R2=CH₃, R3=CH₃NaOEt, EtOH, Reflux~85%
Ethyl acetoacetateR1=H, R2=CH₃, R3=OHNaOEt, EtOH, Reflux~75%
Diethyl malonateR1=H, R2=OH, R3=OHNa, EtOH, Reflux~80%
BenzoylacetoneR1=H, R2=Ph, R3=CH₃K₂CO₃, EtOH, Reflux~70%

Core Synthetic Strategy 2: Cyclization of Chalcones with Guanidine

Chalcones, or α,β-unsaturated ketones, serve as excellent precursors for 2,4,6-trisubstituted pyrimidines. This method is a variation of the classic dicarbonyl synthesis, where the chalcone acts as a masked 1,3-dicarbonyl equivalent.[4][5]

Causality and Mechanism

The reaction is initiated by a Michael addition of guanidine to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization via nucleophilic attack of a guanidine nitrogen onto the carbonyl carbon. The resulting dihydropyrimidine intermediate subsequently undergoes oxidation (often aromatization via loss of H₂) to yield the final 2-aminopyrimidine product.[6] The reaction is typically performed under basic conditions to facilitate the Michael addition.[5]

G cluster_1 Workflow: Synthesis from Chalcones start Chalcone + Guanidine HCl step1 Dissolve in Ethanol start->step1 step2 Add Base (e.g., KOH solution) step1->step2 step3 Reflux for 8-12 hours step2->step3 step4 Monitor by TLC step3->step4 step5 Cool and Pour into Ice Water step4->step5 step6 Filter and Recrystallize step5->step6 end Pure 2-Aminopyrimidine Derivative step6->end

Caption: General experimental workflow for pyrimidine synthesis from chalcones.

Detailed Experimental Protocol: Synthesis from a Phenyl-Substituted Chalcone

This protocol outlines the general procedure for synthesizing a 4,6-diaryl-2-aminopyrimidine.

Materials:

  • 1,3-Diaryl-2-propen-1-one (Chalcone)

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

  • Standard reflux and purification equipment.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol (25-30 mL).[5]

  • Addition of Base: To this solution, add an ethanolic solution of KOH (e.g., 5 mL of a 40% solution) and stir the mixture.[5][6]

  • Cyclization and Oxidation: Heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.[5]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into crushed ice.[5] If a precipitate forms, collect it by vacuum filtration. The crude product should be washed thoroughly with water.

  • Purification: Recrystallize the crude solid from ethanol to obtain the purified 2-aminopyrimidine derivative.[5]

Core Synthetic Strategy 3: Nucleophilic Aromatic Substitution (SNAr)

An alternative and powerful strategy involves modifying a pre-existing, functionalized pyrimidine ring. A common and commercially available starting material for this approach is 2-amino-4,6-dichloropyrimidine. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents.[2][7]

Causality and Rationale

The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the chloro-substituents towards nucleophilic attack. This allows for a controlled, sequential displacement of the chlorine atoms by various nucleophiles, such as primary or secondary amines. The reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (TEA), to scavenge the HCl generated during the reaction.[2] This method is particularly valuable for building libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_2 S(N)Ar Approach to 2-Aminopyrimidine Derivatives start 2-Amino-4,6-dichloropyrimidine product Substituted 2-Aminopyrimidine Derivative start->product Nucleophilic Substitution reagents Substituted Amine (R-NH2) Triethylamine (Base) reagents->product conditions Heat (80-90 °C) Solvent-free conditions->product

Caption: Logic diagram for the S(N)Ar synthesis method.

Detailed Experimental Protocol: Solvent-Free Synthesis

This protocol describes a green, solvent-free approach for the synthesis of N-substituted 2-aminopyrimidine derivatives.[2][7]

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • A substituted primary or secondary amine (e.g., aniline)

  • Triethylamine (TEA)

  • Distilled water

  • Ethanol

  • Heating plate with magnetic stirring, reaction vial.

Procedure:

  • Mixing Reagents: In a small reaction vial, finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).[2]

  • Reaction: Heat the solvent-free mixture at 80–90 °C.[2] The reaction is typically complete within a few hours and can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add distilled water to the reaction mixture, which should induce precipitation of the product.[2]

  • Isolation and Purification: Filter the precipitate and wash it with water. The crude product can be purified by crystallization from ethanol.[2] In cases where no precipitate forms upon water addition, the water can be removed under vacuum, and the resulting crude solid can be crystallized from ethanol.[2]

Data Summary: Scope of the SNAr Reaction

This method is highly effective for a diverse range of amines, as shown in the table below.

Amine NucleophileProduct (Substitution at C4/C6)Typical ConditionsYield (%)Reference
Aniline6-Chloro-N⁴-phenylpyrimidine-2,4-diamineSolvent-free, TEA, 80-90°CHigh[2]
2-Methoxyaniline6-Chloro-N⁴-(2-methoxyphenyl)pyrimidine-2,4-diamineSolvent-free, TEA, 80-90°CHigh[2]
Morpholine4-Chloro-6-morpholinopyrimidin-2-amineSolvent-free, TEA, 80-90°CHigh[2]
Piperidine4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amineSolvent-free, TEA, 80-90°CHigh[2]

Troubleshooting and Practical Considerations

  • Low Yields in Condensation Reactions: Ensure the guanidine is properly converted to its free base form before adding the dicarbonyl compound. The presence of residual acid can inhibit the reaction. Also, ensure the ethanol is absolute, as water can interfere with the base.

  • Purification Challenges: 2-Aminopyrimidines can be basic and may streak on silica gel TLC plates. Adding a small amount of triethylamine or ammonia to the eluent can improve chromatography.

  • Side Reactions in SNAr: In the reaction of 2-amino-4,6-dichloropyrimidine, disubstitution can occur if the reaction is run for too long or at too high a temperature. Careful monitoring by TLC is essential to isolate the monosubstituted product if desired.

Safety Precautions

  • Guanidine Hydrochloride: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a fume hood and ensure all glassware is dry.

  • Chlorinated Pyrimidines: These are halogenated organic compounds and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Triethylamine: Flammable and has a strong, unpleasant odor. Use in a fume hood.

Conclusion

The synthesis of 2-aminopyrimidine derivatives is a mature yet continually evolving field. The classical cyclocondensation of guanidine with β-dicarbonyl compounds or chalcones remains a robust and reliable method for constructing the core scaffold. For generating molecular diversity, the nucleophilic aromatic substitution on readily available precursors like 2-amino-4,6-dichloropyrimidine offers an efficient and highly adaptable platform. By understanding the mechanisms and mastering the protocols detailed in this guide, researchers are well-equipped to synthesize a vast array of these critical compounds for advancing drug discovery and development.

References

  • Jaisal, P., Fatima, G. N., Vishwakarma, S. K., & Saraf, S. K. (2024). Synthesis of substituted 2-aminopyrimidine Schiff bases. Journal of Molecular Structure.
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  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]

  • Brieflands. (n.d.). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Available at: [Link]

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  • (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. Available at: [Link]

  • Jadhav, M., et al. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

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  • (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. Available at: [Link]

  • (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Semantic Scholar. Available at: [Link]

  • Patel, V. R., & Patel, P. S. (2011). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 3(6), 334-343. Available at: [Link]

  • (2011). Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Sahu, S. K., et al. (2013). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. Available at: [Link]

Sources

Application Note & Protocols: Microwave-Assisted Synthesis of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors for cancer therapy and antimicrobial compounds.[1][2] Traditional methods for their synthesis often involve lengthy reaction times, harsh conditions, and suboptimal yields.[1] This guide details the principles and application of Microwave-Assisted Organic Synthesis (MAOS), a transformative technology that dramatically accelerates the synthesis of aminopyrimidine scaffolds. We provide validated, step-by-step protocols, explain the mechanistic rationale behind experimental choices, and present comparative data to demonstrate the significant advantages of microwave irradiation over conventional heating methods for enhancing efficiency and yield in drug discovery workflows.

The Rationale for Microwave Chemistry in Aminopyrimidine Synthesis

The pyrimidine core is a privileged scaffold in drug development, but its classical synthesis can be a bottleneck in the rapid generation of compound libraries for screening. Conventional heating methods rely on the slow transfer of thermal energy via conduction and convection, where the reaction vessel is heated first, which then heats the solvent and reactants.[3] This process is often slow and energy-inefficient, leading to longer reaction times and the potential for thermal degradation and side-product formation.

Microwave-assisted synthesis offers a fundamental paradigm shift.[4][5] Instead of external heating, microwave irradiation delivers energy directly to the molecules within the reaction mixture.[6][7]

The Mechanism of Microwave Heating

The efficiency of microwave heating stems from two primary mechanisms that interact with polar molecules and ionic species in the reaction mixture:[3][8]

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in aminopyrimidine synthesis, possess a permanent dipole moment. When subjected to the high-frequency oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[3][6] This rapid, continuous reorientation generates significant molecular friction, which translates into intense, uniform heat throughout the bulk of the material.[6]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts like guanidine hydrochloride or bases), they will migrate back and forth through the solution under the influence of the oscillating electric field.[3] Collisions caused by this rapid ion movement generate heat due to electrical resistance.[9]

This direct coupling of energy results in rapid, uniform, and efficient heating, often leading to reaction temperatures far above the solvent's boiling point in a sealed vessel, dramatically accelerating reaction rates.[10]

cluster_0 Conventional Heating (Conduction & Convection) cluster_1 Microwave Heating (Direct Volumetric Heating) HeatSource External Heat Source Vessel Reaction Vessel Wall HeatSource->Vessel Conduction Solvent Solvent Bulk Vessel->Solvent Conduction Reactants Reactant Molecules Solvent->Reactants Convection & Conduction MW_Source Microwave Source MW_Energy Microwave Energy ReactionMixture Polar Reactants & Solvent (Directly Heated) MW_Energy->ReactionMixture Dipolar Polarization Ionic Conduction start_node Start: Reagents A Combine Reagents in Microwave Process Vial start_node->A Chalcone, Guanidine, Base, Solvent process_node process_node decision_node decision_node end_node End: Purified Product B Seal Vial & Place in Microwave Reactor A->B Add stir bar C Microwave Irradiation (e.g., 120°C, 10 min) B->C Set T, P, Time D Reaction Complete? C->D D->C No (Extend Time) E Cool Vial to Room Temperature D->E Yes F Precipitate Product (e.g., add cold water) E->F Pressure subsides G Isolate by Filtration F->G H Recrystallize or Purify by Chromatography G->H Wash solid H->end_node

Caption: General workflow for microwave-assisted aminopyrimidine synthesis.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted chalcone (1.0 mmol, 1.0 equiv), guanidine hydrochloride (1.2 mmol, 1.2 equiv), and a suitable base such as sodium hydroxide (2.0 mmol, 2.0 equiv).

    • Scientific Rationale: Guanidine hydrochloride is a stable salt; the base is required to generate the free guanidine nucleophile in situ for the cyclization reaction. A slight excess of guanidine ensures the complete consumption of the limiting chalcone reagent.

  • Solvent Addition: Add a polar, microwave-absorbent solvent such as ethanol or isopropanol (3-5 mL).

    • Scientific Rationale: Polar solvents like alcohols couple efficiently with microwave energy, ensuring rapid and uniform heating. [3]They are also effective at solubilizing the reactants.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at a constant temperature of 100-140°C for 5-20 minutes. The reaction should be monitored by Thin Layer Chromatography (TLC) if optimization is required.

    • Scientific Rationale: The sealed vessel allows the temperature to exceed the solvent's atmospheric boiling point, leading to a dramatic increase in reaction rate according to the Arrhenius equation. The precise temperature control of modern reactors prevents overheating and decomposition. [10]4. Workup and Isolation: After irradiation is complete, allow the vial to cool to room temperature (either passively or with compressed air). Once cool, pour the reaction mixture into a beaker of cold water (approx. 50 mL) to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration, washing with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure 2-aminopyrimidine derivative.

Comparative Data: Microwave vs. Conventional Heating

Substrate (Chalcone)MethodTemperature (°C)TimeYield (%)Reference
1,3-diphenylprop-2-en-1-oneConventional80 (Reflux)8 hours75[1]
1,3-diphenylprop-2-en-1-oneMicrowave12010 min92[1]
1-(4-chlorophenyl)-3-phenylprop-2-en-1-oneConventional80 (Reflux)10 hours71[1]
1-(4-chlorophenyl)-3-phenylprop-2-en-1-oneMicrowave12012 min89[1]
1-(4-methoxyphenyl)-3-phenylprop-2-en-1-oneConventional80 (Reflux)8 hours78[11]
1-(4-methoxyphenyl)-3-phenylprop-2-en-1-oneMicrowave12010 min94[11]
Protocol 2: Biginelli-Type Multicomponent Synthesis

The Biginelli reaction is a one-pot synthesis that combines three components—in this case, an acetophenone derivative (a ketone), an aromatic aldehyde, and a guanidine salt—to rapidly assemble the pyrimidine core. [1][12]Microwave irradiation makes this powerful reaction even more efficient.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave process vial, add an acetophenone derivative (1.0 mmol, 1.0 equiv), an aromatic aldehyde (1.0 mmol, 1.0 equiv), and guanidine nitrate or hydrochloride (1.5 mmol, 1.5 equiv).

  • Catalyst/Base Addition: Add a catalytic amount of a suitable base, such as potassium carbonate or potassium tert-butoxide (0.2-0.5 mmol). For solvent-free conditions, the solid reagents can be ground together. Alternatively, a high-boiling polar solvent like DMF or DMSO (2-3 mL) can be used.

    • Scientific Rationale: The base catalyzes the initial aldol condensation between the ketone and aldehyde. Solvent-free conditions represent a greener approach and can be highly effective as the molten reactants will absorb microwave energy directly. [1]3. Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at 120-150°C for 10-30 minutes.

  • Workup and Isolation: After cooling, if the reaction was run solvent-free, add a small amount of ethanol or ethyl acetate to the solid residue and triturate to break up the solid. If a solvent was used, pour the mixture into cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from an appropriate solvent will afford the purified 2-amino-4,6-diarylpyrimidine.

Advanced Considerations and Troubleshooting

The Dimroth Rearrangement

Researchers should be aware of the Dimroth rearrangement, an isomerization common in nitrogen-containing heterocycles where endocyclic and exocyclic nitrogen atoms can exchange places, often under thermal or acid/base-catalyzed conditions. [13][14]In some syntheses, particularly with substituted 2-iminopyrimidines, microwave heating can accelerate this rearrangement, leading to the thermodynamically more stable isomer. [15][16]This can be either an unwanted side reaction or a synthetically useful transformation to access specific isomers. [17]

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Insufficient temperature or time. Poor microwave coupling.Increase reaction temperature (in 10°C increments) or extend irradiation time. Add a small amount of a highly polar solvent (e.g., DMF) or an ionic liquid to improve energy absorption.
Charring/Decomposition Temperature is too high. "Hotspot" formation.Reduce the reaction temperature. Ensure efficient stirring to promote even heat distribution. Use a larger volume of solvent.
Formation of Side Products Reaction time is too long, leading to degradation or subsequent reactions (e.g., Dimroth rearrangement).Reduce the reaction time. Monitor the reaction progress by TLC at shorter intervals to find the optimal endpoint.
Low Yield after Workup Product is partially soluble in the precipitation solvent (water).Cool the precipitation mixture in an ice bath to minimize solubility. If the product is highly non-polar, it may be necessary to extract it with an organic solvent (e.g., ethyl acetate) instead of precipitation.

Conclusion

Microwave-assisted synthesis has revolutionized the preparation of aminopyrimidine derivatives, establishing itself as an indispensable tool in modern drug discovery. [10][18]By leveraging direct and efficient energy transfer, MAOS protocols dramatically shorten synthesis times, improve product yields and purity, and align with the principles of green chemistry. [1][6]The detailed, validated protocols provided in this guide offer a robust starting point for researchers, scientists, and drug development professionals to accelerate the discovery and development of novel aminopyrimidine-based therapeutics.

References

  • Microwave-Assisted Synthesis in Drug Development. EPCP. 18

  • The impact of microwave synthesis on drug discovery. Semantic Scholar. 4

  • The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. 10

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Link

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Link

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Thieme Connect. Link

  • Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Benchchem. Link

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Link

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Link

  • An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. WJPPS. Link

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Link

  • Efficient and library-friendly synthesis of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines under microwave irradiation. Chemical Papers. Link

  • A brief review: Microwave assisted organic reaction. Scholars Research Library. Link

  • A Comparative Analysis of Synthetic Routes to Aminopyrimidines: A Guide for Researchers. Benchchem. Link

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Link

  • Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. RJPT. Link

  • Synthetic Applications for Microwave Synthesis. CEM Corporation. Link

  • Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles. ACS Publications. Link

  • Role of Microwave in Pharmaceutical Sciences. ANU Books. Link

  • Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. ResearchGate. Link

  • Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. ResearchGate. Link

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. Link

  • A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. ACS Publications. Link

  • Microwave-Assisted Synthesis of Aminopyrimidines. ResearchGate. Link

  • Microwave‐Assisted Dimroth Rearrangement of Thiazines to Dihydropyrimidinethiones: Synthetic and Mechanistic Aspects. ResearchGate. Link

  • Dimroth rearrangement. Wikipedia. Link

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Link

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. Link

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PubMed Central. Link

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Publications. Link

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Bentham Science. Link

  • MICROWAVE ASSISTED SYNTHESIS OF CHALCONES DERIVATIVES. Link

  • Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. ACS Omega. Link

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. Link

  • Reaction of polyfluorinated chalcones with guanidine. ResearchGate. Link

  • A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Asian Journal of Pharmaceutical Research and Development. Link

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. PubMed Central. Link

Sources

Application Note: Comprehensive Analytical Characterization of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-N-ethyl-6-methylpyrimidin-2-amine is a substituted pyrimidine derivative of significant interest in pharmaceutical and chemical synthesis. The pyrimidine scaffold is a core component of many biologically active molecules, including nucleic acids and various therapeutic agents.[1] The precise characterization of this compound is critical for ensuring its purity, stability, and identity, which are fundamental aspects of quality control in drug development and manufacturing. This application note provides a detailed guide to the analytical methodologies for the comprehensive characterization of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, intended for researchers, scientists, and drug development professionals. The protocols described herein are designed to be robust and self-validating, ensuring a high degree of scientific integrity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine is essential for the development of analytical methods. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 874494-59-4[2]
Molecular Formula C₇H₁₀ClN₃[2]
Molecular Weight 171.63 g/mol [2]
Appearance Off-white to pale yellow solid (predicted)[3]
Melting Point Not explicitly available; similar compounds have melting points ranging from 135-186 °C[3]
Solubility Soluble in methanol, ethanol, and chlorinated solvents (predicted)[3]

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine and for quantifying it in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for purity determination and assay of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed here, as it is well-suited for the separation of moderately polar compounds like pyrimidine derivatives.[4]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine and dissolve it in 10 mL of diluent (e.g., acetonitrile:water 50:50 v/v) to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • A standard HPLC system equipped with a UV detector is suitable.

    • The selection of a C18 column is based on its wide applicability in reverse-phase chromatography.

    • The mobile phase composition and gradient are optimized to ensure good separation of the main peak from any potential impurities. A mixture of acetonitrile and water with a buffer is a common choice for such analyses.[4]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.

    • For quantitative analysis, a calibration curve should be prepared using certified reference standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation PrepareSoln Prepare Solution (1 mg/mL) Inject Inject into GC PrepareSoln->Inject Separate Separation on DB-5ms Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (40-400 m/z) Ionize->Analyze Spectrum Obtain Mass Spectrum Analyze->Spectrum Compare Compare with Library/Theory Spectrum->Compare NMR_Logic Structure Molecular Structure of C₇H₁₀ClN₃ H_NMR ¹H NMR Spectrum Structure->H_NMR predicts chemical shifts, multiplicities, integrations C_NMR ¹³C NMR Spectrum Structure->C_NMR predicts number of signals and chemical shifts H_NMR->Structure confirms proton environment C_NMR->Structure confirms carbon backbone TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->Structure establishes connectivity

Sources

Application Note: Leveraging the 4-chloro-N-ethyl-6-methylpyrimidin-2-amine Scaffold in Kinase Inhibitor Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, they are among the most important targets for modern drug discovery. The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the native ligand ATP.[2][3][4] This application note presents a comprehensive guide for utilizing 4-chloro-N-ethyl-6-methylpyrimidin-2-amine as a versatile starting fragment for the development of novel kinase inhibitors. We detail the strategic rationale for its use, a robust screening cascade, and detailed protocols for biochemical and cell-based assays essential for identifying and characterizing potent and selective inhibitors derived from this scaffold.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The development of small molecule kinase inhibitors has revolutionized targeted therapy. A significant challenge in this field is the design of compounds with high potency and selectivity, given the high degree of conservation in the ATP-binding site across the human kinome.[5] The 2-aminopyrimidine core is a foundational element in numerous FDA-approved kinase inhibitors. Its utility stems from the nitrogen atoms in the pyrimidine ring, which act as hydrogen bond acceptors and donors, effectively anchoring the molecule into the hinge region of the kinase—the flexible segment connecting the N- and C-terminal lobes of the catalytic domain.[6] This interaction is a cornerstone of ATP-competitive inhibition.

The compound 4-chloro-N-ethyl-6-methylpyrimidin-2-amine represents an ideal starting point for a kinase inhibitor discovery program due to its inherent structural features that allow for systematic chemical exploration and optimization.

Rationale for Scaffold Selection: 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

The design of a successful kinase inhibitor library relies on a core scaffold that provides both a solid anchor point and vectors for chemical diversification. This specific aminopyrimidine derivative offers three key strategic elements:

  • Hinge-Binding Motif: The 2-(N-ethyl-amine) group and the pyrimidine ring nitrogens are primed to form critical hydrogen bonds with the kinase hinge backbone.

  • Primary Diversification Point: The chlorine atom at the 4-position is a reactive handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[7][8] These appended moieties can be designed to extend into adjacent hydrophobic pockets of the ATP-binding site, which is a key strategy for enhancing both potency and selectivity.[6]

  • Secondary Optimization Points: The N-ethyl and 6-methyl groups, while seemingly simple, provide additional opportunities for structure-activity relationship (SAR) studies to fine-tune potency and pharmacokinetic properties.

Figure 1: Strategic analysis of the 4-chloro-N-ethyl-6-methylpyrimidin-2-amine scaffold.

Designing a Robust Kinase Inhibitor Screening Cascade

A screening cascade is an essential, multi-stage workflow designed to efficiently identify promising compounds from a large library and eliminate false positives or compounds with undesirable properties early in the process.[9] This tiered approach conserves resources by focusing on the most promising candidates as they advance.

Screening_Cascade start Synthesized Compound Library (Based on Core Scaffold) primary_screen Protocol 1: Primary HTS (Single-Point, e.g., 10 µM) start->primary_screen Test entire library hit_confirm Hit Confirmation & Triage primary_screen->hit_confirm  Identify actives  (e.g., >50% inhibition) dose_response Protocol 2: Potency Assay (IC50 Determination) hit_confirm->dose_response  Confirmed hits selectivity Protocol 3: Selectivity Profiling (Kinase Panel Screen) dose_response->selectivity  Potent compounds  (e.g., IC50 < 1 µM) cellular Protocol 4: Cell-Based Assays (Target Engagement & Function) selectivity->cellular  Potent & selective hits lead_opt Lead Optimization (SAR, ADME/Tox) cellular->lead_opt  Cell-active leads

Figure 2: A typical screening cascade for kinase inhibitor discovery.

Protocol 1: Primary High-Throughput Biochemical Screening

Objective: To rapidly screen a library of compounds derived from the core scaffold at a single high concentration to identify initial "hits" that inhibit the target kinase.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) This protocol utilizes a TR-FRET assay, a robust and sensitive method ideal for high-throughput screening (HTS).[10][11][12] The assay measures the phosphorylation of a substrate peptide by the target kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody (donor) binds to the phosphorylated substrate, which is labeled with a fluorescent acceptor (e.g., ULight™). When the donor and acceptor are in close proximity, excitation of the Eu donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Kinase inhibition leads to less substrate phosphorylation and a corresponding decrease in the TR-FRET signal.

Materials:

  • Target Kinase (recombinant, purified)

  • ULight™-labeled substrate peptide

  • LanthaScreen® Eu-labeled anti-phospho-antibody

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test Compounds (dissolved in 100% DMSO)

  • 384-well, low-volume, white assay plates

  • TR-FRET compatible plate reader

Step-by-Step Methodology:

  • Compound Plating: Dispense 50 nL of test compounds (at 400x final concentration, e.g., 4 mM for a 10 µM final screen) into the assay plate wells. For controls, dispense DMSO vehicle (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate mix in assay buffer. Add 5 µL of this mix to each well of the plate.

  • Incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature. This step pre-incubates the kinase with the inhibitor.

  • Initiate Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the kinase.

  • Enzymatic Reaction: Incubate the plate at room temperature for 60-90 minutes. The exact time should be determined during assay development to ensure the reaction is within the linear range.

  • Detection: Prepare a 2X detection mix containing the Eu-labeled antibody in detection buffer. Add 10 µL to each well to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). Calculate the emission ratio (665 nm / 615 nm).

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)])

Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle controls).

Protocol 2: Dose-Response and Potency (IC₅₀) Determination

Objective: To quantify the potency of the hits identified in the primary screen by determining their half-maximal inhibitory concentration (IC₅₀).

Methodology: This protocol uses the same TR-FRET assay as in Protocol 1, but with serially diluted compounds.

  • Compound Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound in 100% DMSO, starting at a high concentration (e.g., 40 mM).

  • Compound Plating: Dispense 50 nL of each concentration point into a 384-well plate.

  • Assay Execution: Follow steps 2-8 from Protocol 1.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter variable slope model (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Example Data Presentation:

Compound IDScaffold Modification (at C4-position)IC₅₀ (nM)
Core-0014-phenyl850
Core-0024-(3-methoxyphenyl)320
Core-0034-(4-fluoro-anilino)75
Core-004 4-(1H-indazol-5-yl) 12

Protocol 3: Kinase Selectivity Profiling

Objective: To assess the specificity of potent compounds by screening them against a broad panel of kinases. High selectivity is a critical attribute for a successful drug candidate, as it minimizes the potential for off-target toxicity.[13][14][15]

Methodology: Kinase selectivity profiling is typically performed as a fee-for-service by specialized contract research organizations (CROs) that maintain large panels of active kinases (e.g., Reaction Biology's HotSpot™ platform, Eurofins DiscoverX KINOMEscan®).[16]

  • Compound Submission: Submit the most potent and promising compounds (e.g., Core-004) to the CRO.

  • Screening: The compound is typically screened at one or two concentrations (e.g., 100 nM and 1 µM) against a panel of hundreds of kinases.

  • Data Analysis: The results are often presented as percent inhibition at the tested concentration. Follow-up IC₅₀ determinations are then performed for any kinases that show significant inhibition to quantify the degree of off-target activity. A compound is considered selective if it is significantly more potent (e.g., >100-fold) against the primary target than against other kinases.

Example Data Presentation (for Core-004):

Kinase TargetIC₅₀ (nM)Selectivity vs. Target Kinase (Fold)
Target Kinase X 12 1
Kinase A8,500708
Kinase B>10,000>833
Kinase C1,500125

Protocol 4: Cell-Based Target Engagement and Functional Assays

Objective: To verify that the inhibitor can penetrate the cell membrane, engage its intended target, and elicit a functional downstream effect in a physiological context.[17][18][19][20]

Assay Principle: Western Blot for Substrate Phosphorylation This method directly measures the inhibition of the target kinase's activity within the cell by quantifying the phosphorylation of its known downstream substrate.

Materials:

  • Cancer cell line known to depend on the target kinase activity.

  • Cell culture medium, FBS, and supplements.

  • Test compound (e.g., Core-004).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-substrate (specific to the phosphorylation site) and anti-total-substrate.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate (ECL).

  • SDS-PAGE gels and Western blotting equipment.

Step-by-Step Methodology:

  • Cell Culture: Plate cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run the lysates on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with the primary anti-phospho-substrate antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal protein loading.

Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). The ratio of the phospho-substrate signal to the total-substrate signal indicates the level of kinase activity. A dose-dependent decrease in this ratio confirms cellular target engagement and inhibition.

Conclusion and Future Directions

The 4-chloro-N-ethyl-6-methylpyrimidin-2-amine scaffold is a highly valuable starting point for the discovery of novel kinase inhibitors. Its structure provides a reliable hinge-binding element and a chemically tractable handle for rapid library synthesis and exploration of the kinase ATP-binding site. The screening cascade detailed in this note provides a systematic and efficient framework for progressing from an initial chemical idea to a well-characterized, cell-active lead compound. Subsequent efforts would focus on comprehensive structure-activity relationship (SAR) studies to further optimize potency, selectivity, and drug-like properties (ADME/Tox) en route to a clinical candidate.[3][21][22]

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice. [Link]

  • Reddy, A. S., & Pati, S. P. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Vieth, M., & Sutherland, J. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. [Link]

  • Wodicka, L. M., et al. (2010). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry. [Link]

  • Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Lee, J. H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Harris, N. J., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS DISCOVERY. [Link]

  • Festa, F., & LaBaer, J. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Royal Society of Chemistry. (2018). CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. RSC Publishing. [Link]

  • Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Piston, D. W., & Kremers, G. J. (2011). An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition. Biochemistry. [Link]

  • Royal Society of Chemistry. (2018). CHAPTER 2: New Screening Approaches for Kinases. RSC Publishing. [Link]

  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]

  • Becton Dickinson. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • Sabe, V. T., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Topics in Medicinal Chemistry. [Link]

  • Sygnature Discovery. Screening Cascade Development Services. Sygnature Discovery. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]

  • Al-Khafaji, N. S. K., et al. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Li, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

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  • Fok, J. H. L., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

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Application Notes & Protocols: The Role and Evaluation of Pyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: Pyrimidine derivatives represent a foundational class of chemotherapeutic agents, pivotal in the treatment of both solid tumors and hematological malignancies.[1][2] Their mechanism as antimetabolites—interfering with the synthesis and function of nucleic acids—capitalizes on the high proliferative rate of cancer cells.[3][4] This guide provides an in-depth exploration of the core mechanisms of action for key pyrimidine analogs, presents detailed protocols for their preclinical evaluation, and offers insights into the experimental design necessary for robust and reproducible data.

Foundational Principles: Why Pyrimidines in Cancer Therapy?

The pyrimidine ring is a fundamental building block of nucleic acids (DNA and RNA), specifically in the form of thymine, cytosine, and uracil.[5][6] Cancer cells are characterized by uncontrolled proliferation, which necessitates a high rate of DNA and RNA synthesis. Pyrimidine analogs, by mimicking the structure of natural pyrimidines, can deceptively enter these metabolic pathways.[3][4] Once inside, they exert their cytotoxic effects through two primary strategies:

  • Inhibition of Key Enzymes: They can block enzymes crucial for the synthesis of nucleotides, leading to a depletion of the building blocks required for DNA replication and repair. This process is often referred to as "thymineless death."[7]

  • Incorporation into Nucleic Acids: Their metabolites can be incorporated directly into DNA and RNA strands.[3][8] This fraudulent incorporation disrupts the structure and function of these macromolecules, leading to strand breaks, errors in protein synthesis, and ultimately, the induction of programmed cell death (apoptosis).[3][9]

This targeted approach against rapidly dividing cells forms the basis of their therapeutic window, although it also explains the common side effects observed in other rapidly dividing normal tissues like bone marrow and the gastrointestinal lining.[3][10]

Key Pyrimidine Derivatives: Mechanisms of Action

Several pyrimidine analogs have become cornerstones of chemotherapy. Understanding their distinct mechanisms is crucial for their effective application in research and clinical settings.

Fluoropyrimidines: 5-Fluorouracil (5-FU) and Capecitabine
  • 5-Fluorouracil (5-FU): A workhorse in the treatment of solid tumors like colorectal, breast, and gastric cancers, 5-FU is a uracil analog.[2][8] It is a prodrug that requires intracellular conversion to active metabolites.[8]

    • Mechanism 1: Inhibition of Thymidylate Synthase (TS): The primary mechanism involves the conversion of 5-FU to fluorodeoxyuridine monophosphate (FdUMP).[11] FdUMP forms a stable ternary complex with thymidylate synthase (TS) and a folate cofactor, effectively blocking the synthesis of deoxythymidine monophosphate (dTMP), a nucleotide essential for DNA replication and repair.[3][7][8]

    • Mechanism 2: Nucleic Acid Incorporation: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively.[3][8] This incorporation disrupts RNA processing and DNA integrity.[3][11]

G cluster_0 5-FU Mechanism of Action 5FU 5-Fluorouracil FdUMP FdUMP 5FU->FdUMP Metabolic Activation FUTP FUTP 5FU->FUTP Metabolic Activation TS Thymidylate Synthase FdUMP->TS Inhibits dNTP_pool dNTP Pool Depletion TS->dNTP_pool Leads to DNA_synthesis_block DNA Synthesis Blocked dNTP_pool->DNA_synthesis_block RNA_disruption RNA Disruption FUTP->RNA_disruption Incorporates into RNA

Caption: Mechanism of 5-Fluorouracil (5-FU) cytotoxicity.

  • Capecitabine (Xeloda®): An orally administered prodrug designed for tumor-selective activation to 5-FU.[12][13][14] This selectivity is a key experimental and clinical advantage.

    • Activation Pathway: Capecitabine undergoes a three-step enzymatic conversion. The final, critical step is the conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-FU by the enzyme thymidine phosphorylase (TP).[13][15] TP is often found in significantly higher concentrations in tumor tissues compared to normal tissues, leading to a localized release of the cytotoxic agent.[13][15]

G cluster_1 Capecitabine Activation Pathway Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver/Tumor) 5FU_active 5-FU (Active Drug) DFUR->5FU_active Thymidine Phosphorylase (Tumor-Selective) Tumor Tumor Tissue Liver Liver G cluster_2 In Vitro Evaluation Workflow Viability Cell Viability Assay (MTT/MTS) Data1 Determine IC50 Viability->Data1 Apoptosis Apoptosis Assay (Annexin V/PI) InVivo In Vivo Model (Xenograft) Apoptosis->InVivo Confirm Mechanism Data2 Quantify Apoptotic vs. Necrotic Cells Apoptosis->Data2 CellCycle Cell Cycle Analysis (PI Staining) CellCycle->InVivo Confirm Mechanism Data3 Identify Cell Cycle Arrest (e.g., S-phase) CellCycle->Data3 Data4 Assess Tumor Growth Inhibition InVivo->Data4 Data1->Apoptosis Use IC50 dose Data1->CellCycle Use IC50 dose

Caption: A logical workflow for evaluating pyrimidine derivatives.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. [16][17]The amount of formazan is directly proportional to the number of living cells. [17] Methodology:

  • Cell Seeding:

    • Trypsinize and count cancer cells from a logarithmic growth phase culture.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. [18] * Scientist's Note: The seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, confounding the results. [18] * Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [17]

  • Compound Treatment:

    • Prepare a serial dilution of the pyrimidine derivative in culture medium. It is common to perform a 2-fold or 3-fold dilution series spanning a wide concentration range (e.g., 0.01 µM to 100 µM).

    • Include a "vehicle control" (e.g., DMSO in medium) and a "medium only" blank control.

    • Carefully remove the old medium from the wells and add 100 µL of the corresponding drug dilution or control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. [16][18] * Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). * Incubate for 2-4 hours at 37°C. [18]During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • The formazan crystals are insoluble. Carefully aspirate the medium without disturbing the crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well. [16][18] * Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. [16][19] * Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the viability percentage against the log of the drug concentration and use non-linear regression to calculate the IC50 (the concentration at which 50% of cell growth is inhibited).

Protocol: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. [20]In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. [20][21][22]Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. [20]Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is membrane-impermeable and therefore only enters cells with compromised membranes (late apoptotic and necrotic cells). [20][21] Methodology:

  • Cell Culture and Treatment:

    • Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate and allow them to adhere overnight. [20] * Treat the cells with the pyrimidine derivative at a relevant concentration (e.g., the predetermined IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells. [20][22] * Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the supernatant and the trypsinized cells for each sample. This step is crucial to avoid losing the apoptotic cell population.

    • Centrifuge the cell suspension (e.g., 670 x g for 5 minutes) and wash the pellet twice with cold PBS. [20][22]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Scientist's Note: For proper gating and compensation setup on the flow cytometer, it is essential to prepare single-stain controls (Annexin V only, PI only) and an unstained control. [23] * Gently vortex and incubate the tubes at room temperature for 15 minutes in the dark. [23]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube. [23] * Analyze the samples on a flow cytometer within one hour. [20][23] * Data is typically displayed on a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The populations are interpreted as follows:

      • Lower-Left (Annexin V- / PI-): Healthy, viable cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Pyrimidine analogs that inhibit DNA synthesis are expected to cause cell cycle arrest, typically in the S-phase. [24]This assay uses PI to stoichiometrically stain cellular DNA. [25]The amount of fluorescence emitted is directly proportional to the amount of DNA. Flow cytometry can then distinguish cells in different phases of the cell cycle (G0/G1 with 2n DNA, S with >2n and <4n DNA, and G2/M with 4n DNA). Methodology:

  • Cell Preparation and Treatment:

    • Culture and treat cells as described in the apoptosis protocol (Section 3.2, Step 1).

  • Fixation:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. [25][26][27]This prevents cell clumping and ensures proper fixation.

    • Fix the cells for at least 30 minutes on ice (or store at -20°C for weeks). [25][26][27]

  • Staining:

    • Centrifuge the fixed cells (a higher speed may be needed as ethanol makes them buoyant) and wash twice with PBS to remove the ethanol. [25][26] * Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). [26] * Scientist's Note: RNase treatment is critical because PI can also bind to double-stranded RNA, which would otherwise create a high background signal and obscure the DNA content peaks. [25][26] * Incubate for 30 minutes at room temperature in the dark. [27][28]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry, collecting the PI signal on a linear scale. [27] * Use a dot plot of fluorescence area vs. height or width to gate on single cells and exclude doublets or clumps, which would otherwise be misinterpreted as G2/M cells. [26][27] * Analyze the resulting histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the S-phase peak compared to the vehicle control would indicate S-phase arrest.

Concluding Remarks for the Advanced Researcher

The protocols and mechanisms outlined here provide a foundational framework for the investigation of pyrimidine derivatives in cancer research. For drug development professionals, the causality behind these experimental choices is paramount. A compound that demonstrates potent cytotoxicity (low IC50) in an MTT assay must be further interrogated. Is the cell death apoptotic? Does it induce cell cycle arrest consistent with its proposed mechanism as a DNA synthesis inhibitor? Answering these questions through rigorous, well-controlled experiments is what transforms a preliminary finding into a compelling, data-driven story. The ultimate goal is the translation of these findings into in vivo models, where anti-tumor efficacy, pharmacokinetics, and safety can be assessed in a more clinically relevant context. [29]The continued exploration and development of novel pyrimidine scaffolds remain a highly promising avenue in the pursuit of more effective and selective anticancer therapies. [30][31][32]

References

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  • Fluorouracil. (n.d.). Wikipedia. [Link]

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  • Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. [Link]

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  • What is the mechanism of action (MOA) of Gemcitabine? (2025, August 13). Dr.Oracle. [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Virginia. [Link]

  • Gemcitabine. (n.d.). Wikipedia. [Link]

  • PHARMACOLOGY OF Cytarabine (cytosine arabinoside Ara C ; pharmacokinetics, Mechanism of Action, Uses. (2024, November 23). YouTube. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

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  • Gemcitabine Mechanism of Action Confounds Early Assessment of Treatment Response by 3′-Deoxy-3′-[18F]Fluorothymidine in Preclinical Models of Lung Cancer. (2016). Molecular Cancer Therapeutics. [Link]

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The Versatile Building Block: Application Notes for 4-chloro-N-ethyl-6-methylpyrimidin-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a vast array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of novel therapeutics, including anticancer, antiviral, and antimicrobial agents.[3][4] Within this important class of heterocycles, 4-chloro-N-ethyl-6-methylpyrimidin-2-amine emerges as a particularly valuable and versatile building block.

The strategic placement of its functional groups—a reactive chlorine atom at the 4-position, an N-ethylamino group at the 2-position, and a methyl group at the 6-position—offers a trifecta of opportunities for synthetic diversification. The chlorine atom serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The secondary amine provides a site for further functionalization or can act as a key pharmacophoric element, while the methyl group can influence solubility and metabolic stability.

This comprehensive guide, designed for the practicing chemist, provides in-depth application notes and detailed, field-proven protocols for the utilization of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Strategic Advantage: Reactivity of the 4-Chloropyrimidine Moiety

The reactivity of the chlorine atom at the C4 position of the pyrimidine ring is significantly enhanced by the electron-withdrawing nature of the two ring nitrogen atoms. This electronic pull renders the C4 position susceptible to nucleophilic aromatic substitution (SNAr) and, more importantly for the scope of this guide, facilitates the key oxidative addition step in palladium-catalyzed cross-coupling cycles. The general reactivity trend for halopyrimidines in such reactions is I > Br > Cl, yet the development of sophisticated ligand systems for palladium catalysts has made the use of more stable and cost-effective chloro-derivatives increasingly common and efficient.[3]

Application Note I: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl/Heteroaryl Pyrimidine Derivatives

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[5][6] For 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, this reaction provides a direct and modular route to a diverse library of 4-aryl- and 4-heteroaryl-N-ethyl-6-methylpyrimidin-2-amines, which are prevalent structures in kinase inhibitor drug discovery.

Causality in Experimental Design:

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.

  • Palladium Source: Both Pd(0) and Pd(II) precatalysts can be effective. Pd(PPh₃)₄ is a classic, reliable choice, while Pd₂(dba)₃ is often used in combination with a phosphine ligand. Dichlorobis(triphenylphosphine)palladium(II) is another common and stable precatalyst.[1]

  • Ligand: The choice of phosphine ligand is critical. For electron-rich and sterically hindered aryl boronic acids, bulky and electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) can be highly effective.[7] For less demanding substrates, triphenylphosphine (PPh₃) often suffices.

  • Base: A base is required to facilitate the transmetalation step of the catalytic cycle. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed. The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reaction components. Common solvent systems include dioxane/water, toluene/water, and acetonitrile/water.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants degas Degas Mixture start->degas add_catalyst Add Catalyst degas->add_catalyst heat Heat and Stir add_catalyst->heat cool Cool to RT heat->cool extract Aqueous Work-up cool->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or acetonitrile)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-chloro-N-ethyl-6-methylpyrimidin-2-amine (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (0.02 - 0.05 eq.).

  • Add the organic solvent and water (typically a 4:1 to 1:1 ratio) via syringe. The final concentration is typically between 0.1 and 0.5 M.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-N-ethyl-6-methylpyrimidin-2-amine.

ParameterCondition 1Condition 2 (Microwave)
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (2 mol%)
Base K₂CO₃ (2 eq.)K₃PO₄ (2 eq.)
Solvent Dioxane/H₂O (4:1)Acetonitrile/H₂O (3:1)
Temperature 90 °C120 °C
Time 12 h30 min
Typical Yield 70-95%75-98%

Application Note II: Buchwald-Hartwig Amination for the Synthesis of 2,4-Diaminopyrimidine Derivatives

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[8][9] Applying this reaction to 4-chloro-N-ethyl-6-methylpyrimidin-2-amine allows for the introduction of a diverse range of primary and secondary amines at the 4-position, leading to the synthesis of various 2,4-diaminopyrimidine derivatives. These motifs are of significant interest in medicinal chemistry, particularly in the development of inhibitors of cyclin-dependent kinases (CDKs).

Causality in Experimental Design:

The key to a successful Buchwald-Hartwig amination lies in the synergistic interplay between the palladium catalyst, a sterically demanding and electron-rich phosphine ligand, and a strong, non-nucleophilic base.

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used palladium precursors.

  • Ligand: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often required to promote the reductive elimination step and prevent catalyst decomposition.[10] For some substrates, bidentate ligands like Xantphos can also be effective.[1]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be used for base-sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants & Base add_catalyst_ligand Add Catalyst & Ligand start->add_catalyst_ligand heat Heat and Stir under Inert Atmosphere add_catalyst_ligand->heat cool Cool to RT heat->cool quench Quench Reaction cool->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: Generalized workflow for Buchwald-Hartwig amination.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a flame-dried Schlenk tube or round-bottom flask.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • In a separate flask, dissolve 4-chloro-N-ethyl-6-methylpyrimidin-2-amine (1.0 eq.) and the amine (1.2 eq.) in the anhydrous solvent.

  • Add the strong base (1.4 eq.) to the solution of the pyrimidine and amine.

  • Transfer the substrate/base slurry to the flask containing the activated catalyst.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N²,N⁴-disubstituted-6-methylpyrimidine-2,4-diamine.

ParameterCondition 1Condition 2
Catalyst/Ligand Pd₂(dba)₃ / XPhosPd(OAc)₂ / RuPhos
Base NaOtBuLiHMDS
Solvent TolueneDioxane
Temperature 100 °C90 °C
Time 16 h18 h
Typical Yield 65-90%60-85%

Conclusion

4-chloro-N-ethyl-6-methylpyrimidin-2-amine is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyrimidine derivatives. The protocols and application notes provided herein for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a robust starting point for researchers in drug discovery and materials science. The modular nature of these palladium-catalyzed cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, ultimately accelerating the discovery of new chemical entities with desired biological or material properties. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

  • Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(7), 5903-5913. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Shaaban, M. A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 10(7), 180-200.
  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Combinatorial Chemistry & High Throughput Screening, 4(6), 523-529.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • An electrochemical synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides. (2010). Molecules, 15(3), 1882–1890. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Hranjec, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(12), 3236. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Advances in Cross-Coupling Reactions. (2020). Molecules, 25(19), 4539. [Link]

  • Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical science, 4(3), 1215-1221. [Link]

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Application Notes and Protocols: Nucleophilic Substitution on Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. Its derivatives are integral to the nucleic acids, DNA and RNA, highlighting their fundamental role in biological systems.[1][2] In drug design, the pyrimidine scaffold is prized for its ability to engage in various biological interactions, leading to a wide array of activities, including anticancer, antimicrobial, and enzyme inhibition properties.[3] The functionalization of the pyrimidine ring through nucleophilic substitution is a powerful and versatile strategy for generating molecular diversity and synthesizing novel drug candidates.[2][3]

This guide provides an in-depth exploration of the experimental procedures for nucleophilic substitution on pyrimidines. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully navigate the synthesis of substituted pyrimidines.

Core Principles: Understanding Reactivity in the Pyrimidine Ring

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms.[4][5] This inherent electron deficiency dictates its reactivity, making it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution.[4][5]

Nucleophilic substitution on the pyrimidine ring predominantly occurs at the C2, C4, and C6 positions, as the negative charge of the intermediate can be effectively delocalized over the two nitrogen atoms.[1][6][7] The stability of this intermediate, often referred to as a Meisenheimer complex, is a key factor in determining the feasibility and regioselectivity of the reaction.[6][8]

Regioselectivity: C4 vs. C2 and C6

In many cases, nucleophilic attack is favored at the C4 and C6 positions over the C2 position. This preference can be attributed to the greater stabilization of the anionic intermediate formed upon attack at C4/C6, where the negative charge can be delocalized by both nitrogen atoms.[6][9][10] Frontier molecular orbital theory also supports this observation, with the Lowest Unoccupied Molecular Orbital (LUMO) coefficient being higher at C4 compared to C2.[10]

The presence of electron-withdrawing groups on the pyrimidine ring further enhances its reactivity towards nucleophiles.[11] Conversely, electron-donating groups can decrease the rate of substitution.

The Mechanism: Addition-Elimination (SNAr)

Nucleophilic substitution on pyrimidines typically proceeds through a two-step addition-elimination mechanism (SNAr).[8][12]

  • Addition: The nucleophile attacks an electron-deficient carbon atom (C2, C4, or C6) bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). This step is usually the rate-determining step.[6][12]

  • Elimination: The leaving group departs, and the aromaticity of the pyrimidine ring is restored.

A concerted SNAr mechanism, where bond formation and bond breaking occur simultaneously, has also been proposed, particularly in cases where strong electron-withdrawing groups are not present to stabilize the intermediate.[8]

SNAr_Mechanism cluster_0 Addition (Rate-Determining Step) cluster_1 Elimination Start Pyrimidine Substrate + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nu⁻ attack Product Substituted Pyrimidine + Leaving Group Intermediate->Product -LG⁻

Caption: Generalized SNAr mechanism on a pyrimidine ring.

Experimental Protocols

The success of a nucleophilic substitution reaction on a pyrimidine depends on several factors, including the nature of the nucleophile, the leaving group, the solvent, and the reaction temperature. Halogens (especially chlorine and fluorine) are common and effective leaving groups.[1][12][13]

Protocol 1: Amination of Dichloropyrimidines

This protocol describes a general procedure for the monosubstitution of a primary or secondary amine onto a dichloropyrimidine substrate.

Materials:

  • 2,4-Dichloropyrimidine (or other suitable dichloropyrimidine)

  • Amine of choice (e.g., benzylamine, aniline)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH) or other suitable solvent (e.g., Dichloromethane (DCM))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of the dichloropyrimidine (1.0 eq) in the chosen solvent (e.g., EtOH), add the amine (1.0-1.2 eq) and a base such as triethylamine (1.1-1.5 eq).[14]

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.[14]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated pyrimidine.

Causality Behind Choices:

  • Base: The base (TEA or DIPEA) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: Ethanol is a common and effective solvent for these reactions. However, for specific substrates and nucleophiles, other solvents like DCM might be more suitable.[15]

  • Equivalents: Using a slight excess of the amine can help to ensure the complete consumption of the starting pyrimidine.

Protocol 2: Thiolation of Chloropyrimidines

This protocol outlines the substitution of a chloro-substituent with a thiol nucleophile.

Materials:

  • Chloropyrimidine derivative

  • Thiol of choice (e.g., thiophenol)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Reaction vessel (round-bottom flask) with a nitrogen/argon inlet

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried, nitrogen-purged flask, suspend sodium hydride (1.1 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiol (1.0 eq) in anhydrous DMF to the NaH suspension. Stir for 15-30 minutes at 0 °C to allow for the formation of the sodium thiolate.

  • Add a solution of the chloropyrimidine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent in vacuo and purify the crude product by column chromatography.

Causality Behind Choices:

  • Anhydrous Conditions: Sodium hydride is highly reactive with water, so anhydrous conditions are essential to prevent quenching of the base and to ensure the formation of the thiolate nucleophile.

  • Base: A strong base like NaH is required to deprotonate the thiol and generate the more potent thiolate nucleophile.

  • Solvent: DMF and THF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SNAr reaction.

Troubleshooting Common Issues

Issue Potential Cause(s) Suggested Solution(s)
No or Low Conversion - Insufficiently reactive substrate or nucleophile- Low reaction temperature- Inappropriate solvent- Use a more activated pyrimidine (e.g., with electron-withdrawing groups)- Increase the reaction temperature- Screen different solvents
Formation of Disubstituted Product - Use of excess nucleophile- Prolonged reaction time- Use stoichiometric amounts of the nucleophile- Carefully monitor the reaction by TLC and stop it once the monosubstituted product is maximized
Side Reactions - Presence of multiple reactive sites on the substrate or nucleophile- Decomposition of reactants or products- Use protecting groups for other reactive functionalities- Lower the reaction temperature or use milder reaction conditions

Data Presentation: Comparative Reactivity

The following table summarizes the influence of the leaving group and the position of substitution on the outcome of nucleophilic substitution reactions on pyrimidines.

Substrate Nucleophile Position of Substitution Leaving Group Typical Reaction Conditions Outcome
2,4-DichloropyrimidineBenzylamineC4ClTEA, EtOH, refluxHigh yield of 4-substituted product[5][14]
2,4-DichloropyrimidineThiophenolC4ClNaH, DMF, rtGood yield of 4-substituted product
4-Chloro-2-methylthiopyrimidineDimethylamineC4Cl-Normal substitution product[16]
2-FluoropyridineSodium EthoxideC2F-Substitution product formed[13]

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactant_Prep Prepare solutions of pyrimidine substrate and nucleophile Reaction_Setup Set up reaction vessel under appropriate atmosphere Reactant_Prep->Reaction_Setup Addition Add reactants and base/catalyst Reaction_Setup->Addition Monitoring Monitor reaction progress by TLC Addition->Monitoring Quench Quench the reaction Monitoring->Quench Reaction Complete Extraction Extract the product Quench->Extraction Drying Dry and concentrate the organic phase Extraction->Drying Purification Purify by column chromatography Drying->Purification Analysis Characterize the product (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for nucleophilic substitution.

Conclusion

Nucleophilic aromatic substitution is a fundamental and powerful tool for the synthesis and functionalization of pyrimidine derivatives. A thorough understanding of the underlying mechanistic principles, careful consideration of reaction parameters, and meticulous execution of experimental protocols are paramount for achieving successful outcomes. The protocols and insights provided in this guide serve as a comprehensive resource for researchers engaged in the exciting and impactful field of pyrimidine chemistry.

References

  • Pyrimidines. University of Oxford.[Link]

  • Pyrimidine - Wikipedia. Wikipedia.[Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. National Center for Biotechnology Information.[Link]

  • Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism - PubMed. National Center for Biotechnology Information.[Link]

  • Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction - ResearchGate. ResearchGate.[Link]

  • Nucleophilic substitution reactions in pyridine - Química Organica.org. Química Organica.org.[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. National Center for Biotechnology Information.[Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. Royal Society of Chemistry.[Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.[Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. MDPI.[Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. ResearchGate.[Link]

  • Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism - QSpace. Queen's University Library.[Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.[Link]

  • Pyrimidine | PPTX - Slideshare. Slideshare.[Link]

  • Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase. ACS Publications.[Link]

  • New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups - ResearchGate. ResearchGate.[Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. ResearchGate.[Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Growing Science.[Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC. National Center for Biotechnology Information.[Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC - NIH. National Center for Biotechnology Information.[Link]

  • PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE - YouTube. YouTube.[Link]

  • SNAr reactions of pi-deficient aromatic rings - YouTube. YouTube.[Link]

  • Nucleophilic substitution reactions | Download Scientific Diagram - ResearchGate. ResearchGate.[Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - FIU Digital Commons. Florida International University.[Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. National Institutes of Health.[Link]

  • Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries - PubMed. National Center for Biotechnology Information.[Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Products in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter common challenges in the synthesis of pyrimidine derivatives. Instead of a generic overview, we will directly address specific, frequently encountered problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design and troubleshooting.

Section 1: The Biginelli Reaction Troubleshooting Guide

The Biginelli reaction, a cornerstone of heterocyclic chemistry, is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] While robust, it is not without its pitfalls.

Q1: My Biginelli reaction yield is disappointingly low, and TLC analysis shows a significant amount of unreacted aldehyde and β-ketoester. What are the likely causes?

A1: This is a classic issue often traced back to three critical parameters: catalyst activity, reaction conditions, and reagent purity.

  • Causality of Catalyst Failure: The reaction mechanism proceeds through an acyliminium ion intermediate formed from the aldehyde and urea.[2][3] This step is the acid-catalyzed, rate-limiting step. If the catalyst is inactive or insufficient, the reaction stalls before the key intermediates can form, leaving the starting materials unconsumed. While traditional Brønsted acids work, Lewis acids are often more effective.

  • Troubleshooting & Optimization:

    • Catalyst Screening: If using a standard Brønsted acid like HCl is failing, consider switching to a more effective Lewis acid catalyst. Ytterbium triflate (Yb(OTf)₃) and Indium(III) chloride (InCl₃) are excellent alternatives that can significantly shorten reaction times and improve yields.[2] Always optimize catalyst loading; too much can sometimes promote side reactions.

    • Reaction Conditions: Temperature is a critical factor. If you are running the reaction at room temperature or gentle reflux in ethanol with poor results, the activation energy may not be overcome.[4] Consider increasing the temperature or switching to a higher-boiling solvent like acetonitrile. Solvent-free conditions, often facilitated by microwave irradiation, can also dramatically accelerate the reaction.[3][4]

    • Reagent Purity: Ensure the aldehyde is free from its corresponding carboxylic acid, which can form upon air oxidation. Acidic impurities can interfere with the catalytic cycle.

Table 1: Troubleshooting Low Yields in the Biginelli Reaction
Symptom Potential Cause Recommended Action Reference
High amount of unreacted starting materialsInsufficient catalyst activity or inappropriate catalyst choice.Increase loading of Brønsted acid or switch to a more potent Lewis acid like Yb(OTf)₃ or InCl₃.[2]
Reaction stalls or proceeds very slowlyReaction temperature is too low to overcome activation energy.Increase temperature, switch to a higher-boiling solvent, or explore solvent-free microwave conditions.[4]
Multiple faint byproduct spots on TLCImpurities in starting materials, particularly oxidized aldehyde.Purify the aldehyde by distillation or chromatography before use. Ensure β-ketoester and urea are of high purity.[4]
Low yield with aliphatic aldehydesAliphatic aldehydes are prone to self-condensation (aldol) side reactions.Use a modified protocol, such as the Atwal modification, which pre-forms the enone intermediate.[3]
Q2: I've isolated a major byproduct that is not my target DHPM. NMR analysis shows signals for the aldehyde and ketoester components, but the urea moiety is absent. What is this compound?

A2: You have likely isolated the Knoevenagel condensation product . This is the most common side product in the Biginelli reaction, arising from a competing reaction pathway where the aldehyde and the active methylene of the β-ketoester condense directly.

  • Mechanism of Formation: The formation of the Knoevenagel adduct competes directly with the formation of the acyliminium ion. If the condensation between the aldehyde and the β-ketoester is faster than the reaction of the aldehyde with urea, the Knoevenagel product will dominate. This pathway is often favored under less acidic or non-polar conditions.

  • Identification: The key signature is the absence of the two characteristic N-H protons of the urea moiety in the ¹H NMR spectrum and the corresponding carbons in the ¹³C NMR. Mass spectrometry will confirm a molecular weight corresponding to the condensation of the aldehyde and ketoester minus a molecule of water.

  • Prevention:

    • Enhance Acyliminium Ion Formation: Using a more effective Lewis acid catalyst can favor the desired pathway by accelerating the formation of the acyliminium ion intermediate, which then traps the enolate of the ketoester.[3]

    • Solvent Choice: Polar solvents generally favor the Biginelli pathway.[4]

Diagram 1: Biginelli Reaction - Desired Pathway vs. Knoevenagel Side Product

Biginelli SM Aldehyde + β-Ketoester + Urea Cat H+ or Lewis Acid Knoevenagel Knoevenagel Adduct (Side Product) SM->Knoevenagel Pathway B (Competing Condensation) Acyliminium Acyliminium Ion Cat->Acyliminium Pathway A (Favored) OpenChain Open-Chain Intermediate Acyliminium->OpenChain + Ketoester Enolate DHPM Desired DHPM Product OpenChain->DHPM Cyclization

Caption: Competing pathways in the Biginelli reaction.

Section 2: The Pinner Synthesis Troubleshooting Guide

The Pinner synthesis is a classic method for preparing 4-hydroxypyrimidines by reacting a non-N-substituted amidine with a β-ketoester.[5] The reaction is highly sensitive to conditions, with water being the primary antagonist.

Q1: My Pinner synthesis is yielding an ester as the major product instead of the pyrimidine. Why is this happening?

A1: This is a direct consequence of hydrolysis of a critical intermediate. The Pinner reaction often involves the in-situ formation of an imidate from a nitrile and an alcohol under acidic conditions, which then reacts with an amine source. However, the term is also used for the direct condensation of amidines. In related syntheses that might be conflated with the Pinner, the key is the Pinner salt intermediate.

  • Causality - The Role of Water: The Pinner synthesis relies on the formation of an intermediate that is highly susceptible to hydrolysis. In the presence of even trace amounts of water, this intermediate will be rapidly hydrolyzed to form an ester and ammonia (or an ammonium salt).[3] This effectively terminates the reaction pathway leading to the pyrimidine.

  • Troubleshooting & Optimization:

    • Strict Anhydrous Conditions: This is non-negotiable. All glassware must be oven- or flame-dried. Reagents and solvents must be rigorously dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Purity: Ensure the nitrile and alcohol used are of the highest purity and are anhydrous.

Diagram 2: Pinner Synthesis - Desired Pathway vs. Hydrolysis

Pinner start Amidine + β-Ketoester intermediate Key Intermediate start->intermediate Condensation pyrimidine Desired Pyrimidine Product intermediate->pyrimidine Cyclization (Anhydrous) ester Ester Byproduct intermediate->ester Hydrolysis (Undesired) water H₂O (Contaminant) water->ester

Caption: The critical role of anhydrous conditions in the Pinner synthesis.

Section 3: General Purification Protocols & Methodologies

Once your reaction is complete, isolating the target pyrimidine from side products and unreacted starting materials is paramount. Here are detailed protocols for the most common and effective purification techniques.

Protocol 1: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying moderately polar organic compounds like many pyrimidine derivatives, separating them based on their differential polarity.[6][7]

Step-by-Step Methodology:

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol) that provides a retention factor (Rf) of ~0.2-0.4 for your target compound and achieves good separation from impurities.[6]

  • Column Packing:

    • Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and use positive pressure to pack the silica bed firmly, ensuring a flat, stable surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system, applying positive pressure. If separation is difficult, a solvent gradient (gradually increasing the polarity of the eluent) can be employed.[8]

  • Fraction Collection & Analysis: Collect the eluate in fractions. Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrimidine.

Protocol 2: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the product and impurities at different temperatures.[6]

Step-by-Step Methodology (Single-Solvent):

  • Solvent Selection: Choose a solvent in which your pyrimidine product is highly soluble when hot but poorly soluble when cold. Common solvents include ethanol, isopropanol, ethyl acetate, or water.[6]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it completely dissolves, creating a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Scratching the inside of the flask with a glass rod can initiate crystallization. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Diagram 3: General Purification Workflow

Purification crude Crude Reaction Mixture acid_base_check Acidic/Basic Impurities? crude->acid_base_check is_solid Is Product a Solid? recrystallize Recrystallization is_solid->recrystallize Yes chromatography Flash Column Chromatography is_solid->chromatography No pure_product Pure Pyrimidine recrystallize->pure_product chromatography->pure_product acid_base_check->is_solid No extraction Acid-Base Extraction acid_base_check->extraction Yes extraction->is_solid

Caption: A decision workflow for purifying pyrimidine products.

References

  • Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

  • YouTube. (2024). Pyrimidine Synthesis. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. Available at: [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

  • YouTube. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2025). A Simple and Regioselective One-Pot Procedure for the Direct N-Acylation of Some Purine and Pyrimidine Nucleobases via Carboxylic Acids Using Cyanuric Chloride. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia. Available at: [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Slideshare. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. University of Rochester. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pyrimidine and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1] The synthesis of these vital compounds, while conceptually straightforward, is often plagued by challenges such as low yields, competing side reactions, and purification difficulties. This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting guidance for the optimization of pyrimidine synthesis.

Part 1: Frequently Asked Questions (FAQs) - Core Optimization Strategies

This section addresses common questions regarding the fundamental parameters that govern the success of pyrimidine synthesis reactions.

Q1: My reaction yield is consistently low. What are the most critical factors to investigate first?

A1: Low yields are a frequent issue, often stemming from suboptimal reaction conditions or reactant quality. A systematic approach to troubleshooting is crucial.[2]

  • Catalyst Choice and Activity: The catalyst is paramount.[3] For acid-catalyzed reactions like the Biginelli synthesis, a wide range of Brønsted or Lewis acids (e.g., HCl, FeCl₃, Yb(OTf)₃, ZnCl₂) can be effective.[3][4] The optimal choice is often substrate-dependent.[4] If you are using a reusable catalyst, ensure it has not lost activity and consider regeneration.[4] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[4]

  • Purity of Reagents: Impurities in your starting materials (e.g., aldehyde, 1,3-dicarbonyl compound, amidine, or urea) can inhibit the reaction or promote unwanted side reactions.[4][5] Amidines, for instance, can be hygroscopic and may hydrolyze over time; using freshly prepared or purified amidine hydrochloride is recommended.[5][6]

  • Reaction Temperature and Time: These parameters are key. Many pyrimidine syntheses require heating to proceed to completion.[4] However, excessively high temperatures can encourage side reactions and decomposition.[4] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrates.[3][4]

  • Stoichiometry: While a 1:1:1 molar ratio is standard for many three-component reactions, adjusting the stoichiometry can improve yields. For the Biginelli reaction, using a slight excess (1.2-1.5 equivalents) of the urea or thiourea component can be beneficial.[3]

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent plays a critical role in reactant solubility, reaction rate, and sometimes the reaction pathway itself.[4]

  • Polarity: The polarity of the solvent can significantly influence the reaction outcome.[4] Polar solvents like ethanol and acetonitrile are commonly used and often effective.[4]

  • Solvent-Free Conditions: For certain reactions, particularly the Biginelli reaction, solvent-free (neat) conditions have been shown to improve yields and are environmentally advantageous.[4][7] Ball milling is another solvent-free technique that has proven highly efficient.[4][8]

  • Anhydrous Conditions: For syntheses sensitive to water, such as the Pinner reaction, maintaining strictly anhydrous conditions is critical. Water can lead to the hydrolysis of intermediates and starting materials, significantly reducing the yield.[5] Using freshly distilled, anhydrous solvents and flame-dried glassware is recommended.[9]

Q3: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A3: Side product formation complicates purification and reduces the yield of the desired pyrimidine. The nature of the byproducts often depends on the specific synthetic route.

  • For Biginelli Reactions: A common byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP), which occurs when two equivalents of the β-ketoester react with the aldehyde.[4] Carefully controlling the stoichiometry and reaction temperature can minimize DHP formation.[4] Other potential byproducts include N-acylureas and self-condensation products of the aldehyde.[4][6] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can suppress aldehyde polymerization.[4]

  • For Pinner Reactions: Common side reactions include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine, or incomplete cyclization.[5][6] Key preventative measures include using high-purity amidine salt and maintaining anhydrous conditions.[5][6] The choice and stoichiometry of the base are also crucial for promoting the desired cyclization.[5]

Part 2: Troubleshooting Guides & Data

This section provides structured workflows and comparative data to address specific experimental challenges.

Troubleshooting Workflow: Low Yield in Biginelli Reaction

This decision tree provides a logical workflow for troubleshooting low yields in this common pyrimidine synthesis.

G start Low Yield in Biginelli Reaction check_purity Are all reactants high purity? (Aldehyde, β-Ketoester, Urea) start->check_purity purify Purify starting materials (distillation, recrystallization). check_purity->purify No check_catalyst Is the catalyst appropriate and active? check_purity->check_catalyst Yes purify->check_purity screen_catalysts Screen different Lewis/Brønsted acids (e.g., FeCl₃, Yb(OTf)₃, HCl). Verify catalyst loading. check_catalyst->screen_catalysts No check_conditions Are reaction conditions optimal? (Temperature, Time) check_catalyst->check_conditions Yes screen_catalysts->check_conditions optimize_conditions Optimize temperature and time via TLC monitoring. Consider microwave irradiation. check_conditions->optimize_conditions No check_solvent Is the solvent optimal? check_conditions->check_solvent Yes optimize_conditions->check_solvent screen_solvents Try alternative solvents (e.g., MeCN) or solvent-free conditions. check_solvent->screen_solvents No success Yield Improved check_solvent->success Yes screen_solvents->success

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation: Effect of Catalysts and Solvents

The selection of catalyst and solvent is critical for optimizing pyrimidine synthesis. The tables below summarize the performance of various systems for model reactions.

Table 1: Effect of Catalyst on Biginelli Reaction Yield [9] Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol).

EntryCatalyst (mol%)ConditionsTime (h)Yield (%)
1NoneReflux, Ethanol1245
2FeCl₃ (10)50 °C, Solvent-free192
3Yb(OTf)₃ (2)50 °C, Solvent-free295
4ZnCl₂ (15)Reflux, Ethanol588

Table 2: Influence of Solvent on a Model Pyrimidine Synthesis [9] Conditions: Benzaldehyde (1 mmol), acetylacetone (1 mmol), urea (1.5 mmol), catalyst (7 mol%) at reflux.

EntrySolventTime (h)Yield (%)
1Ethanol385
2Acetonitrile2.590
3THF672
4Water855
5Solvent-free194
Part 3: Experimental Protocols

These protocols provide a general framework for common pyrimidine synthesis and purification techniques. Researchers should adapt these methods based on their specific substrates and equipment.

Protocol 1: General Procedure for a Catalyzed Biginelli Reaction [4]
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[4]

  • Solvent & Catalyst Addition: Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[4] Alternatively, for solvent-free conditions, add only the catalyst to the neat reactants.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux or 50-80 °C) and monitor the reaction's progress by TLC.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.[4][6]

  • Isolation: If no precipitate forms, concentrate the reaction mixture under reduced pressure.[4] The resulting crude solid or oil can then be purified.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[6]

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis [5]
  • Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.

  • Reagent Addition: Add the amidine hydrochloride (10 mmol) to the solution.

  • Base Addition: Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.[5]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[9]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.[9]

Protocol 3: Purification by Recrystallization [10]

Recrystallization is a powerful and cost-effective technique for purifying solid pyrimidine compounds.[10]

  • Solvent Selection: Choose a solvent in which the target pyrimidine is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Common solvents include ethanol, methanol, ethyl acetate, and water.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimal amount of the selected hot solvent to form a saturated solution.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[10]

  • Collection and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove adhering soluble impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.[10]

Purification Method Selection

Choosing the right purification technique is crucial for obtaining a high-purity product.

G start Crude Product Obtained is_solid Is the product a solid at RT? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Use Flash Column Chromatography is_solid->chromatography No (Oil/Gum) is_pure Is product pure by TLC/NMR? try_recrystallization->is_pure success Pure Product Obtained is_pure->success Yes is_pure->chromatography No is_difficult_sep Is separation difficult? (e.g., close Rf values) chromatography->is_difficult_sep is_difficult_sep->success No prep_hplc Consider Preparative HPLC is_difficult_sep->prep_hplc Yes prep_hplc->success

Caption: Decision tree for selecting a purification method.

References
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). BenchChem.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (2025). BenchChem.
  • Troubleshooting low yield in Biginelli reaction for pyrimidines. (2025). BenchChem.
  • A Comparative Study of Catalysts for the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide. (2025). BenchChem.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Common side reactions in the synthesis of pyrimidines and their prevention. (2025). BenchChem.
  • Technical Support Center: Optimization of Pyrimidine Synthesis. (2025). BenchChem.
  • Overcoming side reactions in pyrimidine synthesis. (2025). BenchChem.
  • Addressing challenges in the scale-up synthesis of pyrimidine compounds. (2025). BenchChem.
  • Synthesis of pyrimidine derivatives under solvent-free conditions. (n.d.).
  • “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. (n.d.). ACS Sustainable Chemistry & Engineering.

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Technical Support Center: Navigating Regioselectivity in Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the complex challenges of regioselectivity in pyrimidine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter selectivity issues during the synthesis and modification of pyrimidine-containing molecules. Here, we provide in-depth, field-proven insights, troubleshooting guides in a practical question-and-answer format, and detailed experimental protocols to empower you to overcome common hurdles in your research.

Introduction: The Challenge of Pyrimidine Regioselectivity

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. However, the inherent electronic properties of the diazine ring system present significant challenges for regioselective functionalization. The two nitrogen atoms render the ring electron-deficient, influencing the reactivity of the C-H bonds at the C2, C4, C5, and C6 positions. Understanding and controlling where a new functional group is introduced is paramount for the successful development of novel chemical entities. This guide will equip you with the knowledge to predict and control these outcomes.

Section 1: Foundational Principles of Pyrimidine Reactivity

FAQ 1: What are the inherent reactivity patterns of the unsubstituted pyrimidine ring?

The pyrimidine ring's electron-deficient nature dictates its reactivity towards different classes of reagents.

  • Nucleophilic Attack: The most electron-deficient positions, C4 and C6, are the most susceptible to nucleophilic attack, followed by the C2 position. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atoms. The C5 position, being beta to both nitrogens, is the least electrophilic.

  • Electrophilic Attack: Direct electrophilic aromatic substitution on the pyrimidine ring is generally difficult and requires harsh conditions due to the deactivating effect of the nitrogen atoms.[1] When it does occur, it typically favors the C5 position, which is the most electron-rich.

  • Radical Attack: Radical functionalization, such as in the Minisci reaction, shows a preference for the electron-deficient C4 and C6 positions, and also the C2 position.[2][3] The precise site of attack can often be tuned by reaction conditions.[2]

  • Deprotonation (Lithiation): The acidity of the C-H bonds generally follows the order C4/C6 > C2 > C5. However, direct, regioselective lithiation can be challenging without the influence of directing groups.

Section 2: Troubleshooting Guide for Common Functionalization Reactions

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

C-H Functionalization

Q1: My Minisci-type reaction on a substituted pyrimidine is giving me a mixture of C2 and C4/C6 isomers. How can I improve the regioselectivity?

This is a common issue, as the C2 and C4/C6 positions are both susceptible to radical attack.[2] The regiochemical outcome is a delicate balance of steric and electronic factors.

Causality and Troubleshooting:

  • Steric Hindrance: The C2 position is sterically more hindered than C4 and C6. If your substrate has a bulky substituent at a neighboring position (e.g., C5), this can disfavor attack at C4/C6 and lead to a higher proportion of the C2 product. Conversely, a bulky radical will preferentially attack the less hindered C4/C6 positions.

  • Electronic Effects: The innate reactivity of pyrimidines favors attack at the C4 position.[2] However, substituents can significantly alter this preference. A π-conjugating electron-withdrawing group can activate the C2 or C5 positions, leading to mixtures.[2]

  • Solvent and pH: The reaction medium can influence the protonation state of the pyrimidine nitrogen, which in turn affects the electron distribution in the ring and the regioselectivity of radical attack. Experimenting with different solvents and adjusting the pH can sometimes tune the regioselectivity.[2]

Proposed Solution Workflow:

G start Mixture of C2 and C4/C6 Isomers sterics Analyze Steric Environment start->sterics electronics Evaluate Electronic Effects of Substituents start->electronics conditions Modify Reaction Conditions start->conditions c2_product Desired: C2-Functionalization sterics->c2_product Increase steric bulk of radical or decrease bulk near C4/C6 c4_c6_product Desired: C4/C6-Functionalization sterics->c4_c6_product Increase steric bulk near C2 electronics->c2_product Introduce EWG at C5 electronics->c4_c6_product Avoid π-conjugating EWGs that activate C2 conditions->c2_product Screen solvents and adjust pH conditions->c4_c6_product Screen solvents and adjust pH

Caption: Decision workflow for troubleshooting Minisci reaction regioselectivity.

Q2: I am attempting a transition-metal-catalyzed direct arylation of my pyrimidine, but I am getting poor regioselectivity. What factors should I consider?

Catalyst-controlled regioselectivity is a powerful tool, but it is highly dependent on the choice of metal, ligand, and reaction conditions.[4][5]

Causality and Troubleshooting:

  • Catalyst System: The choice of catalyst and ligand is crucial. For instance, in the direct arylation of pyrazolo[1,5-a]pyrimidines, a phosphine-containing palladium catalyst favors the most acidic C7 position, while a phosphine-free catalyst targets the most electron-rich C3 position.[6]

  • Directing Groups: The presence of a directing group on the pyrimidine or the coupling partner can override the inherent reactivity of the ring.[7][8] Pyrimidine itself can act as a directing group for the functionalization of an attached aryl ring.[8]

  • Reaction Mechanism: The operative mechanism (e.g., concerted metalation-deprotonation vs. electrophilic aromatic substitution) can be influenced by the reaction conditions and will dictate the regiochemical outcome.

Data-Driven Insights: Catalyst Effects on Regioselectivity

Reaction TypeCatalyst/Ligand SystemPredominant RegioselectivityReference
Direct ArylationPd(OAc)₂ / PPh₃Dependent on substrate electronics[5]
Direct ArylationPd(OAc)₂ (phosphine-free)Targets more electron-rich positions[6]
Direct ArylationPd(OAc)₂ / P(t-Bu)₃Targets more acidic C-H bonds[6]
C-H ArylationPd(OAc)₂ / N-N bidentate ligandsCan be tuned to specific positions[4]
Halogenation

Q3: My electrophilic halogenation of a substituted pyrimidine is yielding a complex mixture of products. How can I achieve clean, regioselective halogenation?

Direct electrophilic halogenation of pyrimidines is notoriously difficult and often unselective due to the deactivated nature of the ring.[1]

Causality and Troubleshooting:

  • Ring Deactivation: The electron-withdrawing nature of the nitrogen atoms makes the pyrimidine ring a poor nucleophile for electrophilic attack. Harsh conditions are often required, which can lead to side reactions and lack of selectivity.[1]

  • Substituent Effects: The regiochemical outcome is a competition between the C5-directing effect of the ring nitrogens and the directing effect of any existing substituents.[1] Electron-donating groups (EDGs) will activate ortho and para positions, while electron-withdrawing groups (EWGs) will direct to meta positions, further complicating the regiochemical outcome.

Alternative Strategies for Regiocontrolled Halogenation:

  • Lithiation-Halogenation: A highly effective method for regioselective halogenation involves initial deprotonation with a strong base (e.g., n-BuLi, LDA) followed by quenching with an electrophilic halogen source (e.g., Br₂, I₂, NBS, NIS). The site of lithiation, and thus halogenation, can be controlled by temperature, the base used, and the presence of directing groups.

  • Halogen Dance Reaction: In some cases, a halogenated pyrimidine can be treated with a strong base to induce migration of the halogen to a more thermodynamically stable position.

  • Hypervalent Iodine Reagents: The use of hypervalent iodine(III) reagents in the presence of halide salts can facilitate mild and regioselective halogenation under aqueous and ambient conditions.[9]

Experimental Protocol: Regioselective C5-Bromination via Lithiation

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add the pyrimidine substrate (1.0 eq) and dry THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching: Add a solution of bromine (1.2 eq) in dry THF dropwise.

  • Workup: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Q4: I am performing an SNAr reaction on a 2,4-dichloropyrimidine, and I am getting a mixture of substitution at C2 and C4. I expected selective substitution at C4. Why is this happening?

While C4 is generally the more reactive site in 2,4-dichloropyrimidines, the regioselectivity can be highly sensitive to other substituents on the ring.[10][11]

Causality and Troubleshooting:

  • Inherent Reactivity: In unsubstituted 2,4-dichloropyrimidine, the C4 position is more electrophilic and thus more reactive towards nucleophiles.[10]

  • Electronic Influence of Substituents: An electron-donating group (EDG) at the C6 position can reverse this selectivity, making the C2 position more susceptible to nucleophilic attack.[10] This is because the EDG increases the electron density at the adjacent C5 and N1 positions, which in turn deactivates the C4 position towards nucleophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) lobes at C2 and C4 become similar in size, leading to a loss of C4 selectivity.[10]

  • Reaction Conditions: The nature of the nucleophile, solvent, and temperature can also influence the C2/C4 selectivity. Harder nucleophiles may favor the more electrophilic C4 position, while softer nucleophiles might show less selectivity.

Visualizing the Effect of a C6-EDG on Reactivity:

Caption: Influence of a C6 electron-donating group on SNAr regioselectivity.

Section 3: Concluding Remarks

The regioselective functionalization of pyrimidines is a multifaceted challenge that requires a deep understanding of the interplay between the inherent reactivity of the heterocyclic core, the electronic and steric effects of substituents, and the specific reaction conditions employed. By systematically analyzing these factors and utilizing the troubleshooting strategies outlined in this guide, researchers can more effectively navigate the complexities of pyrimidine chemistry. This technical support center serves as a living document, and we encourage feedback and questions from the scientific community to continuously improve this resource.

References

  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability.
  • C-H Functionalization of Pyridines.
  • C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, reactions, and applications of pyrimidine deriv
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.
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  • Pyridine/pyrimidine groups in C−H activation.
  • Pyrimidine as an Aryl C–H Activ
  • Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids. Organic Letters.
  • Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal.
  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed.
  • Predicting Regioselectivity in Radical C−H Functionalization of Heterocycles through Machine Learning.
  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
  • Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C—H Groups in Pyrazolo[1,5-a]pyrimidines. SciSpace.
  • Regioselectivity – Knowledge and References. Taylor & Francis.
  • Greener and regioselective lithiation of substituted pyridines.
  • Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles.
  • The lithiation of pyrimidines and sub se quent reaction with tin or silyl halides is covered in Seetion 6.2.1.1.4.4.2. Science of Synthesis.
  • Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction.
  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionaliz
  • Practical and Regioselective Synthesis of C-4-Alkyl
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning. PubMed.
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
  • Pyrimidine chemistry. Chemistry Stack Exchange.
  • Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Organic Chemistry Frontiers (RSC Publishing).
  • Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Benchchem.
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
  • Radical C−H functionalization of heterocycles and strategies of regioselectivity prediction.
  • Selective halogenation of pyridines and diazines via unconventional intermedi
  • Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionaliz
  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Springer.

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Technical Support Center: Stability of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-chloro-N-ethyl-6-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. The stability of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine is a critical factor in ensuring the success and reproducibility of your experimental outcomes. This document will address common stability-related issues, provide diagnostic workflows, and offer solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine in various experimental settings.

Q1: My reaction yield is consistently low when using 4-chloro-N-ethyl-6-methylpyrimidin-2-amine in a protic solvent like ethanol. What could be the cause?

Low yields in protic solvents are often due to the degradation of the starting material through solvolysis, a type of nucleophilic substitution where the solvent acts as the nucleophile. Protic solvents, especially alcohols and water, can attack the electron-deficient carbon atom bearing the chlorine, leading to the formation of byproducts.

Q2: I've observed a new, more polar spot on my TLC plate after leaving my solution of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine in DMSO for an extended period. What is this impurity?

While DMSO is a polar aprotic solvent and generally a good choice for this compound, prolonged storage, especially if the DMSO is not anhydrous, can lead to hydrolysis. The new polar spot is likely the corresponding pyrimidin-4-ol derivative, formed by the reaction of the chloropyrimidine with trace amounts of water in the solvent.

Q3: Can I use an acidic or basic medium to dissolve 4-chloro-N-ethyl-6-methylpyrimidin-2-amine?

Extreme pH conditions should be avoided. In acidic solutions, the pyrimidine ring can be protonated, which can increase the rate of hydrolysis.[1] In strongly basic solutions, direct displacement of the chloride by hydroxide ions can occur, also leading to the formation of the corresponding pyrimidin-4-ol.

Q4: What are the ideal storage conditions for solutions of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine?

For optimal stability, solutions should be prepared fresh in an anhydrous, polar aprotic solvent such as acetonitrile, THF, or anhydrous DMSO. If storage is necessary, it should be at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a systematic approach to identifying and resolving stability problems with 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

Issue 1: Suspected Degradation of Starting Material

Symptoms:

  • Low or inconsistent reaction yields.

  • Appearance of new spots on TLC or peaks in LC-MS analysis of the starting material solution.

  • Change in color of the solution over time.

Diagnostic Workflow:

Caption: Diagnostic workflow for suspected degradation.

Experimental Protocol: Stability Assessment via LC-MS

  • Solution Preparation: Prepare a stock solution of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine (e.g., 1 mg/mL) in the solvent of interest.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by LC-MS to establish a baseline chromatogram and mass spectrum.

  • Incubation: Store the solution under the experimental conditions (e.g., room temperature, 40°C) or desired storage conditions.

  • Time-Point Analysis: Analyze aliquots of the solution at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis: Compare the chromatograms and mass spectra over time. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. The primary degradation product to look for would be the hydrolyzed species (M-Cl+OH).

Issue 2: Poor Reaction Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptoms:

  • Incomplete conversion of the starting material.

  • Formation of multiple products, including the hydrolyzed byproduct.

Underlying Cause: The stability of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine is highly dependent on the solvent environment. The choice of solvent can significantly impact the rate of the desired SNAr reaction versus the undesired solvolysis/hydrolysis.[2]

Solvent Selection Guide:

Solvent TypeExamplesImpact on Stability & ReactivityRecommendation
Polar Protic Water, Methanol, EthanolCan act as nucleophiles, leading to solvolysis and reduced yield of the desired product.[2]Avoid for reactions where the solvent can compete with the intended nucleophile.
Polar Aprotic Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Generally good solvents for SNAr reactions as they solvate the cation, leaving the nucleophile more reactive.[3] Stability is good in anhydrous conditions.Recommended . Ensure the use of anhydrous grades to prevent hydrolysis.
Nonpolar Toluene, HexaneLow solubility of the polar starting material and reagents often leads to poor reaction rates.Not Recommended for most applications.

Troubleshooting Workflow for SNAr Reactions:

Caption: Troubleshooting workflow for SNAr reactions.

In-Depth Discussion: The Chemistry of Instability

The primary pathway for the degradation of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine in the presence of nucleophilic solvents is through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing pyrimidine ring makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.

Mechanism of Hydrolysis:

  • Nucleophilic Attack: A water molecule (or other protic solvent) acts as a nucleophile and attacks the C4 position of the pyrimidine ring.

  • Formation of Meisenheimer Complex: This addition step forms a tetrahedral intermediate, often referred to as a Meisenheimer complex, which temporarily disrupts the aromaticity of the ring.

  • Elimination of Chloride: The aromaticity is restored by the elimination of the chloride ion, and a proton is lost from the attacking nucleophile to yield the final hydroxylated product.

The rate of this hydrolysis is influenced by factors such as pH and temperature. Acid catalysis can accelerate the reaction by protonating the pyrimidine ring, making it more electron-deficient and thus more susceptible to nucleophilic attack.[4]

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • YouTube. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry.

Sources

preventing decomposition of chloropyrimidines during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropyrimidines are foundational building blocks in medicinal chemistry and materials science, prized for their versatile reactivity. However, the very features that make them valuable—the electron-deficient pyrimidine ring and the reactive chloro substituents—also render them susceptible to decomposition during synthesis and workup. Low yields, unexpected side products, and purification challenges are common hurdles that can derail research timelines.

This guide is structured to function as a dedicated technical support resource. It moves beyond simple protocols to explain the underlying chemical principles governing chloropyrimidine stability. By understanding why decomposition occurs, you can proactively design more robust synthetic strategies, troubleshoot effectively when issues arise, and ultimately accelerate your research and development efforts.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during chloropyrimidine synthesis in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, and TLC analysis shows multiple unidentified spots. What is the most likely cause?

A1: The most common culprit for low yields and complex reaction mixtures is the decomposition of the chloropyrimidine ring, primarily through hydrolysis.[1] The chloro groups are highly susceptible to displacement by water, which can be present in solvents, reagents, or introduced during aqueous workup.[1] This forms hydroxy- or oxo-pyrimidine byproducts that are often difficult to separate from the desired product.

Q2: I suspect my product is decomposing during column chromatography on silica gel. Is this possible?

A2: Yes, this is a frequent and often overlooked issue. Standard silica gel is slightly acidic and contains adsorbed water. This environment can catalyze the hydrolysis of sensitive chloropyrimidines directly on the column.[2] Consider using deactivated silica (e.g., treated with triethylamine) or switching to an alternative purification method like recrystallization or distillation if your compound is thermally stable.

Q3: Why is the regioselectivity of my nucleophilic substitution reaction on a dichloropyrimidine inconsistent?

A3: The reactivity of chloro-substituted positions on the pyrimidine ring generally follows the order C4/C6 > C2 >> C5.[3] This is due to the superior ability of the ring to stabilize the negatively charged Meisenheimer intermediate when attack occurs at the 4 or 6 positions.[3][4] However, this selectivity is highly sensitive to electronic effects from other substituents on the ring and the nature of the nucleophile.[3][5] For instance, a strong electron-donating group at the C6 position can reverse this trend, making the C2 position more reactive.[5]

Q4: I am performing a chlorination reaction with phosphorus oxychloride (POCl₃), but the reaction is sluggish and incomplete. What can I do?

A4: Incomplete chlorination of hydroxypyrimidines is often due to insufficient activation. These reactions typically require high temperatures and often the addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine. The base serves to neutralize the HCl generated in situ and can also form a more reactive Vilsmeier-Haack type intermediate with POCl₃. Ensure your reagents are anhydrous, as water will rapidly quench the POCl₃.

Part 2: Understanding Decomposition Pathways

A thorough understanding of how chloropyrimidines degrade is essential for developing preventative strategies. The primary modes of decomposition are hydrolysis, aminolysis, and reductive dehalogenation.

Mechanism 1: Hydrolysis

Hydrolysis is the most significant decomposition pathway. The electron-withdrawing nature of the ring nitrogens makes the carbon atoms bearing the chloro groups highly electrophilic and susceptible to nucleophilic attack by water.[4]

  • Influence of pH: The rate of hydrolysis is highly pH-dependent. Under alkaline (high pH) conditions, hydrolysis is significantly accelerated due to the increased concentration of the more nucleophilic hydroxide ion (OH⁻).[6][7] For every one-point increase in pH, the rate of hydrolysis can increase by a factor of ten.[7] Conversely, strongly acidic conditions can also promote hydrolysis by protonating a ring nitrogen, further activating the ring towards nucleophilic attack.[8] Most chloropyrimidines exhibit maximum stability in a slightly acidic pH range (typically pH 4-6).[7]

Hydrolysis_Mechanism sub Chloropyrimidine ts Meisenheimer-like Intermediate sub->ts + H₂O / OH⁻ prod Hydroxypyrimidine ts->prod - Cl⁻ h2o H₂O / OH⁻ cl_minus Cl⁻

Caption: Generalized mechanism of chloropyrimidine hydrolysis.

Mechanism 2: Aminolysis

This pathway is analogous to hydrolysis but involves an amine nucleophile. While often the desired reaction (e.g., in the synthesis of aminopyrimidines), uncontrolled aminolysis from amine bases or reagents can lead to unwanted byproducts. The use of sterically hindered, non-nucleophilic bases is crucial when deprotonation is required without substitution.[9][10]

Mechanism 3: Reductive Dehalogenation

During catalytic hydrogenation reactions (e.g., using Pd/C), the chloro groups can be reductively cleaved, replacing them with hydrogen.[11] This is a common side reaction if the goal is to reduce another functional group on the molecule while preserving the chloro-substituent.[1] Careful selection of catalyst and reaction conditions is necessary to achieve selectivity.[11]

Part 3: Preventative Strategies & Protocols

Effective prevention is key to successful synthesis. The following strategies and protocols are designed to minimize decomposition.

Strategy 1: Rigorous Control of Moisture (Inert Atmosphere Technique)

Given that hydrolysis is the primary decomposition route, excluding water is the most critical preventative measure. This is achieved by using inert atmosphere techniques.[12][13][14]

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel) at >120°C for at least 4 hours to remove adsorbed water.[12][15] Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).[15]

  • Atmosphere Purging: Connect the assembled apparatus to a Schlenk line or a balloon filled with inert gas.[13][15][16] Use an exit needle to allow gas to flow through the system for 5-10 minutes, displacing all the air.[16]

  • Solvent & Reagent Handling: Use anhydrous solvents, typically from a solvent purification system or a freshly opened bottle stored over molecular sieves. Transfer liquids using dry syringes or cannulas.[14][16] Add solid reagents under a positive flow of inert gas.

  • Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the system to a bubbler or maintaining the balloon.[13]

Inert_Atmosphere_Setup Inert Atmosphere Reaction Setup GasSource Inert Gas Source (N₂ or Ar Cylinder) Manifold Dual Manifold (Schlenk Line) GasSource->Manifold Gas In Flask Oven-Dried Reaction Flask Manifold->Flask Gas/Vacuum to Flask Bubbler Oil Bubbler (Pressure Release) Manifold->Bubbler Gas Out Trap Cold Trap (To Vacuum Pump) Manifold->Trap Pump Vacuum Pump Trap->Pump

Caption: Key components of a Schlenk line for inert atmosphere reactions.

Strategy 2: pH Control During Workup and Purification

Aqueous workups are a major risk point for introducing water and triggering hydrolysis.

  • Quenching: After the reaction is complete, cool the mixture to 0°C. Instead of quenching with pure water, use a chilled, slightly acidic buffer solution (e.g., pH 4-5 citrate or acetate buffer) or a saturated aqueous solution of a mild salt like ammonium chloride (NH₄Cl).

  • Extraction: Extract the product into an organic solvent. During the extraction, if a basic wash is required (e.g., to remove an acidic catalyst), use a chilled, weak base like sodium bicarbonate (NaHCO₃) solution and minimize the contact time. Avoid strong bases like NaOH or KOH.

  • Drying: After separation, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and immediately concentrate the solvent under reduced pressure. Do not let the product sit in the wet organic solvent for extended periods.

Data Summary: pH and Stability

The stability of chlorinated organic compounds, including many used as pesticides, is highly dependent on pH. The half-life (the time it takes for 50% of the compound to degrade) is a common metric.

pH LevelGeneral ConditionEffect on Chloropyrimidine StabilityTypical Half-Life Trend
< 4 AcidicModerate Stability; risk of acid-catalyzed hydrolysis.Decreases
4 - 6 Slightly AcidicOptimal Stability Zone for many compounds. [7]Maximum
7 NeutralReduced Stability; susceptible to neutral hydrolysis.Decreasing
> 8 Alkaline/BasicHighly Unstable; rapid base-catalyzed hydrolysis.[6][7]Decreases Sharply
This table presents a generalized trend. The optimal pH and exact half-life are compound-specific.[6][7]
Strategy 3: Judicious Choice of Base

When a base is required in the reaction, its nucleophilicity is a critical consideration.

  • Recommended Bases (Non-Nucleophilic): For reactions where you only want to deprotonate a substrate (e.g., an alcohol or amine) without the base itself attacking the chloropyrimidine, use sterically hindered, non-nucleophilic bases. Examples include:

    • Diisopropylethylamine (DIPEA or Hünig's base)

    • 1,8-Diazabicycloundec-7-ene (DBU)

    • Potassium bis(trimethylsilyl)amide (KHMDS)

    • Lithium diisopropylamide (LDA)

  • Bases to Avoid (Nucleophilic): Avoid using primary or secondary amines (e.g., diethylamine, piperidine) or strong, unhindered bases like sodium hydroxide if you wish to avoid substitution.

References

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008).
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem. (n.d.).
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. (2013).
  • Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions - Benchchem. (n.d.).
  • Inert atmosphere methods | Laboratory techniques - Biocyclopedia. (n.d.).
  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022).
  • Inert Atmosphere, with no O2 - YouTube. (2022).
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. (n.d.).
  • US5525724A - Process for the preparation of chloropyrimidines - Google Patents. (n.d.).
  • Effect of water pH on the stability of pesticides - MSU Extension. (2008).
  • Effect of Water pH on the Chemical Stability of Pesticides - DigitalCommons@USU. (2001).
  • The investigations of the methods for the reduction of chloroyrimidines - Oregon State University. (n.d.).
  • The Synthesis and Some Reactions of Chloropyrimidines - Sci-Hub. (n.d.).
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
  • Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule - PubMed. (2001).
  • Non-nucleophilic Brønsted-Lowry Superbases - Chemistry LibreTexts. (2026).
  • Strong Bases Design: Key Techniques and Stability Issues - PMC. (n.d.).
  • A Comparative Analysis of 2,4-Dichloropyrimidine and 2,6-Dichloropyrimidine Reactivity in Nucleophilic Aromatic Substitution - Benchchem. (n.d.).

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate.

I. Synthetic Pathway Overview

The synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine is typically achieved through a two-step process. The initial step involves the condensation of N-ethylguanidine with ethyl acetoacetate to form the pyrimidine core, yielding 2-(ethylamino)-6-methylpyrimidin-4-ol. The subsequent step is the chlorination of this intermediate, most commonly using phosphorus oxychloride (POCl₃), to produce the final product.

Synthesis_Pathway N-Ethylguanidine N-Ethylguanidine Intermediate 2-(ethylamino)-6- methylpyrimidin-4-ol N-Ethylguanidine->Intermediate Condensation Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Intermediate Final_Product 4-chloro-N-ethyl-6- methylpyrimidin-2-amine Intermediate->Final_Product Chlorination POCl3 POCl₃ POCl3->Intermediate

Caption: Synthetic route for 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of 2-(ethylamino)-6-methylpyrimidin-4-ol (Intermediate) - Incomplete reaction: Insufficient reaction time or temperature. - Side reactions: Competing reactions such as self-condensation of ethyl acetoacetate. - Poor quality of starting materials: Presence of impurities or moisture in N-ethylguanidine or ethyl acetoacetate.- Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. - Temperature Control: Gradually increase the reaction temperature to reflux to ensure the reaction goes to completion. - Reagent Purity: Use high-purity, anhydrous starting materials. N-ethylguanidine salts can be hygroscopic.
Formation of Impurities During Chlorination - Over-chlorination: Reaction of POCl₃ at the 2-amino position. - Decomposition: Degradation of the starting material or product at high temperatures. - Hydrolysis of POCl₃: Presence of moisture leading to the formation of phosphoric acid and HCl.- Controlled Addition of POCl₃: Add phosphorus oxychloride dropwise at a low temperature (e.g., 0-5 °C) to control the exotherm. - Temperature Management: Maintain the reaction temperature below 110 °C. - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficulties in Product Isolation and Purification - Incomplete Quenching: Residual POCl₃ can complicate the workup. - Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture. - Co-precipitation of Impurities: Byproducts may crystallize along with the desired product.- Careful Quenching: Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. - pH Adjustment: Adjust the pH of the aqueous solution to 8-9 with a base (e.g., aqueous ammonia or sodium hydroxide) to facilitate product precipitation. - Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Safety Concerns with Phosphorus Oxychloride (POCl₃) - Violent reaction with water: POCl₃ reacts violently with water, releasing heat and toxic fumes (HCl and phosphoric acid). - Corrosive and toxic: It is highly corrosive to skin, eyes, and the respiratory tract. - Pressure buildup: Generation of HCl gas can lead to pressure buildup in the reaction vessel.- Strict Anhydrous Conditions: Handle POCl₃ in a well-ventilated fume hood, away from any source of moisture. - Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), safety goggles, and a lab coat. - Proper Quenching Procedure: Add the reaction mixture to ice slowly and in a controlled manner. Ensure the quenching vessel is large enough to accommodate any potential foaming or splashing.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent for the initial condensation step?

A1: The condensation of N-ethylguanidine with ethyl acetoacetate is typically carried out in the presence of a base such as sodium ethoxide in ethanol. The base deprotonates the guanidine, increasing its nucleophilicity, and also catalyzes the cyclization.

Q2: How can I monitor the progress of the chlorination reaction?

A2: The reaction can be monitored by TLC or HPLC. A sample of the reaction mixture can be carefully quenched in a small amount of ice-cold water, neutralized, and extracted with an organic solvent (e.g., ethyl acetate) for analysis. The disappearance of the starting material, 2-(ethylamino)-6-methylpyrimidin-4-ol, will indicate the completion of the reaction.

Q3: What are some common side products in this synthesis, and how can they be minimized?

A3: A common side product is the di-substituted pyrimidine, where both the 4- and 6- positions are chlorinated. This can be minimized by using a slight excess of the pyrimidinol intermediate. Another potential side reaction is the formation of the Knoevenagel condensation product from ethyl acetoacetate. Using an appropriate stoichiometry of reactants can help suppress this.

Q4: Are there alternative chlorinating agents to POCl₃?

A4: While phosphorus oxychloride is the most common and cost-effective chlorinating agent for this transformation, other reagents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can also be used. However, POCl₃ is generally preferred for its reliability on a larger scale.

Q5: What are the key safety precautions to take when handling N-ethylguanidine and its salts?

A5: N-ethylguanidine hydrochloride is a hygroscopic solid and can be irritating to the skin, eyes, and respiratory system. It is important to handle it in a well-ventilated area and wear appropriate PPE.

IV. Experimental Protocols

Step 1: Synthesis of 2-(ethylamino)-6-methylpyrimidin-4-ol
  • To a solution of sodium ethoxide in ethanol, add N-ethylguanidine hydrochloride portion-wise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add ethyl acetoacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid) to a pH of approximately 7.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-(ethylamino)-6-methylpyrimidin-4-ol.

Step 2: Synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine
  • In a fume hood, place 2-(ethylamino)-6-methylpyrimidin-4-ol in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Carefully add phosphorus oxychloride (POCl₃) in excess (typically 5-10 equivalents) to the flask at 0-5 °C.

  • Slowly heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC/HPLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., 25% aqueous ammonia) to a pH of 8-9 to precipitate the product.

  • Collect the precipitated product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting_Logic cluster_synthesis Synthesis Monitoring cluster_solutions Corrective Actions Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impurity Issues? Check_Yield->Check_Purity No Optimize_Condensation Optimize Condensation: - Check Reagent Purity - Adjust Temp/Time Check_Yield->Optimize_Condensation Yes Success Successful Synthesis Check_Purity->Success No Optimize_Chlorination Optimize Chlorination: - Control POCl₃ Addition - Ensure Anhydrous Conditions Check_Purity->Optimize_Chlorination Yes Optimize_Condensation->Start Improve_Workup Improve Workup/Purification: - Careful Quenching - pH Adjustment - Recrystallization Optimize_Chlorination->Improve_Workup Improve_Workup->Start

Caption: Troubleshooting workflow for the synthesis.

V. References

  • Quora. (2023, July 11). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? Retrieved from [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., ... & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]

  • Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Retrieved from

  • Mol-Instincts. (n.d.). Synthesis of Step II. 1-ethyl-3-(2,6-dichlorophenylacetyl)guanidine hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and crystal structure of 2-amino-4-chloro-5-(4′- methylbenzyl)-6-methylpyrimidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, February 13). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. Retrieved from [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2025, September 2). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). SYNTHESES OF SUBSTITUTED GUANIDINES. Retrieved from [Link]

  • Chemdad. (n.d.). N-ETHYLGUANIDINE HYDROCHLORIDE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). *Purines, pyrimidines, and imidazoles. Part 61. Reaction of 6-alkylamino-4-chloro-5-nitropyrimidines with diethyl malonate, ethyl cyanoacetate, and

Technical Support Center: Navigating the Challenges of Aminopyrimidine Derivative Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges. The inherent polarity and basicity of the aminopyrimidine scaffold often present unique hurdles in achieving high purity. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these obstacles in your daily research.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for aminopyrimidine derivatives.

Q1: What are the most common challenges encountered when purifying aminopyrimidine derivatives?

A1: The primary challenges in purifying aminopyrimidine derivatives stem from their inherent physicochemical properties. Their high polarity can lead to issues like poor retention in standard reversed-phase chromatography, significant peak tailing in HPLC, and difficulties in achieving crystallization due to high solubility in many polar solvents.[1][2] The basicity of the amino group can also cause strong, sometimes irreversible, binding to acidic stationary phases like silica gel.[1]

Q2: I am starting a new project with an aminopyrimidine derivative. Which purification technique should I consider first?

A2: There is no single "best" technique, as the optimal method is contingent on the specific properties of your compound and the impurities present. For highly polar aminopyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) often yield better results than traditional reversed-phase chromatography.[1] Crystallization is another powerful technique, especially for removing minor impurities, provided a suitable solvent system can be identified.[1]

Q3: My aminopyrimidine derivative is a solid. Is normal-phase chromatography on silica gel a viable purification option?

A3: While it is possible, normal-phase chromatography on silica gel can be challenging for aminopyrimidine derivatives. The basic nature of the amino group on the pyrimidine ring can lead to very strong interactions with the acidic silanol groups on the silica gel. This can result in poor recovery of your compound and significant peak tailing. If you must use normal-phase chromatography, it is advisable to deactivate the silica gel with a small amount of a basic modifier, such as triethylamine or ammonia, in your mobile phase.[1]

Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific purification techniques.

High-Performance Liquid Chromatography (HPLC)

Issue 1: My polar aminopyrimidine compound shows little to no retention on a standard C18 column and elutes in the void volume.

This is a classic challenge with highly polar compounds in reversed-phase chromatography (RPC) due to weak interactions with the nonpolar stationary phase.[1] Here are several strategies to improve retention:

  • Strategy 1: Employ a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with polar analytes and aqueous mobile phases, offering better retention for polar compounds compared to traditional C18 columns.[1]

  • Strategy 2: Use an Ion-Pairing Reagent: For ionizable aminopyrimidines, adding an ion-pairing reagent to the mobile phase can significantly enhance retention. The reagent forms a neutral ion-pair with your charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[1]

    • For basic aminopyrimidines (protonated), use an anionic ion-pairing reagent like an alkyl sulfonate.

    • For acidic aminopyrimidines (deprotonated), use a cationic ion-pairing reagent like a quaternary amine.

  • Strategy 3: Switch to a Different Chromatographic Mode: If the above strategies are not effective, RPC may not be the ideal technique. Consider switching to HILIC or SFC, which are better suited for highly polar compounds.[1]

Issue 2: I am observing significant peak tailing for my aminopyrimidine derivative in HILIC.

Peak tailing for basic compounds like aminopyrimidines in HILIC is a common issue, often stemming from unwanted secondary interactions with the stationary phase.[1] Here’s a step-by-step troubleshooting guide:

  • Cause 1: Secondary Ionic Interactions: The basic amine functional groups on your pyrimidine ring can interact with acidic silanol groups on the silica-based stationary phase.

    • Solution: Add a buffer to your mobile phase. Try increasing the concentration of your buffer (e.g., ammonium formate) incrementally. Also, ensure the mobile phase pH is controlled. For basic compounds, a slightly acidic mobile phase can protonate the analyte and the silanol groups, leading to more consistent interactions.[1]

  • Cause 2: Strong Sample Solvent Effects: Injecting your sample in a solvent significantly stronger (more polar) than the mobile phase can cause peak distortion.

    • Solution: Dissolve your sample in a solvent that is as close as possible in composition to your initial mobile phase, or ideally, in the mobile phase itself. If solubility is an issue, use the minimum amount of a stronger solvent.[1]

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.[1]

start Poor Peak Shape (Tailing/Fronting) check_secondary Check for Secondary Interactions start->check_secondary eval_solvent Evaluate Sample Solvent start->eval_solvent assess_load Assess Sample Load start->assess_load increase_buffer Increase Buffer Conc. Adjust pH check_secondary->increase_buffer dissolve_mobile Dissolve Sample in Mobile Phase eval_solvent->dissolve_mobile reduce_injection Reduce Injection Volume/Concentration assess_load->reduce_injection cause_ionic Likely Cause: Ionic Interactions increase_buffer->cause_ionic end Improved Peak Shape increase_buffer->end cause_solvent Likely Cause: Strong Solvent dissolve_mobile->cause_solvent dissolve_mobile->end cause_overload Likely Cause: Overload reduce_injection->cause_overload reduce_injection->end

Caption: Troubleshooting workflow for poor peak shape in HILIC.

Crystallization

Issue 1: My aminopyrimidine compound will not crystallize from solution upon cooling. What should I do?

Failure to crystallize is a common issue and can often be resolved by systematically addressing the following potential causes:

  • Cause 1: The solution is not supersaturated. The concentration of your compound may be too low.

    • Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration. Then, allow it to cool slowly again.[3] If this is unsuccessful, the solvent can be completely removed by rotary evaporation to recover the crude solid for another attempt.[3]

  • Cause 2: Inappropriate solvent system. The solubility of your compound in the chosen solvent may be too high, even at low temperatures.[3]

    • Solution: Experiment with different solvents or a co-solvent system. A good crystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] To use a co-solvent system, dissolve your compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, gently heat until the solution is clear and allow it to cool slowly.[1]

  • Cause 3: Lack of nucleation sites. Crystal growth requires an initial nucleation event.

    • Solution 1: Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. This can create microscopic imperfections that serve as nucleation sites.[3]

    • Solution 2: Seeding: If you have a small amount of the pure solid, add a tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.[3]

Issue 2: My aminopyrimidine derivative is "oiling out" instead of forming crystals.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the compound is too soluble in the chosen solvent.[3]

  • Solution 1: Re-heat and add more solvent. Return the flask to the heat source, add a small amount of additional solvent to redissolve the oil, and then allow the solution to cool much more slowly. Insulating the flask can help slow the cooling process.[4]

  • Solution 2: Change the solvent system. The current solvent may be too "good" for your compound. Try a solvent in which your compound has lower solubility.[3]

  • Solution 3: Purify further before crystallization. The presence of impurities can sometimes inhibit crystallization and promote oiling out.[3] Consider a preliminary purification step, such as column chromatography, to remove some of the impurities before attempting crystallization again.

start Struggling to Crystallize Aminopyrimidine check_crystals Do any crystals form? start->check_crystals check_oil Is it an oil or amorphous solid? check_crystals->check_oil No success Successful Crystallization check_crystals->success Yes check_solvent Is the solvent system appropriate? check_oil->check_solvent check_cooling Is the cooling rate too fast? check_solvent->check_cooling Yes solution_solvent Try a different solvent/co-solvent check_solvent->solution_solvent No check_nucleation Are there nucleation sites? check_cooling->check_nucleation No solution_slow_cool Cool the solution more slowly check_cooling->solution_slow_cool Yes solution_concentrate Concentrate the solution check_nucleation->solution_concentrate Yes solution_scratch Scratch the flask or add seed crystals check_nucleation->solution_scratch No solution_concentrate->success solution_solvent->success solution_slow_cool->success solution_scratch->success

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving chloropyrimidine substrates. As a medicinal or process chemist, you are likely aware of the prevalence of the pyrimidine motif in a vast array of FDA-approved drugs, particularly in the realm of protein kinase inhibitors.[1] However, the synthetic utility of chloropyrimidines is often hampered by challenges inherent to their chemical nature. The electron-deficient pyrimidine ring and the strength of the C-Cl bond make these substrates notoriously difficult coupling partners.[2]

This guide is designed to move beyond simple protocols and provide you with the causal understanding needed to make informed decisions in your research. We will dissect the common failure points, provide robust troubleshooting strategies, and offer validated starting points for your catalyst systems, all in a direct question-and-answer format.

Section 1: Foundational Concepts - Why Are Chloropyrimidines So Challenging?

Q1: I'm starting a project with a chloropyrimidine. Why is it considered a "difficult" substrate for cross-coupling?

A1: There are three primary reasons why chloropyrimidines are challenging coupling partners:

  • High C-Cl Bond Strength: The carbon-chlorine bond is significantly stronger and less reactive than its carbon-bromine or carbon-iodine counterparts. This makes the crucial first step of the catalytic cycle, oxidative addition of the palladium catalyst into the C-Cl bond, energetically demanding and often the rate-limiting step.[2]

  • Electron-Deficient Ring System: The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the aryl chloride less susceptible to oxidative addition by the electron-rich Pd(0) catalyst. While this electron deficiency can activate certain positions to nucleophilic aromatic substitution (SNAr), it hinders the standard cross-coupling mechanism.[3]

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate strongly to the palladium center.[4][5] This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive or have diminished activity, effectively "poisoning" the catalyst.[5]

Understanding these core issues is the first step toward designing a successful reaction. Your choice of catalyst, and particularly the ligand, is a direct response to overcoming these specific hurdles.

Section 2: Catalyst & Ligand Selection Guide

The success of your reaction hinges on selecting a catalytic system that can efficiently activate the C-Cl bond while resisting deactivation. This section provides guidance on making that choice.

Q2: Which type of cross-coupling reaction am I running, and how does that affect my catalyst choice?

A2: The nature of the bond you are forming dictates the fundamental type of reaction and the general class of catalyst required. The most common transformations for chloropyrimidines are:

  • Suzuki-Miyaura Coupling (C-C bond): Couples the chloropyrimidine with a boronic acid or ester. This is one of the most versatile and widely used methods.[6]

  • Buchwald-Hartwig Amination (C-N bond): Forms a bond between the chloropyrimidine and an amine, essential for synthesizing many bioactive molecules.[6]

  • Sonogashira Coupling (C-C bond): Couples the chloropyrimidine with a terminal alkyne, typically requiring a palladium catalyst and a copper(I) co-catalyst.[6][7]

  • Heck Coupling (C-C bond): Reacts the chloropyrimidine with an alkene.[8]

The workflow below can guide your initial catalyst selection process based on the desired reaction.

start Desired Bond Formation cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acid) cc_bond->suzuki sonogashira Sonogashira (Terminal Alkyne) cc_bond->sonogashira heck Heck (Alkene) cc_bond->heck buchwald Buchwald-Hartwig (Amine/Amide) cn_bond->buchwald catalyst_pd Use a Palladium Catalyst with a specialized ligand suzuki->catalyst_pd catalyst_pd_cu Use a Pd Catalyst + Cu(I) co-catalyst sonogashira->catalyst_pd_cu heck->catalyst_pd buchwald->catalyst_pd

Caption: Catalyst selection based on reaction type.

Q3: What is the role of the ligand, and how do I choose the right one for a chloropyrimidine?

A3: The ligand is arguably the most critical component of the catalyst system. For challenging substrates like chloropyrimidines, the ligand is not a passive spectator; it actively facilitates the reaction by modulating the electronic and steric properties of the palladium center.

Causality: You need a ligand that is both electron-rich and sterically bulky .

  • Electron-richness increases the electron density on the palladium center, which promotes the oxidative addition into the electron-poor C-Cl bond.

  • Steric bulk promotes the formation of highly reactive, low-coordinate Pd(0) species (L-Pd), which are necessary for the catalytic cycle to proceed. It also accelerates the final reductive elimination step to release the product.[2]

Bulky biarylphosphine ligands (e.g., Buchwald ligands) and N-Heterocyclic Carbenes (NHCs) are the state-of-the-art for these transformations.[2][9]

Ligand Class Specific Examples Key Characteristics & Applications Considerations
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosHighly electron-rich and bulky. The workhorse for C-N and C-C couplings of aryl chlorides.[2][9] Excellent for promoting oxidative addition.Can be air-sensitive. Often used with pre-formed catalysts (precatalysts) for ease of use and reproducibility.
N-Heterocyclic Carbenes (NHCs) IPr, IMes, IPentStrong σ-donors, even more so than phosphines. Form very stable Pd-complexes.[1] Useful for preventing catalyst decomposition at high temperatures.Can sometimes lead to different regioselectivity compared to phosphine ligands.[1]
Traditional Phosphines PPh₃, P(t-Bu)₃PPh₃ is often insufficient for activating chloropyrimidines unless the substrate is highly activated.[10] P(t-Bu)₃ is more effective due to its bulk and electron-donating ability.[11]Generally less effective and reliable than modern biarylphosphine ligands for this specific application.

Q4: Should I use a precatalyst? What's the advantage?

A4: Yes, for consistency and reliability, using a well-defined palladium precatalyst is highly recommended. Precatalysts are stable, air-tolerant crystalline solids that rapidly and quantitatively generate the active Pd(0) species under the reaction conditions. This circumvents issues with impure or partially oxidized sources of Pd(0) like Pd₂(dba)₃. Popular choices include XPhos-Pd-G3 or SPhos-Pd-G2.[6]

Section 3: Troubleshooting Common Problems

Even with a well-designed system, experiments can fail. This section addresses the most common issues encountered when working with chloropyrimidines.

start Reaction Failed: Low or No Product check_reagents 1. Check Reagents & Setup start->check_reagents check_catalyst 2. Evaluate Catalyst System start->check_catalyst check_conditions 3. Modify Reaction Conditions start->check_conditions reagent_purity Are starting materials pure? Is solvent anhydrous/degassed? check_reagents->reagent_purity inert_atm Was an inert atmosphere (Ar/N₂) maintained? check_reagents->inert_atm base_issue Is the base appropriate and dry? (e.g., K₃PO₄ may need trace H₂O) check_reagents->base_issue ligand_issue Is the ligand bulky/electron-rich enough? (e.g., PPh₃ → XPhos) check_catalyst->ligand_issue catalyst_deactivation Is catalyst poisoning suspected? (Increase catalyst loading) check_catalyst->catalyst_deactivation temp_issue Is the temperature high enough? (Try 100-120 °C or microwave) check_conditions->temp_issue time_issue Has the reaction run long enough? (Monitor by LC-MS for 24h) check_conditions->time_issue

Sources

Validation & Comparative

A Comparative Guide to 4-chloro-N-ethyl-6-methylpyrimidin-2-amine and Other Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative kinase inhibitor 4-chloro-N-ethyl-6-methylpyrimidin-2-amine against established pyrimidine-based inhibitors. Due to the absence of publicly available experimental data for 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, this guide will leverage structure-activity relationship (SAR) data from closely related 2-aminopyrimidine analogs to infer its potential biological activity and compare it with well-characterized kinase inhibitors, Osimertinib (an Epidermal Growth Factor Receptor - EGFR inhibitor) and Palbociclib (a Cyclin-Dependent Kinase 4/6 - CDK4/6 inhibitor).

The 2-Aminopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring is a cornerstone in the development of kinase inhibitors, largely due to its ability to mimic the adenine base of ATP and form crucial hydrogen bonds with the hinge region of the kinase domain. The 2-aminopyrimidine moiety, in particular, is a highly versatile scaffold that has been extensively explored in the design of inhibitors targeting a wide range of kinases, including EGFR and CDKs, which are critical regulators of cell proliferation and survival. The strategic placement of substituents on the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Inferred Profile of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Based on the SAR of related 2-aminopyrimidine kinase inhibitors, we can hypothesize the potential activity of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine. The core 2-aminopyrimidine structure suggests a likely interaction with the ATP-binding pocket of protein kinases. The substituents on the pyrimidine ring are expected to modulate its inhibitory profile:

  • 2-(ethylamino) group: The ethylamino substituent at the 2-position can act as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase. The size and nature of this group are critical for maintaining this interaction.

  • 4-chloro group: The chlorine atom at the 4-position is an electron-withdrawing group that can influence the electronics of the pyrimidine ring. It can also serve as a handle for further chemical modification to enhance potency or introduce selectivity.

  • 6-methyl group: The methyl group at the 6-position can provide additional van der Waals interactions within the ATP-binding pocket and can influence the overall conformation of the inhibitor.

Given this substitution pattern, it is plausible that 4-chloro-N-ethyl-6-methylpyrimidin-2-amine could exhibit inhibitory activity against kinases that are commonly targeted by 2-aminopyrimidine scaffolds, such as certain receptor tyrosine kinases or cyclin-dependent kinases. However, without experimental validation, its specific targets and potency remain speculative.

Comparative Analysis with Leading Pyrimidine Inhibitors

To provide a tangible comparison, we will examine the profiles of two clinically successful pyrimidine-based kinase inhibitors: Osimertinib and Palbociclib.

Osimertinib: A Third-Generation EGFR Inhibitor

Osimertinib (Tagrisso®) is a potent and irreversible inhibitor of EGFR, particularly effective against tumors harboring activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[1] Its pyrimidine core is crucial for its high-affinity binding to the EGFR kinase domain.

Palbociclib: A First-in-Class CDK4/6 Inhibitor

Palbociclib (Ibrance®) is a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[2] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase.

The following table summarizes the key characteristics of these inhibitors, with an inferred profile for 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

Feature4-chloro-N-ethyl-6-methylpyrimidin-2-amine (Inferred)OsimertinibPalbociclib
Primary Target(s) Putative kinase inhibitor (e.g., EGFR, CDK)EGFR (mutant-selective)CDK4, CDK6
Mechanism of Action ATP-competitive inhibition (speculative)Irreversible covalent bindingReversible, ATP-competitive inhibition
Reported IC50 Values Not available~1-15 nM (mutant EGFR), ~500 nM (wild-type EGFR)[1]~11 nM (CDK4), ~16 nM (CDK6)[2]
Key Structural Features 2-aminopyrimidine core2-aminopyrimidine with an indole moiety and a covalent warhead2-aminopyrimidine with a piperazine and a cyclopentyl group

Signaling Pathways Targeted by Pyrimidine Inhibitors

The diagram below illustrates the general signaling pathways targeted by EGFR and CDK inhibitors.

G cluster_0 EGFR Pathway cluster_1 CDK4/6 Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K/AKT/mTOR Pathway Cell Proliferation\n& Survival Cell Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Cell Proliferation\n& Survival PI3K/AKT/mTOR Pathway->Cell Proliferation\n& Survival Osimertinib Osimertinib Osimertinib->EGFR Inhibits Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1-S Phase\nTransition G1-S Phase Transition E2F->G1-S Phase\nTransition Palbociclib Palbociclib Palbociclib->CDK4/6 Inhibits

Caption: Targeted signaling pathways of pyrimidine inhibitors.

Experimental Methodologies for Inhibitor Characterization

To empirically determine the activity of a novel compound like 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, a series of in vitro and cell-based assays are necessary.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Protocol:

  • Reagents: Purified recombinant kinase (e.g., EGFR, CDK4/Cyclin D1), kinase substrate (e.g., a synthetic peptide), ATP, and the test compound.

  • Procedure: a. Prepare a reaction mixture containing the kinase, substrate, and buffer. b. Add serial dilutions of the test compound. c. Initiate the reaction by adding ATP. d. Incubate at the optimal temperature for the kinase. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or ELISA).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cell lines.

Protocol:

  • Cell Lines: Select appropriate cancer cell lines with known kinase dependencies (e.g., NCI-H1975 for EGFR T790M, MCF-7 for CDK4/6).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound. c. Incubate for a defined period (e.g., 72 hours). d. Quantify cell viability using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

The workflow for characterizing a novel pyrimidine inhibitor is depicted below.

G A Compound Synthesis (4-chloro-N-ethyl-6-methylpyrimidin-2-amine) B In Vitro Kinase Screening (Panel of Kinases) A->B C Determine IC50 for Hit Kinases B->C D Cellular Proliferation Assays (Cancer Cell Lines) C->D E Determine GI50/IC50 D->E F Western Blot Analysis (Target Phosphorylation) E->F G In Vivo Efficacy Studies (Xenograft Models) F->G H Pharmacokinetic & Toxicological Evaluation G->H

Caption: Experimental workflow for pyrimidine inhibitor characterization.

Conclusion

While 4-chloro-N-ethyl-6-methylpyrimidin-2-amine belongs to a promising class of 2-aminopyrimidine compounds with the potential for kinase inhibition, a definitive comparison with established drugs like Osimertinib and Palbociclib is hampered by the lack of direct experimental evidence. Based on SAR analysis of related compounds, it is plausible that this molecule could exhibit anticancer properties, potentially through the inhibition of protein kinases. However, comprehensive in vitro and in vivo studies are required to elucidate its precise mechanism of action, target profile, potency, and therapeutic potential. The experimental frameworks outlined in this guide provide a roadmap for the systematic evaluation of this and other novel pyrimidine-based inhibitors.

References

  • Rask-Andersen, M., Masuyer, G., & Fjellström, O. (2021). The pyrimidine scaffold in approved and clinical-stage kinase inhibitors. Drug Discovery Today, 26(5), 1146-1150.
  • Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Nebhan, C. A., Spitzler, P. J., ... & Mellor, M. J. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer discovery, 4(9), 1046-1061.
  • Mayer, M., & Meyer, B. (2018). The pyrimidine scaffold as a privileged structure in kinase drug discovery. Future Medicinal Chemistry, 10(1), 11-14.
  • Roskoski, R. (2016). A historical overview of protein kinase inhibitors. Pharmacological research, 103, 1-13.
  • Fry, D. W., Kraker, A. J., McMichael, A., Ambroso, L. A., Nelson, J. M., Leopold, W. R., ... & Slintak, V. (1998). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095.
  • Toogood, P. L. (2002). Cyclin-dependent kinase inhibitors for treating cancer. Journal of medicinal chemistry, 45(1), 1-19.
  • Finn, R. S., Dering, J., Conklin, D., Kalous, O., Cohen, D. J., Desai, A. J., ... & Slamon, D. J. (2009). PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro. Breast Cancer Research, 11(5), R77.
  • Nawaz, H., Rahim, F., Ullah, I., Khan, S., & Taha, M. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(11), 104366.

Sources

The Subtle Dance of Alkyl Chains: A Comparative Guide to the Biological Activity of N-Ethyl vs. N-Methyl Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The biological profile of these molecules can be exquisitely tuned by the nature and position of substituents on the pyrimidine ring.[3] This guide delves into a nuanced yet critical aspect of pyrimidine analog design: the comparative biological activity of N-ethyl versus N-methyl substitutions.

While direct, head-to-head comparative studies are not abundant in the literature, by examining established structure-activity relationships (SAR) and the principle of homologation, we can elucidate the key differences and guide the rational design of more potent and selective therapeutic agents.

The Critical Role of N-Substitution: More Than Just a Methyl Group

The nitrogen atoms of the pyrimidine ring are key points for molecular interactions, often involved in hydrogen bonding with biological targets.[4] Alkylation of these nitrogens can profoundly influence a compound's physicochemical properties and, consequently, its biological activity. An N-methyl or N-ethyl group can impact:

  • Lipophilicity: The addition of an alkyl group increases the lipophilicity of the molecule, which can affect its solubility, cell membrane permeability, and interaction with hydrophobic pockets in target proteins.[5]

  • Steric Hindrance: The size of the alkyl group can influence the binding affinity and selectivity of the analog by creating or relieving steric clashes within the binding site of a target protein.

  • Electronic Effects: Alkyl groups are weakly electron-donating, which can subtly alter the electron distribution within the pyrimidine ring and affect its reactivity and interaction with target molecules.

  • Metabolic Stability: N-alkylation can influence the metabolic fate of a compound, potentially blocking sites of metabolism and increasing the drug's half-life.

N-Ethyl vs. N-Methyl: A Tale of Two Alkyls

The transition from a methyl to an ethyl group represents a subtle yet significant structural change. This homologation—the addition of a single methylene unit—can lead to predictable and sometimes surprising changes in biological activity.

Steric and Conformational Effects

The most apparent difference between an N-methyl and an N-ethyl group is their size. The ethyl group is bulkier and possesses greater conformational flexibility due to the rotation around the C-C bond. This can have several consequences for receptor binding:

  • Enhanced Binding: The larger ethyl group may be able to form more extensive van der Waals interactions within a hydrophobic pocket of a target protein, leading to increased binding affinity and potency.

  • Steric Hindrance: Conversely, if the binding pocket is sterically constrained, the bulkier ethyl group may clash with amino acid residues, leading to a decrease in binding affinity and a loss of activity compared to the smaller methyl group.

  • Altered Selectivity: The different steric profiles of N-ethyl and N-methyl analogs can lead to altered selectivity for different biological targets. For instance, a kinase inhibitor with an N-ethyl group might show greater selectivity for a kinase with a larger ATP-binding pocket.

Physicochemical Properties and Pharmacokinetics

The addition of a methylene group in the N-ethyl analog slightly increases its lipophilicity compared to the N-methyl counterpart. This can influence its pharmacokinetic profile:

  • Absorption and Distribution: Increased lipophilicity can enhance absorption across biological membranes, such as the intestinal wall and the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, which can reduce the free drug concentration.

  • Metabolism: The site of N-alkylation can be a target for metabolic enzymes, such as cytochrome P450s. The nature of the alkyl group can influence the rate and pathway of metabolism.

Experimental Evidence: A Comparative Look

While direct comparative studies are limited, we can draw insights from research on related pyrimidine analogs.

Anticancer Activity

Numerous pyrimidine derivatives have been investigated as anticancer agents, often targeting kinases or other enzymes involved in cell proliferation.[6][7] The substitution pattern on the pyrimidine ring is crucial for their potency and selectivity.

Table 1: Comparative Anticancer Activity of Substituted Pyrimidine Analogs

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference(s)
Aminopyrazolo[3,4-d]pyrimidines Compound with Src/MAPK inhibitionA431 (Epidermoid Carcinoma)Potent Inhibition[4]
Thiazolo[4,5-d]pyrimidines 7-chloro-3-ethyl-5-(trifluoromethyl)[4][8]thiazolo[4,5-d]pyrimidine-2(3H)-thioneNCI-60 PanelActive[9]
Thiazolo[4,5-d]pyrimidines 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[4][8]thiazolo[4,5-d]pyrimidine-2(3H)-thioneNCI-60 PanelActive[9]
Indolyl-Pyrimidine Hybrids Compound 4gMCF-7 (Breast)5.1[10]
Indolyl-Pyrimidine Hybrids Compound 4hMCF-7 (Breast)6.8[10]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

While the table above does not offer a direct N-ethyl vs. N-methyl comparison, it highlights the sensitivity of anticancer activity to substitutions on the pyrimidine core. For instance, in a series of thiazolo[4,5-d]pyrimidines, both N-ethyl and N-methylamino derivatives showed activity, suggesting that small alkyl substitutions at this position are tolerated.[9]

Enzyme Inhibition

The inhibitory activity of pyrimidine analogs against various enzymes is also highly dependent on the nature of their substituents.

Table 2: Comparative Enzyme Inhibitory Activity of Substituted Pyrimidine Analogs

Compound ClassTarget EnzymeDerivativeIC50 (µM)Reference(s)
2,4-Disubstituted Pyrimidines Acetylcholinesterase (AChE)N-benzyl-2-thiomorpholinopyrimidin-4-amine0.33[11]
Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines Acetylcholinesterase (AChE)Compound 4l0.11[10]
Pyrazolo[3,4-d]pyrimidines EGFR Tyrosine KinaseCompound 160.034[12]
Indolyl-Pyrimidine Hybrids EGFRCompound 4g0.25[10]

A study on 2,4-disubstituted pyrimidines as cholinesterase inhibitors found that the steric and electronic properties at the C-2 and C-4 positions were critical for activity.[11] This suggests that the difference in size and lipophilicity between an N-ethyl and an N-methyl group could significantly impact the inhibitory potency against enzymes like acetylcholinesterase.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential.

General Synthesis of N-Substituted Pyrimidine Analogs

A common method for the synthesis of N-substituted pyrimidine derivatives involves the nucleophilic aromatic substitution of a halogenated pyrimidine precursor.

G cluster_0 Synthesis of N-Substituted Pyrimidine Analogs Start Halogenated Pyrimidine Precursor Reaction Nucleophilic Aromatic Substitution (e.g., in DMF with K2CO3) Start->Reaction Amine N-methylamine or N-ethylamine Amine->Reaction Product N-methyl or N-ethyl Pyrimidine Analog Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis of N-substituted pyrimidine analogs.

Step-by-Step Protocol:

  • To a solution of the halogenated pyrimidine precursor (1 mmol) in an appropriate solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3) (2 mmol).

  • Add the corresponding amine (N-methylamine or N-ethylamine, 1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyrimidine analog.

  • Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[13][14]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of commercially available assay kits.

G cluster_1 Kinase Inhibition Assay Workflow Kinase Kinase Enzyme Incubation Incubation Kinase->Incubation Substrate Substrate & ATP Substrate->Incubation Inhibitor Test Compound (N-ethyl or N-methyl analog) Inhibitor->Incubation Detection Detection of Phosphorylated Substrate Incubation->Detection DataAnalysis Data Analysis (IC50 determination) Detection->DataAnalysis

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a series of dilutions of the test compounds (N-ethyl and N-methyl pyrimidine analogs) in the assay buffer.

  • In a microplate, add the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Incubate the plate at the optimal temperature for the kinase reaction to occur.

  • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system or a luminescence-based assay.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the pyrimidine analogs on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the N-ethyl and N-methyl pyrimidine analogs for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[15]

Conclusion: A Subtle Change with a Potentially Big Impact

The choice between an N-ethyl and an N-methyl substitution on a pyrimidine analog is a critical decision in the drug design process. While direct comparative data is not always readily available, a thorough understanding of structure-activity relationships and the principles of homologation can guide the medicinal chemist in making informed decisions.

The N-ethyl group, being slightly larger and more lipophilic, may offer advantages in terms of enhanced binding interactions and improved pharmacokinetic properties. However, it can also introduce steric hindrance and reduce activity if the target's binding site is constrained. The N-methyl group, being smaller, may be more suitable for targets with smaller binding pockets.

Ultimately, the optimal choice between an N-ethyl and an N-methyl substitution will be target-specific and will require careful consideration of the steric and electronic properties of the binding site, as well as the desired pharmacokinetic profile of the drug candidate. The synthesis and biological evaluation of both analogs in parallel is the most definitive approach to determining which substitution will lead to a more potent and selective therapeutic agent.

References

  • Abdellatif, K. R. A., & Bakr, R. B. (2021). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Medicinal Chemistry Research, 30(1), 1-21.
  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(1), 10-30.
  • Deshmukh, R., et al. (2012). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7139-7143.
  • Elumalai, K., et al. (2017). Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. Journal of Taibah University for Science, 11(6), 947-956.
  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 223-239.
  • Hassan, A. S., et al. (2021). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 26(23), 7291.
  • Hassan, G. S., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(11), 3192.
  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, M. A. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Archives of Pharmacal Research, 36(10), 1205-1215.
  • Iannitelli, A., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.
  • Kandeel, M., et al. (2021).
  • Kołaczek, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6931.
  • Mahapatra, R. K., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 1-38.
  • National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 29(1), 158.
  • Patil, S. B. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Heliyon, 9(6), e16773.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1124.
  • Wąs-Gubała, J., et al. (2020).

Sources

A Comparative Guide to the Purity Validation of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The compound 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, a substituted 2-aminopyrimidine, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Derivatives of 2-aminopyrimidine are known for a wide range of biological activities, making them crucial pharmacophores in drug discovery.[1] The presence of impurities, even in trace amounts, can have unforeseen consequences, including altered pharmacological activity, increased toxicity, or compromised stability of the final drug product.

This guide provides an in-depth, validated methodology for assessing the purity of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine using High-Performance Liquid Chromatography (HPLC). As the gold standard for pharmaceutical analysis, HPLC offers unparalleled precision, sensitivity, and resolving power for separating the main compound from process-related impurities and degradation products.[2] We will not only detail a robust analytical protocol but also explore the scientific rationale behind each parameter choice, compare HPLC with alternative analytical techniques, and present the validation data in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

The Analytical Imperative: Why HPLC is the Method of Choice

The selection of an analytical method is the first critical decision in quality control. For a compound like 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, which is a non-volatile, thermally labile organic molecule, HPLC is the superior choice over other techniques.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] Its high resolution is ideal for separating structurally similar impurities from the main analyte.

  • Gas Chromatography (GC): GC is excellent for volatile compounds.[2] However, many pyrimidine derivatives have low volatility and may decompose at the high temperatures required for GC analysis, making it unsuitable.

  • Spectrophotometry (UV-Vis): While useful for quantification, UV-Vis spectroscopy lacks specificity.[7] It cannot distinguish between the main analyte and impurities that absorb light at similar wavelengths, making it inadequate for purity determination on its own.

  • Titration and Melting Point: These are classical methods that can indicate the presence of significant impurities but lack the sensitivity and specificity to detect and quantify trace-level contaminants.[8]

The inherent advantages of HPLC—specifically its high resolution, sensitivity, and suitability for non-volatile compounds—make it the definitive technique for the stringent purity analysis required in pharmaceutical development.[2][9]

HPLC Method Development: A Rationale-Driven Approach

A robust analytical method is born from a logical, science-based development process. Here, we explain the causality behind the selection of each critical parameter for the analysis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_sst Phase 2: System Verification cluster_validation Phase 3: Method Validation (ICH Q2 R1) cluster_analysis Phase 4: Analysis & Reporting A Method Development & Optimization B Reference Standard & Sample Preparation A->B C HPLC System Preparation & Equilibration B->C D System Suitability Testing (SST) C->D E Check Acceptance Criteria (Tailing, RSD%, Resolution) D->E E->C SST Fail F Specificity E->F SST Pass G Linearity & Range H Accuracy (Recovery) I Precision (Repeatability & Intermediate) J LOD & LOQ K Robustness L Analysis of Test Sample K->L M Data Processing & Purity Calculation L->M N Generate Final Report M->N Validation_Parameters cluster_core Core Method Performance cluster_derived Derived Quantitative Limits cluster_reliability Method Reliability SPEC Specificity Distinguishes analyte from impurities ACC Accuracy Closeness to true value SPEC->ACC ensures true measurement PREC Precision Agreement between measurements SPEC->PREC ensures true measurement LIN Linearity Proportional response to concentration LIN->ACC underpins RANGE Range Reliable quantitation interval LIN->RANGE defines LOD_LOQ LOD / LOQ Detection & Quantitation Limits PREC->LOD_LOQ determines ROBUST Robustness Insensitive to small variations

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Interpretation of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural elucidation of pyrimidine derivatives is a critical step in the journey from discovery to application. As a foundational scaffold in numerous pharmaceuticals and biologically active molecules, a deep understanding of a derivative's precise structure is non-negotiable.[1][2] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for this purpose. Moving beyond mere procedural descriptions, we will explore the causal relationships behind experimental choices and the logic of spectral interpretation, grounding our discussion in established scientific principles.

The Analytical Challenge: Why Pyrimidines Demand a Multi-faceted Approach

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, presents a unique electronic landscape. The nature, position, and number of substituents dramatically alter this landscape, influencing everything from chemical reactivity to biological activity. Consequently, no single analytical technique can provide a complete structural picture. A robust characterization relies on the synergistic use of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. This guide will dissect each of these techniques, offering a comparative framework for their application.

The Overall Analytical Workflow

A logical workflow is paramount when characterizing a novel pyrimidine derivative. The process typically begins with techniques that confirm molecular weight and elemental formula, followed by methods that piece together the structural framework and identify functional groups.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) Define Carbon-Hydrogen Framework MS->NMR EA Elemental Analysis Confirm Elemental Composition EA->NMR Validation Data Correlation & Validation NMR->Validation IR IR Spectroscopy Identify Key Functional Groups IR->Validation UV UV-Vis Spectroscopy Analyze Electronic System & Conjugation UV->Validation Structure Proposed Structure Validation->Structure Consistent?

Caption: A typical workflow for the spectroscopic analysis of novel pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms.

Expertise & Experience: Interpreting the Nuances
  • ¹H NMR Spectroscopy : The chemical shifts (δ) of protons on the pyrimidine ring are highly sensitive to substituent effects.[3] Electron-withdrawing groups (e.g., -NO₂) will deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (e.g., -NH₂, -OCH₃) will shield them, causing an upfield shift. The proton at the C2 position, situated between two nitrogen atoms, is typically the most deshielded in the unsubstituted ring.[4][5]

  • ¹³C NMR Spectroscopy : Similar to ¹H NMR, the chemical shifts of the pyrimidine ring carbons are diagnostic. The carbons directly bonded to the electronegative nitrogen atoms (C2, C4, C6) appear significantly downfield compared to the C5 carbon.[3][6] Substituents have a predictable effect on the carbons to which they are attached (α-effect) and adjacent carbons (β-effect).

  • Causality in Experimental Choice : For complex spectra with overlapping signals, especially in the aromatic region of polysubstituted derivatives, 2D NMR techniques are essential. A COSY (Correlation Spectroscopy) experiment reveals proton-proton coupling networks, helping to trace connectivities through the molecule. A HSQC (Heteronuclear Single Quantum Coherence) or HETCOR experiment correlates directly bonded proton and carbon atoms, providing definitive C-H assignments.[7][8]

Comparative Data: Chemical Shift Ranges

The following table summarizes typical chemical shift ranges for unsubstituted pyrimidine. Note that these values are highly dependent on the solvent and substituents.[3][4]

NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹H H-29.1 - 9.3Most deshielded due to proximity to two N atoms.[5]
H-4 / H-68.7 - 8.8Equivalent in unsubstituted pyrimidine.
H-57.3 - 7.6Most shielded ring proton.
¹³C C-2~159Highly deshielded.
C-4 / C-6~157Deshielded by adjacent N atom.
C-5~122Most shielded ring carbon.
Experimental Protocol: ¹H and ¹³C NMR

This protocol provides a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the pyrimidine derivative.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: The choice of solvent is critical. DMSO-d₆ is excellent for solubilizing polar compounds and allows for the observation of exchangeable protons (e.g., -NH, -OH). CDCl₃ is a good general-purpose solvent for less polar derivatives.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.

    • Filter the solution into a clean, dry NMR tube.

  • ¹H NMR Acquisition (300-600 MHz) :

    • Pulse Sequence : Use a standard single-pulse experiment (e.g., zg30).[3]

    • Spectral Width (SW) : Set a range of -2 to 12 ppm, which covers most organic protons.[3]

    • Number of Scans (NS) : 8 to 16 scans are typically sufficient.[3]

    • Relaxation Delay (D1) : Use a delay of 1-2 seconds.[3]

    • Acquisition Time (AQ) : Set to 2-4 seconds for good resolution.[3]

  • ¹³C NMR Acquisition (75-150 MHz) :

    • Pulse Sequence : Use a proton-decoupled pulse sequence (e.g., zgpg30) to ensure each unique carbon appears as a singlet.[3]

    • Spectral Width (SW) : Set a range of 0 to 200 ppm.[3]

    • Number of Scans (NS) : Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[3]

    • Relaxation Delay (D1) : A longer delay of 2-5 seconds is often necessary for quaternary carbons to relax fully and be observed.[3]

  • Data Processing :

    • Apply Fourier Transformation (FT) to the raw Free Induction Decay (FID) data.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

MS is an indispensable technique that provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[1][3]

Expertise & Experience: Understanding Fragmentation Pathways

The fragmentation of pyrimidine derivatives under Electron Ionization (EI-MS) is heavily influenced by the substituents.[1] The pyrimidine ring itself is relatively stable. Therefore, initial fragmentation often involves the loss of small molecules or radicals from the substituent groups.[1][9] Subsequent cleavages can then occur within the pyrimidine ring.

  • Common Pathways : For many derivatives, the molecular ion (M⁺•) is observed, often as a stable and abundant peak.[9] Fragmentation may proceed through the loss of side chains (e.g., alkyl groups) or functional groups. For example, a pyrimidine-5-carboxylate might first lose the ethoxy radical (-•OC₂H₅) followed by the loss of carbon monoxide (CO).

  • Ring Cleavage : A characteristic fragmentation of the pyrimidine ring itself involves a retro-Diels-Alder (RDA) type cleavage, often leading to the expulsion of stable neutral molecules like HCN. The specific RDA pathway depends on the substitution pattern.

G M Molecular Ion (M⁺•) m/z = X F1 Fragment Ion 1 [M - R¹]⁺ M->F1 - R¹• F2 Fragment Ion 2 [M - R²]⁺ M->F2 - R²• F3 Ring Cleavage Fragment [F1 - HCN]⁺ F1->F3 - HCN F4 Further Fragmentation F2->F4 F3->F4

Caption: Generalized mass spectrometry fragmentation of a substituted pyrimidine.

Comparative Data: Alternative Ionization Techniques

While EI-MS is excellent for structural elucidation via fragmentation, "softer" ionization techniques are often preferred for confirming molecular weight, as they minimize fragmentation and produce a strong molecular ion peak.

TechniquePrincipleAdvantages for PyrimidinesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the molecule.Produces rich, reproducible fragmentation patterns useful for library matching and structural analysis.[1]The molecular ion may be weak or absent for fragile molecules.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol."Soft" technique, ideal for confirming molecular weight ([M+H]⁺ or [M-H]⁻). Easily coupled with Liquid Chromatography (LC-MS).[10]Provides minimal structural fragmentation unless coupled with tandem MS (MS/MS).
NALDI-MS Silver nanoparticle-assisted laser desorption/ionization.A soft ionization technique suitable for characterizing synthesized organic compounds.[11]Can be less common than ESI or MALDI.
Experimental Protocol: LC-MS/MS Analysis

This protocol is tailored for the robust characterization of pyrimidine derivatives, combining chromatographic separation with mass analysis.

  • Sample Preparation :

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • LC System Configuration (e.g., Agilent 1200 series or equivalent) :

    • Column : Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). Causality: C18 columns are versatile and provide excellent separation for a wide range of moderately polar to nonpolar pyrimidine derivatives.

    • Mobile Phase A : Water with 0.1% formic acid. Causality: Formic acid aids in the ionization process (protonation) for positive-ion mode ESI.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : Develop a suitable gradient elution program (e.g., starting with 5% B, ramping to 95% B) to ensure good separation of the target compound from impurities.

    • Flow Rate : Typically 0.2-0.4 mL/min.

  • MS System Configuration (e.g., Triple Quadrupole or Orbitrap) :

    • Ionization Source : Electrospray Ionization (ESI), typically in positive ion mode for basic pyrimidines.

    • MS1 Scan : Perform a full scan (e.g., m/z 50-800) to identify the [M+H]⁺ ion of the compound.

    • MS/MS (Tandem MS) : Select the [M+H]⁺ ion as the precursor. Apply collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a characteristic fragmentation spectrum. This provides structural information while confirming the identity of the precursor ion.[12]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Electronic Insights

While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer complementary information about the functional groups and electronic nature of the molecule.

Expertise & Experience: Correlating Spectra with Structure
  • IR Spectroscopy : FTIR is an indispensable tool for identifying the presence or absence of specific functional groups.[2] The pyrimidine ring itself has characteristic stretching vibrations. For example, C=N stretching vibrations are typically observed in the 1525–1575 cm⁻¹ range.[13] The true power of IR lies in identifying substituents. A carbonyl group (C=O) on the ring will produce a strong, sharp absorption between 1620-1699 cm⁻¹, while an amino group (-NH₂) will show N-H stretching vibrations in the 3300–3400 cm⁻¹ region.[2][13]

  • UV-Vis Spectroscopy : This technique probes the electronic transitions within the molecule, primarily π → π* and n → π* transitions.[14] The wavelength of maximum absorbance (λmax) is characteristic of the conjugated π-system. Adding substituents to the pyrimidine ring can cause a shift in λmax. Auxochromes (like -NH₂, -OH) typically cause a bathochromic shift (to longer wavelengths), while changes in solvent polarity or pH can also significantly alter the spectrum.[15]

Comparative Data: Key Spectroscopic Features
TechniqueFeatureTypical Range / ValueNotes
IR C=N Ring Stretch1525 - 1575 cm⁻¹Characteristic of the pyrimidine ring.[13]
C=C Ring Stretch1570 - 1596 cm⁻¹[13]
C=O Stretch (on ring)1620 - 1699 cm⁻¹Strong, sharp peak. Position depends on conjugation and ring strain.[13]
N-H Stretch (amino group)3300 - 3400 cm⁻¹Can be a single or double peak.[2]
UV-Vis π → π* transition230 - 270 nmIntense absorption band.[14]
n → π* transition270 - 300 nmWeaker, forbidden transition.[14]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation :

    • Thoroughly grind 1-2 mg of the solid pyrimidine derivative with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Causality: KBr is transparent in the mid-IR range and provides a solid matrix for analysis. The sample must be anhydrous as water has strong IR absorptions.

    • Transfer the fine powder to a pellet press.

    • Apply pressure (typically several tons) under vacuum to form a transparent or translucent pellet.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Conclusion

The structural characterization of pyrimidine derivatives is a cornerstone of modern drug discovery and chemical research.[3] A comprehensive and defensible elucidation is not achieved through a single technique but by the intelligent synthesis of data from multiple spectroscopic methods. ¹H and ¹³C NMR provide the fundamental carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and reveals fragmentation patterns, while IR and UV-Vis spectroscopy offer vital, complementary information on functional groups and electronic systems. By understanding the principles behind each technique and the causality driving experimental choices, researchers can confidently and accurately define the molecular architecture of novel pyrimidine compounds.

References

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Vertex AI Search.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). BenchChem.
  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Semantic Scholar.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. (2025). BenchChem.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
  • Interpreting Complex NMR Spectra of Substituted Pyrimidines. (2025). BenchChem.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. (2025). BenchChem.
  • Pyrimidine(289-95-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Pyrimidine(289-95-2) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Cîrîc, L., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. National Institutes of Health.
  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. (n.d.). ResearchGate.
  • Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470-4.
  • Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. (2024). Preprints.org.

Sources

A Comparative Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Case Study with 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of in vitro assays for novel small molecule kinase inhibitors, using the hypothetical compound 4-chloro-N-ethyl-6-methylpyrimidin-2-amine as a case study. As the specific biological target of this compound is not publicly characterized, we will postulate its activity against the Epidermal Growth Factor Receptor (EGFR), a well-studied tyrosine kinase and a prominent target in oncology.[1] This allows for a detailed and scientifically rigorous comparison with established EGFR inhibitors, Erlotinib and Afatinib, which serve as benchmarks for assay performance and validation.

The objective of this guide is to equip researchers, scientists, and drug development professionals with the rationale behind experimental design and the practical steps for robust assay validation, in line with regulatory expectations. We will delve into the validation of both a biochemical and a cell-based assay, providing step-by-step protocols and illustrative data to guide the reader through the process.

The Critical Role of In Vitro Assay Validation in Drug Discovery

The journey of a novel compound from a hit to a clinical candidate is underpinned by a series of robust in vitro assays. These assays are the first gatekeepers, providing essential information on a compound's potency, selectivity, and mechanism of action. However, the data generated is only as reliable as the assay itself. Therefore, rigorous validation is not merely a procedural formality but a scientific necessity to ensure data integrity and to make informed decisions in the drug discovery pipeline. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for analytical procedure validation, which, while not always directly applicable to early discovery assays, provide a valuable framework for ensuring data quality. The principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures are particularly relevant.[2][3][4]

A Hypothetical Target for a Novel Compound

Given the prevalence of the pyrimidine scaffold in known kinase inhibitors, we hypothesize that 4-chloro-N-ethyl-6-methylpyrimidin-2-amine is an inhibitor of EGFR. EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[1][5] This hypothesis allows us to select appropriate comparator compounds and established assay formats.

For this guide, we will compare our topic compound with:

  • Erlotinib: A reversible, ATP-competitive inhibitor of EGFR.[1][6]

  • Afatinib: An irreversible (covalent) inhibitor of EGFR.[7]

This comparison will highlight how assay validation can characterize compounds with different mechanisms of action.

Section 1: Biochemical Assay Validation - A TR-FRET Approach

Biochemical assays are essential for determining the direct inhibitory activity of a compound on its purified target enzyme.[8] Here, we describe the validation of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assay for EGFR.

Experimental Workflow: TR-FRET Kinase Assay

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Serial Dilution of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, Erlotinib, or Afatinib Reaction_Mix Incubate Compound, Enzyme, Substrate, and ATP Compound->Reaction_Mix Enzyme EGFR Enzyme (recombinant) Enzyme->Reaction_Mix Substrate Biotinylated Substrate Peptide Substrate->Reaction_Mix ATP ATP Solution ATP->Reaction_Mix Phosphorylation Substrate Phosphorylation Reaction_Mix->Phosphorylation Add_Detection Add TR-FRET Detection Reagents (Eu-Antibody & SA-XL665) Phosphorylation->Add_Detection TR_FRET_Signal Measure TR-FRET Signal Add_Detection->TR_FRET_Signal

Caption: Workflow for the TR-FRET based EGFR kinase assay.

Detailed Protocol: EGFR TR-FRET Kinase Assay
  • Compound Preparation: Prepare a 10-point serial dilution of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, Erlotinib, and Afatinib in 100% DMSO, starting from a 1 mM stock.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well low-volume plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing recombinant human EGFR enzyme and a biotinylated peptide substrate to each well.

  • Initiation of Reaction: Add 4 µL of ATP solution to each well to initiate the kinase reaction. The final concentrations should be optimized, for example, 5 nM EGFR, 1 µM substrate, and 10 µM ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a detection solution containing a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (SA-XL665).

  • Signal Measurement: After a 60-minute incubation at room temperature, read the plate on a TR-FRET enabled plate reader.

Validation Parameters and Illustrative Data

The following table summarizes the key validation parameters and presents hypothetical, yet realistic, data for our compounds of interest.

Validation Parameter Definition 4-chloro-N-ethyl-6-methylpyrimidin-2-amine Erlotinib Afatinib
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.High (Signal dependent on EGFR activity)High (Signal dependent on EGFR activity)High (Signal dependent on EGFR activity)
Sensitivity (IC50) The lowest concentration at which the compound produces a 50% inhibition of the target.50 nM10 nM5 nM
Precision (Intra-assay) The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the same operating conditions.CV < 10%CV < 10%CV < 10%
Precision (Inter-assay) The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under different operating conditions (e.g., different days).CV < 15%CV < 15%CV < 15%
Accuracy The closeness of the test results obtained by the method to the true value.Determined by comparison to a reference standard; expected to be high.High (Reference compound)High (Reference compound)
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Tolerant to minor variations in ATP and substrate concentrations.Tolerant to minor variations in ATP and substrate concentrations.Tolerant to minor variations in ATP and substrate concentrations.

Section 2: Cell-Based Assay Validation - Measuring EGFR Phosphorylation

While biochemical assays are crucial for assessing direct target engagement, cell-based assays provide a more physiologically relevant context by evaluating a compound's activity within a living cell.[3][9] Here, we describe the validation of a cell-based ELISA to measure the inhibition of EGFR phosphorylation.

Experimental Workflow: Cell-Based Phospho-EGFR ELISA

Cell_Based_ELISA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay ELISA Procedure Seed_Cells Seed A431 cells in a 96-well plate Starve_Cells Serum-starve cells Seed_Cells->Starve_Cells Treat_Compound Treat with serially diluted compounds Starve_Cells->Treat_Compound Stimulate_EGF Stimulate with EGF Treat_Compound->Stimulate_EGF Fix_Permeabilize Fix and permeabilize cells Stimulate_EGF->Fix_Permeabilize Block Block non-specific binding Fix_Permeabilize->Block Primary_Ab Incubate with anti-phospho-EGFR and anti-total-EGFR antibodies Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Develop Add TMB substrate and stop solution Secondary_Ab->Develop Read_Plate Read absorbance at 450 nm Develop->Read_Plate

Caption: Workflow for the cell-based phospho-EGFR ELISA.

Detailed Protocol: Cell-Based Phospho-EGFR ELISA
  • Cell Seeding: Seed A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) into a 96-well tissue culture plate at a density of 30,000 cells per well and incubate overnight.[10]

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for at least 4 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, Erlotinib, or Afatinib for 2 hours.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of human epidermal growth factor (EGF) for 10 minutes at 37°C to induce EGFR phosphorylation.

  • Fixation and Permeabilization: Wash the cells with PBS and then fix and permeabilize them.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated EGFR (p-EGFR) or total EGFR.

  • Secondary Antibody Incubation: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a TMB substrate and, after a suitable incubation period, stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The p-EGFR signal is normalized to the total EGFR signal.[11]

Validation Parameters and Illustrative Data

The following table summarizes the key validation parameters for the cell-based assay.

Validation Parameter Definition 4-chloro-N-ethyl-6-methylpyrimidin-2-amine Erlotinib Afatinib
Specificity The ability to detect the inhibition of EGFR phosphorylation specifically.High (Inhibition of EGF-induced signal)High (Inhibition of EGF-induced signal)High (Inhibition of EGF-induced signal)
Sensitivity (IC50) The concentration of the compound that inhibits EGFR phosphorylation by 50%.200 nM50 nM25 nM
Precision (Intra-assay) The variability within the same assay plate.CV < 15%CV < 15%CV < 15%
Precision (Inter-assay) The variability between different assay plates on different days.CV < 20%CV < 20%CV < 20%
Linearity and Range The ability to provide results that are directly proportional to the concentration of the analyte in the sample over a defined range.Demonstrates a dose-dependent inhibition over a defined concentration range.Demonstrates a dose-dependent inhibition over a defined concentration range.Demonstrates a dose-dependent inhibition over a defined concentration range.
Robustness Insensitivity to minor variations in experimental conditions.Results are consistent with minor variations in cell seeding density and EGF stimulation time.Results are consistent with minor variations in cell seeding density and EGF stimulation time.Results are consistent with minor variations in cell seeding density and EGF stimulation time.

Comparative Analysis and Conclusion

The biochemical TR-FRET assay provides a direct measure of the compound's potency against the purified enzyme, while the cell-based phospho-EGFR ELISA offers a more physiologically relevant assessment of its activity in a cellular context. The shift in IC50 values between the biochemical and cell-based assays (e.g., from 50 nM to 200 nM for our hypothetical compound) is a common observation and can be attributed to factors such as cell permeability, off-target effects, and engagement with cellular ATP concentrations.

The validation parameters outlined, based on principles from regulatory guidelines, provide a framework for establishing the reliability and reproducibility of the data. A thorough validation process, as described, is paramount for making confident decisions about the progression of a compound through the drug discovery and development pipeline.

By following a structured and scientifically rigorous validation approach, researchers can ensure the generation of high-quality, reliable in vitro data, which forms the foundation for the successful development of novel therapeutics.

References

  • Chen, Z. (2013). EGFR signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace.
  • EGFR Biochemical Assays Protocol.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]

  • Dienstmann, R., De Dosso, S., et al. (2012). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace.
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  • Gridelli, C., et al. (2023).
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  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 176870, Erlotinib. Retrieved January 19, 2026 from [Link].

  • CancerNetwork. (2004). Erlotinib: Preclinical Investigations. Available from: [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. Available from: [Link]

  • AACR Journals. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Available from: [Link]

  • ResearchGate. (2014). In vitro sensitivity to afatinib. Available from: [Link]

  • Dove Medical Press. (2018). Clinical efficacy and safety of afatinib in the treatment of non-small-cell lung cancer in Chinese patients. Available from: [Link]

  • Anticancer Research. (2009). Assessment of Erlotinib in Chemoresponse Assay. Available from: [Link]

  • ResearchGate. (2022). In vitro inhibitor screening identified afatinib as an immunosuppressive agent. Available from: [Link]

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Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a cornerstone in medicinal chemistry, serving as a "privileged scaffold" for the development of a multitude of biologically active compounds.[1] Its inherent ability to mimic the purine core of ATP allows pyrimidine-based molecules to effectively compete for the ATP-binding site of protein kinases, a critical family of enzymes often dysregulated in cancer and other diseases.[2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific class of pyrimidine derivatives: 4-chloro-N-ethyl-6-methylpyrimidin-2-amine analogs. By examining the impact of structural modifications on their biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel and potent kinase inhibitors.

The core structure, 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, presents three key positions for chemical modification: the N-ethyl group at the 2-amino position, the chloro group at the 4-position, and the methyl group at the 6-position. Understanding how alterations at these sites influence kinase inhibitory potency and selectivity is paramount for optimizing lead compounds.

Deciphering the Structure-Activity Relationship (SAR): A Positional Analysis

The Significance of the 2-Amino Substituent (N-ethyl group)

The 2-amino group is a crucial pharmacophoric feature, often engaging in key hydrogen bond interactions within the hinge region of the kinase ATP-binding site. The nature of the substituent on this amino group can significantly modulate binding affinity and selectivity.

  • Alkyl vs. Aryl Substitution: Studies on related pyrazolopyrimidine scaffolds have shown that N-substituted derivatives, particularly those with aliphatic side chains, generally exhibit enhanced cytotoxic effects.[1] This suggests that small alkyl groups like the ethyl group in our core structure may be favorable for activity.

  • Impact of Steric Bulk: While some level of substitution is beneficial, excessive steric bulk at this position can be detrimental to binding. The optimal size and conformation of the N-substituent are highly dependent on the specific topology of the target kinase's active site.

The Role of the 4-Chloro Substituent

The chloro group at the 4-position serves as a versatile synthetic handle for introducing a wide array of substituents through nucleophilic aromatic substitution reactions. This position is often explored to enhance potency, modulate selectivity, and improve physicochemical properties.

  • Displacement with Amines: The 4-chloro moiety can be readily displaced by various primary and secondary amines to generate 2,4-diaminopyrimidine derivatives. The nature of the incoming amine can have a dramatic impact on biological activity. For instance, in a series of 2-amino-4-chloro-pyrimidine derivatives, the introduction of a bromophenyl piperazine moiety at the 4-position resulted in the highest anticancer activity against HCT116 and MCF7 cell lines.[4]

  • Introduction of Aryl and Heteroaryl Groups: Suzuki and other cross-coupling reactions can be employed to introduce aryl or heteroaryl groups at the 4-position, providing access to a diverse chemical space.

Influence of the 6-Methyl Substituent

The substituent at the 6-position of the pyrimidine ring often projects into a hydrophobic pocket of the kinase active site.

  • Hydrophobic Interactions: Small alkyl groups, such as the methyl group in the core structure, are generally well-tolerated and can contribute to binding affinity through hydrophobic interactions.

  • Modulation of Potency: The size and nature of the substituent at this position can be critical for potency. In some kinase inhibitor series, larger or more complex groups at the 6-position have been shown to enhance activity.

Comparative Analysis of Analog Performance

To illustrate the impact of these structural modifications, the following table summarizes the biological activity of representative 2-amino-4-chloro-pyrimidine analogs from a study on their anticancer effects. While not a direct SAR study of the N-ethyl series, it provides valuable insights into the effect of substitutions at the 4-position.

Compound IDR Group (at C4-position)Cell LineEC50 (µM)[4]
1 4-MethylpiperazineHCT116209.17 ± 1.23
MCF7221.91 ± 1.37
6 4-BromophenylpiperazineHCT11689.24 ± 1.36
MCF789.37 ± 1.17

Table 1: Anticancer activity of 2-amino-4-chloro-pyrimidine analogs with variations at the 4-position.

Key Insight: The data clearly demonstrates that the substituent at the 4-position significantly influences the anticancer potency. The introduction of a 4-bromophenylpiperazine moiety (Compound 6 ) leads to a more than two-fold increase in activity against both HCT116 and MCF7 cell lines compared to the 4-methylpiperazine analog (Compound 1 ).[4] This highlights the potential for substantial potency gains through strategic modifications at this position.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine analogs.

General Synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine Analogs

The synthesis of the target compounds can be achieved through a multi-step process, with the key step being the nucleophilic aromatic substitution at the 4-position of a 2-amino-4,6-dichloropyrimidine precursor.

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine This starting material is commercially available or can be synthesized from 2-aminopyrimidine-4,6-diol.

Step 2: N-Alkylation of 2-Amino-4,6-dichloropyrimidine A general procedure for the selective N-alkylation at the 2-amino position would involve reacting 2-amino-4,6-dichloropyrimidine with an appropriate alkyl halide (e.g., ethyl iodide) in the presence of a suitable base (e.g., sodium hydride) in an inert solvent (e.g., DMF).

Step 3: Nucleophilic Aromatic Substitution at the 4-Position The 4-chloro group of the N-alkylated intermediate is then displaced with a variety of nucleophiles (e.g., amines, thiols) to generate a library of analogs.

Protocol: Microwave-Assisted Synthesis of 4-Substituted-N-ethyl-6-methylpyrimidin-2-amine Analogs [4]

  • To a microwave reaction vial, add 2-amino-4-chloro-6-methylpyrimidine (1 mmol).

  • Add the desired amine (1.1 mmol) and triethylamine (1.5 mmol) as a base.

  • Add a suitable solvent such as isopropanol (3 mL).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against specific protein kinases can be determined using a variety of commercially available assay kits or by developing an in-house assay. A general protocol for a radiometric assay is provided below.

Protocol: Radiometric Kinase Inhibition Assay

  • Reaction Mixture Preparation: Prepare a reaction buffer containing ATP (at a concentration close to its Km for the specific kinase), a substrate peptide or protein, the test compound at various concentrations, and the kinase enzyme.

  • Initiation: Initiate the reaction by the addition of [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time.

  • Termination: Stop the reaction by adding a suitable stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose paper or membrane. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the core structure and a general workflow for the synthesis and evaluation of these pyrimidine analogs.

Caption: Core structure and key modification sites.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis start Starting Materials (e.g., 2-amino-4,6-dichloropyrimidine) reaction Chemical Reactions (N-Alkylation, Nucleophilic Substitution) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification in_vitro In Vitro Kinase Assays (IC50 Determination) purification->in_vitro Test Analogs cell_based Cell-Based Assays (Antiproliferative Activity, EC50) in_vitro->cell_based sar SAR Analysis cell_based->sar optimization Lead Optimization sar->optimization

Caption: General workflow for synthesis and evaluation.

Conclusion and Future Perspectives

The 4-chloro-N-ethyl-6-methylpyrimidin-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The analysis of related structures indicates that strategic modifications at the 2-amino, 4-chloro, and 6-methyl positions can significantly impact biological activity. In particular, the 4-position offers a prime opportunity for introducing diverse chemical moieties to enhance potency and selectivity.

Future research in this area should focus on the systematic synthesis and evaluation of a focused library of analogs to build a comprehensive quantitative structure-activity relationship (QSAR) model. This will enable a more precise understanding of the electronic, steric, and hydrophobic requirements for optimal kinase inhibition. Furthermore, exploring a broader range of kinase targets will be crucial in identifying the full therapeutic potential of this versatile pyrimidine scaffold. By integrating rational drug design with robust synthetic and biological evaluation strategies, the development of next-generation kinase inhibitors based on the 4-chloro-N-ethyl-6-methylpyrimidin-2-amine core can be accelerated.

References

  • N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. Bioorganic Chemistry, 2024.

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 2023.

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 2021.

  • The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery. BenchChem, 2025.

  • Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009.

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate, 2025.

  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. ResearchGate, 2023.

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 2011.

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 2021.

  • An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Pharmaceutical Research and Development, 2024.

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 2022.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 2023.

  • 4-Chloro-6-ethyl-n-methylpyrimidin-2-amine. BLDpharm, N.D.

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 2021.

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science, 2021.

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 2022.

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate, 2016.

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Scientific Reports, 2022.

  • Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). Advanced Journal of Chemistry, Section A, 2021.

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI, 2021.

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A Comparative Guide to the Synthetic Routes of Aminopyrimidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives are integral components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The versatility and significance of aminopyrimidines as starting materials for more complex heterocyclic compounds further underscore the importance of efficient and scalable synthetic methods.[1] This guide provides a comparative analysis of various synthetic routes to aminopyrimidines, offering insights into the underlying chemistry and practical considerations to aid researchers in selecting the optimal strategy for their specific needs. We will delve into classical condensation reactions, modern transition-metal-catalyzed approaches, and the growing field of green chemistry.

I. Classical Synthetic Routes: The Foundation

The most traditional and widely practiced methods for constructing the pyrimidine ring rely on the condensation of a three-carbon component with a guanidine-containing reagent.

A. Condensation of β-Dicarbonyl Compounds with Guanidine

This is arguably the most fundamental approach to 2-aminopyrimidines. The reaction, a variation of the Pinner synthesis, involves the condensation of a β-dicarbonyl compound (like a β-ketoester or β-dialdehyde) with guanidine, typically in the presence of a base.[2][3][4]

  • Mechanism: The reaction proceeds via a series of condensation and cyclization steps. The base facilitates the deprotonation of the guanidine and the enolization of the dicarbonyl compound, leading to a nucleophilic attack and subsequent dehydration to form the pyrimidine ring.

  • Advantages: This method is valued for its simplicity, straightforward procedure, and the use of readily available and inexpensive starting materials.[2]

  • Limitations: A significant drawback is the potential for limited diversity in the substitution patterns on the final pyrimidine ring.[2]

Diagram: Mechanism of Guanidine Condensation with a β-Ketoester

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Dehydration Keto β-Ketoester Enolate Enolate Keto->Enolate Deprotonation Keto->Enolate Guanidine Guanidine Enolate->Guanidine Attack on Guanidine Carbonyl Intermediate1 Adduct Intermediate Enolate->Intermediate1 Base Base (e.g., NaOEt) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Intermediate1->Intermediate2 Product 2-Aminopyrimidine Intermediate2->Product Dehydration (-H2O) Intermediate2->Product

Caption: Mechanism of the Pinner-type synthesis of 2-aminopyrimidines.

B. Synthesis from Enaminones

A more versatile classical approach involves the use of enaminones, which can be reacted with guanidine salts under basic or neutral conditions.

  • Advantages: This route often provides higher yields (70-95%) and demonstrates good tolerance for a variety of functional groups, allowing for more diverse substitutions on the pyrimidine ring.[2]

  • Causality: The enhanced reactivity and regioselectivity stem from the polarized nature of the enaminone system, which pre-organizes the atoms for the subsequent cyclization with guanidine.

  • Limitations: The enaminone precursors may require a separate synthetic step, adding to the overall process.[2]

II. Modern Synthetic Strategies

Recent advancements in organic synthesis have introduced more sophisticated and often more efficient methods for preparing aminopyrimidines.

A. Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium, copper, and other transition metals are powerful tools for forming C-N bonds.[5][6] These methods typically involve the coupling of a halogenated pyrimidine with an amine (Buchwald-Hartwig amination) or related cross-coupling reactions.

  • Advantages: This approach offers excellent scope for introducing a wide variety of amino substituents, making it highly valuable for creating libraries of compounds for drug discovery.[2] Yields can be very high, sometimes up to 98%.[2]

  • Considerations: The cost of the metal catalysts and ligands, as well as the need to remove residual metal from the final product (a critical step in pharmaceutical applications), are important factors.

Diagram: Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n OA_complex Pd(II) Complex Pd0->OA_complex Oxidative Addition Amine_complex Amine-Pd(II) Complex OA_complex->Amine_complex Ligand Exchange Product_complex Product-Pd(II) Complex Amine_complex->Product_complex Reductive Elimination Product_complex->Pd0 Product Aminopyrimidine (Ar-NHR) Product_complex->Product HaloPy Halo-pyrimidine (Ar-X) HaloPy->OA_complex Amine Amine (R-NH2) Amine->Amine_complex Base Base Base->Amine_complex

Caption: Generalized catalytic cycle for the synthesis of aminopyrimidines.

B. C-H Functionalization

Direct C-H functionalization is an emerging and highly atom-economical strategy.[7][8] This involves the direct coupling of a C-H bond on the pyrimidine ring with an amine source, often guided by a directing group and catalyzed by a transition metal like palladium.[9]

  • Advantages: This method avoids the pre-functionalization (e.g., halogenation) of the pyrimidine ring, shortening the synthetic sequence. It offers high regioselectivity.[9]

  • Expert Insight: The choice of directing group is crucial for controlling which C-H bond is activated. This level of control is at the forefront of modern synthetic design.

  • Challenges: These reactions can be sensitive to steric and electronic effects, and optimizing conditions for a new substrate can be challenging.

C. Iron-Catalyzed Cycloadditions and Cyclizations

The use of earth-abundant and less toxic metals like iron is a growing trend.[10] Iron complexes can catalyze the modular synthesis of pyrimidines through reactions like a [2+2+2] cycloaddition of an alkynenitrile and cyanamide or through β-ammoniation/cyclization of saturated carbonyl compounds with amidines.[11][12]

  • Advantages: Iron catalysts are inexpensive and environmentally benign. These methods can offer novel pathways to complex pyrimidine structures with good functional group tolerance.[10][12]

  • Performance: Yields for these methods can range from moderate to good (e.g., 27-82%).[11]

III. Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on sustainability.[13][14][15] Several green approaches have been successfully applied to aminopyrimidine synthesis.

A. Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has revolutionized many organic transformations, including the synthesis of aminopyrimidines.[16]

  • Key Benefits:

    • Drastic Reduction in Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[16]

    • Higher Yields: Improved reaction kinetics and fewer side products often lead to higher isolated yields.[16]

    • Solvent-Free Conditions: Many microwave-assisted syntheses can be performed without a solvent, reducing waste and environmental impact.[13][16]

B. Ultrasound-Assisted Synthesis

Ultrasound irradiation is another energy-efficient technique that can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. This method has been used for the synthesis of various pyrimidine derivatives in high yields and with short reaction times.[13]

IV. Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, scale of the reaction, cost considerations, and available equipment.

Synthetic RouteKey ReactantsGeneral ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Classical Condensation β-Dicarbonyl, GuanidineBasic (e.g., NaOEt), Heating60-85%Readily available materials, simple procedure.[2]Limited substitution patterns.[2]
From Enaminones Enaminone, GuanidineBasic or neutral, one-pot possible70-95%High yields, good functional group tolerance.[2]Precursors may need separate synthesis.[2]
Nucleophilic Aromatic Substitution (SNAr) Halogenated Pyrimidine, AmineBasic, Heating or Microwave50-98%Excellent for diverse amino groups.[2]Requires pre-functionalized pyrimidine.
Iron-Catalyzed Cycloaddition Alkynenitrile, CyanamideFeI₂, ⁱPrPDAI, Zn27-82%Use of inexpensive, green metal catalyst.[11]Moderate yields in some cases.
Microwave-Assisted Condensation β-Ketoester, GuanidineK₂CO₃, Microwave, Solvent-freeHighExtremely short reaction times, green.[11][16]Requires specialized microwave reactor.

V. Detailed Experimental Protocols

To provide a practical context, here are two representative protocols.

Protocol 1: Microwave-Assisted Synthesis of a 2-Aminopyrimidine Derivative

This protocol is adapted from a general procedure for the Biginelli-type synthesis of 2-aminopyrimidines.[16]

  • Preparation: In a microwave process vial, combine an acetophenone derivative (1.0 mmol), an aromatic aldehyde (1.0 mmol), and guanidine nitrate (1.5 mmol).

  • Catalyst: Add a catalytic amount of potassium tert-butoxide.

  • Reaction: Subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).

  • Workup: After cooling, wash the solid residue with water and a suitable organic solvent (e.g., ethanol) to afford the pure product.

  • Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) and characterize the final product by spectroscopic methods (NMR, MS).

Protocol 2: Synthesis of 2-Aminopyrimidine Derivatives via SNAr

This protocol is based on a solvent-free method for synthesizing β-glucuronidase inhibitors.[17]

  • Preparation: Finely grind and mix 2-amino-4,6-dichloropyrimidine (3.0 mmol), a substituted amine (3.0 mmol), and triethylamine (6.0 mmol).

  • Reaction: Heat the solvent-free mixture at 80–90 °C.

  • Monitoring: Monitor the reaction progress by TLC using a hexane/ethyl acetate solvent system.

  • Workup: Upon completion, cool the reaction mixture and add distilled water to precipitate the product.

  • Purification: Filter the precipitate and recrystallize from ethanol to obtain the pure 2-aminopyrimidine derivative.

Conclusion

The synthesis of aminopyrimidines is a mature field with a rich history, yet it continues to evolve with the advent of new technologies and a growing emphasis on sustainable chemistry. Classical condensation reactions remain reliable and cost-effective for many applications. For the generation of diverse compound libraries, modern transition-metal-catalyzed methods, particularly SNAr and C-H functionalization, are indispensable. Furthermore, green chemistry approaches, such as microwave and ultrasound-assisted synthesis, offer compelling advantages in terms of speed, efficiency, and environmental impact. The selection of the most appropriate synthetic route requires a careful evaluation of the target molecule's complexity, the desired scale of production, and the principles of efficiency and sustainability.

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A Comprehensive Guide to Assessing the Specificity of Novel Kinase Inhibitors: A Case Study with 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 kinases, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1][2][3] A lack of specificity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows.

This guide provides an in-depth, practical framework for assessing the specificity of a novel kinase inhibitor, using the hypothetical compound 4-chloro-N-ethyl-6-methylpyrimidin-2-amine (hereafter referred to as Cmpd-X ) as a case study. The 2-aminopyrimidine scaffold is a well-established core structure in many kinase inhibitors, suggesting that Cmpd-X has the potential to be a potent modulator of kinase activity.[4][5][6]

Our investigation will be structured as a multi-tiered approach, beginning with broad biochemical profiling and progressively narrowing down to specific cellular and in-vivo validation. We will compare Cmpd-X's performance against two representative compounds:

  • Milciclib (a known CDK2 inhibitor): To serve as a benchmark for a relatively selective inhibitor against our hypothetical primary target.

  • Staurosporine (a broad-spectrum inhibitor): To represent a non-selective kinase inhibitor, highlighting the importance of a clean specificity profile.

Through this comprehensive evaluation, we will illustrate not just the "how" but the "why" behind each experimental choice, providing researchers with a robust methodology for characterizing their own lead compounds.

Initial Broad-Spectrum Kinase Selectivity Profiling

The first step in characterizing a new potential kinase inhibitor is to understand the breadth of its activity across the human kinome. A large-panel kinase screen provides a global view of selectivity and identifies both the intended primary target(s) and any potential off-targets.[1][7]

Experimental Approach: Large-Panel Kinase Assay

We hypothesize that due to its chemical structure, Cmpd-X may target Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[8][9][10] We will perform an initial screen of Cmpd-X at a single high concentration (e.g., 10 µM) against a panel of over 300 human kinases.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay measures kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP corresponds to higher kinase activity, and the inhibition of this activity by a compound results in a higher luminescent signal.[11][12][13][14]

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at its Km concentration.

  • Compound Addition: Add Cmpd-X, control inhibitors (Milciclib, Staurosporine), and a DMSO vehicle control to the appropriate wells.

  • Incubation: Allow the kinase reaction to proceed at room temperature for 1 hour.

  • Signal Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-driven reaction that produces light in proportion to the remaining ATP.[11]

  • Data Acquisition: After a 10-minute incubation, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Data Presentation: Initial Kinase Screen

The results from this initial screen are best visualized as a dendrogram, but for clarity, we will summarize the hypothetical findings in a table, focusing on kinases with >70% inhibition.

Kinase TargetCmpd-X (% Inhibition @ 10 µM)Milciclib (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 10 µM)
CDK2/CycE 98% 99% 100%
CDK1/CycB65%75%99%
CDK9/CycT145%60%97%
VEGFR2 85% 15% 95%
p38α20%5%92%
SRC15%8%98%

Hypothetical Data

From this initial screen, we identify CDK2/CycE as the likely primary target of Cmpd-X, with a significant secondary activity against VEGFR2 . Milciclib shows higher selectivity for CDKs, while Staurosporine demonstrates broad activity as expected.

Biophysical Confirmation of Direct Target Binding

Biochemical assays show functional inhibition but do not prove direct binding. To confirm that Cmpd-X physically interacts with its putative targets and to characterize the binding kinetics, we will use Surface Plasmon Resonance (SPR).[15][16][17][18] SPR provides real-time, label-free measurement of binding events, allowing for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[19]

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation: Covalently immobilize purified recombinant CDK2/CycE and VEGFR2 proteins onto separate flow cells of a sensor chip using standard amine coupling.

  • Compound Injection: Inject a series of concentrations of Cmpd-X in a running buffer over the sensor surface.

  • Association Phase: Monitor the change in the SPR signal as Cmpd-X binds to the immobilized kinases.

  • Dissociation Phase: Replace the compound solution with running buffer and monitor the decrease in the SPR signal as Cmpd-X dissociates.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.

  • Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine kon, koff, and calculate KD (koff/kon).

SPR_Workflow cluster_prep Preparation cluster_run SPR Cycle cluster_analysis Analysis Immobilize Immobilize Kinase (CDK2, VEGFR2) on Sensor Chip Inject Inject Cmpd-X (Multiple Concentrations) Immobilize->Inject Associate Association Phase (Measure k-on) Inject->Associate Next Cycle Dissociate Dissociation Phase (Measure k-off) Associate->Dissociate Next Cycle Regenerate Regenerate Chip Surface Dissociate->Regenerate Next Cycle Regenerate->Inject Next Cycle Analyze Fit Sensorgrams Calculate KD Regenerate->Analyze

Caption: Workflow for SPR-based kinetic analysis.

Data Presentation: Binding Kinetics and Affinity
CompoundTargetkon (1/Ms)koff (1/s)KD (nM)
Cmpd-X CDK2/CycE 1.5 x 1053.0 x 10-42.0
Cmpd-X VEGFR2 8.0 x 1041.2 x 10-315.0
MilciclibCDK2/CycE2.0 x 1054.0 x 10-42.0
MilciclibVEGFR2No Binding Detected->10,000

Hypothetical Data

The SPR data confirms a direct, high-affinity interaction between Cmpd-X and CDK2, with a KD of 2.0 nM. It also validates the off-target binding to VEGFR2, albeit with a ~7.5-fold lower affinity. The fast on-rate and slow off-rate for CDK2 suggest a favorable kinetic profile.

Cellular Target Engagement and Pathway Modulation

Demonstrating that a compound can bind to a purified protein is crucial, but it is essential to confirm that it can engage its target within the complex environment of a living cell and modulate downstream signaling.[20] We will use Western blotting to measure the phosphorylation of a known CDK2 substrate, the Retinoblastoma protein (Rb), in a cancer cell line.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CyclinE Cyclin E E2F->CyclinE transcribes CmpdX Cmpd-X CDK2 CDK2 CmpdX->CDK2 INHIBITS CyclinE->CDK2 activates CDK2->pRb hyper- phosphorylates

Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.

Experimental Protocol: Phospho-Protein Western Blot

This protocol is designed to preserve the phosphorylation status of proteins for accurate detection.[21][22][23][24]

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7, which has an intact Rb pathway) and treat with a dose-response curve of Cmpd-X for 24 hours.

  • Cell Lysis: Lyse the cells on ice using a RIPA buffer supplemented with protease and phosphatase inhibitors to prevent dephosphorylation.[23][24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding. Milk should be avoided as it contains phosphoproteins that can increase background.[24]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (p-Rb Ser807/811).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the concentration-dependent inhibition of Rb phosphorylation.

Data Presentation: Cellular Potency
CompoundCellular TargetAssayCell LineIC50 (nM)
Cmpd-X p-Rb (CDK2) Western BlotMCF-725
Cmpd-X p-VEGFR2 Western BlotHUVEC180
Milciclibp-Rb (CDK2)Western BlotMCF-730

Hypothetical Data

The results demonstrate that Cmpd-X effectively inhibits the phosphorylation of Rb in cells with an IC50 of 25 nM, confirming cellular target engagement of CDK2. A similar experiment in HUVEC cells would show inhibition of VEGFR2 phosphorylation, but at a higher concentration, consistent with our biochemical and biophysical data. The ~10-fold shift in potency from the biochemical (KD) to the cellular (IC50) assay is common and can be attributed to factors like cell permeability and ATP competition.

In Vivo Efficacy in a Preclinical Model

The ultimate test of a compound's therapeutic potential and target-dependent activity is its performance in a living organism. A human tumor xenograft model in immunocompromised mice is a standard preclinical model to evaluate anti-cancer efficacy.[25][26][27][28][29]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study
  • Model Establishment: Subcutaneously implant MCF-7 human breast cancer cells into immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, Cmpd-X, Milciclib).

  • Dosing: Administer the compounds daily via an appropriate route (e.g., oral gavage) at a well-tolerated dose determined from prior toxicology studies.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21 days).

  • Endpoint Analysis: At the end of the study, excise the tumors and perform pharmacodynamic analysis (e.g., Western blot for p-Rb) to confirm target engagement in the tumor tissue.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

Xenograft_Workflow cluster_setup Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis Implant Implant MCF-7 Cells into Mice TumorGrowth Allow Tumors to Grow (100-150 mm³) Implant->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize Dose Daily Dosing (Vehicle, Cmpd-X, Milciclib) Randomize->Dose Monitor Monitor Tumor Volume & Body Weight Dose->Monitor Monitor->Dose Repeat Excise Excise Tumors Monitor->Excise Analyze Pharmacodynamic Analysis (e.g., p-Rb Western) Excise->Analyze Calculate Calculate %TGI Analyze->Calculate

Caption: Workflow for an in vivo xenograft study.

Data Presentation: In Vivo Anti-Tumor Efficacy
Treatment Group (Dose)Final Tumor Volume (mm³, Mean ± SEM)% Tumor Growth Inhibition (%TGI)
Vehicle1250 ± 150-
Cmpd-X (30 mg/kg) 480 ± 95 61.6%
Milciclib (30 mg/kg)550 ± 11056.0%

Hypothetical Data

In this model, Cmpd-X demonstrates significant and dose-dependent inhibition of tumor growth, comparable to the established CDK2 inhibitor Milciclib. This result provides strong evidence that the anti-proliferative activity observed in cell culture translates to anti-tumor efficacy in vivo.

Conclusion: A Synthesized View of Specificity

By integrating data from biochemical, biophysical, cellular, and in vivo assays, we can construct a comprehensive specificity profile for Cmpd-X.

ParameterCmpd-XMilciclibStaurosporine
Primary Target CDK2 CDK2Broad Spectrum
Biochemical IC50 (CDK2) 2 nM2 nM1 nM
Significant Off-Targets (>10x Primary) VEGFR2 (15 nM)None identified>100 kinases
Cellular IC50 (p-Rb) 25 nM30 nM10 nM
In Vivo Efficacy (%TGI) 61.6%56.0%N/A (Toxic)

Hypothetical Data Summary

Our multi-faceted assessment indicates that 4-chloro-N-ethyl-6-methylpyrimidin-2-amine (Cmpd-X) is a potent inhibitor of CDK2. While it demonstrates high affinity for its primary target, it possesses a notable off-target activity against VEGFR2. This dual activity could be therapeutically advantageous, simultaneously targeting cell cycle progression and tumor angiogenesis.[30][31][32][33] However, it also highlights the need for careful toxicological evaluation to manage potential side effects associated with VEGFR inhibition, such as hypertension.[31]

Compared to the highly promiscuous Staurosporine, Cmpd-X is remarkably selective. Its profile is distinct from Milciclib, which is more purely focused on the CDK family. This detailed, empirical approach to specificity assessment is indispensable for rationally advancing a compound through the drug discovery pipeline, enabling informed decisions and ultimately leading to safer and more effective medicines.

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A Comprehensive Guide to Cross-Reactivity Profiling of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine-based inhibitors represent a cornerstone of modern pharmacology, forming the structural basis for a multitude of approved drugs, particularly in oncology.[1][2][3] Their scaffold effectively mimics the adenine ring of ATP, enabling them to bind to the highly conserved ATP-binding pocket of protein kinases.[4] This shared structural feature across the human kinome, however, presents a significant challenge: the potential for off-target binding and subsequent cross-reactivity.[4][5][6][7]

Unintended interactions can lead to a range of outcomes, from unexpected side effects to confounding experimental data.[4][8] Conversely, this polypharmacology can sometimes be leveraged for therapeutic benefit, creating multi-targeted agents with enhanced efficacy.[1][9] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not merely a checkbox in the drug development process but a critical step toward understanding a compound's true biological activity and ensuring its safety and efficacy.

This guide provides an in-depth exploration of the methodologies used to profile the selectivity of pyrimidine-based inhibitors. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a framework for integrating diverse data types into a comprehensive selectivity profile.

Section 1: The Landscape of Pyrimidine-Based Inhibitors and the Challenge of Selectivity

The pyrimidine core is a versatile scaffold found in numerous kinase inhibitors.[1][10] Its ability to form key hydrogen bonds within the hinge region of the kinase ATP-binding site is a primary reason for its widespread use. However, the high degree of conservation in this binding site across the kinome means that even subtle structural modifications to a pyrimidine inhibitor can drastically alter its selectivity profile.[5][6][7]

G cluster_0 Pyrimidine-Based Inhibitor cluster_1 Kinase ATP-Binding Pocket cluster_2 Potential Outcomes Inhibitor Pyrimidine Core Side Chains (R1, R2) Pocket Hinge Region Gatekeeper Residue Other Residues Inhibitor->Pocket:f0 H-Bonds Inhibitor->Pocket:f1 Steric Interactions Inhibitor->Pocket:f2 Hydrophobic Interactions On_Target On-Target Inhibition Pocket->On_Target Off_Target Off-Target Cross-Reactivity Pocket->Off_Target

Figure 1: Pyrimidine inhibitor binding to a kinase ATP pocket.

Section 2: Methodologies for Cross-Reactivity Profiling

A robust profiling strategy integrates data from in vitro biochemical assays, cell-based target engagement studies, and in silico computational predictions. No single method provides a complete picture; instead, they offer complementary insights into an inhibitor's behavior.

In Vitro Biochemical Approaches

Biochemical assays are the foundation of selectivity profiling, providing direct measurement of an inhibitor's effect on purified enzymes.

Large-Scale Kinase Panels: Screening an inhibitor against a broad panel of kinases is the most common first step.[11][12] These panels can range from dozens to hundreds of kinases, representing the entire human kinome.[11] The output is typically an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each kinase.

  • Why this is done: This approach provides a bird's-eye view of an inhibitor's selectivity landscape, quickly identifying both high-affinity targets and potential off-targets.[11][13]

  • Causality: The choice of ATP concentration in these assays is critical. Running the assay at the Km,ATP for each kinase allows the resulting IC50 values to more closely reflect the intrinsic affinity (Ki) of the inhibitor for the kinase.[5]

Detailed Protocol: In Vitro Radiometric Kinase Assay (Generic)

This protocol describes a standard method for measuring the activity of a kinase inhibitor.[14][15][16]

  • Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).

    • Dilute the purified kinase and substrate (e.g., a generic peptide substrate) to their final concentrations in the kinase buffer.

    • Prepare a serial dilution of the pyrimidine-based inhibitor in DMSO, followed by a further dilution in kinase buffer. Include a DMSO-only control.

  • Reaction Initiation:

    • In a 96-well plate, combine the kinase, substrate, and inhibitor solutions.

    • Initiate the kinase reaction by adding a solution containing ATP and γ-[33P]ATP to a final concentration equal to the Km,ATP of the kinase.

  • Incubation and Termination:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection:

    • Spot the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with phosphoric acid to remove unincorporated γ-[33P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide deeper insights into the binding event.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding and dissociation of an inhibitor to an immobilized target protein in real-time.[17][18][19] It yields kinetic parameters such as the association rate (kon) and dissociation rate (koff), which determine the equilibrium dissociation constant (KD).[20][19] A slow koff, indicating a long target residence time, can be a desirable property for an inhibitor.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to a target.[21][22][23][24][25] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[22][23] This information can be invaluable for understanding the driving forces behind the binding event and for guiding lead optimization.[22]

Cell-Based Profiling

While biochemical assays are essential, they do not fully recapitulate the complex environment inside a cell. Cell-based assays are crucial for confirming that an inhibitor engages its intended target in a physiological context.

Target Engagement Assays: These assays directly measure the binding of an inhibitor to its target within intact cells.

  • Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[26][27][28][29] Cells are treated with the inhibitor, heated, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.[26][27][30] A shift in the melting temperature indicates target engagement.[28]

  • NanoBRET™ Target Engagement Assay: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in live cells.[31][32][33][34][35] The target protein is fused to a NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the target serves as the acceptor.[35] When an inhibitor is introduced, it competes with the tracer, leading to a decrease in the BRET signal, which allows for the quantification of intracellular affinity.[32][34]

G cluster_0 Profiling Workflow A 1. In Vitro Screening (Broad Kinase Panel) B 2. Hit Identification (Primary Targets & Off-Targets) A->B C 3. Biophysical Characterization (SPR / ITC) B->C D 4. Cell-Based Target Engagement (CETSA / NanoBRET) B->D E 5. In Silico Modeling (Docking, Pharmacophore) B->E F 6. Integrated Selectivity Profile C->F D->F E->F

Figure 2: Integrated workflow for inhibitor cross-reactivity profiling.

In Silico Computational Approaches

Computational methods offer a rapid and cost-effective way to predict potential off-targets and to rationalize observed binding profiles.[36][37][38]

  • Sequence and Structural Analysis: Comparing the amino acid sequence and three-dimensional structure of the primary target's ATP-binding pocket with other kinases can reveal potential sites of cross-reactivity.[39]

  • Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to a target protein.[2] Docking an inhibitor against a library of kinase structures can help prioritize which off-targets to test experimentally.

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for binding. This model can then be used to screen for other proteins that might accommodate the inhibitor.[36]

Section 3: Data Interpretation and Comparative Analysis

The ultimate goal of profiling is to synthesize data from multiple sources into a coherent understanding of an inhibitor's selectivity.

Quantifying Selectivity: Several metrics can be used to quantify selectivity, such as the Selectivity Score (S-score), which measures how selectively an inhibitor binds to a small number of targets within a larger panel.

Case Study: Comparing Three Hypothetical Pyrimidine-Based Inhibitors

Let's consider three hypothetical inhibitors (PY-1, PY-2, and PY-3) designed to target Kinase A. We profile them against a panel of 100 kinases and perform cell-based target engagement assays.

Inhibitor Kinase A IC50 (nM) Kinase B IC50 (nM) Kinase C IC50 (nM) Number of Off-Targets (IC50 < 100 nM) Kinase A NanoBRET IC50 (nM)
PY-1 550>10,000215
PY-2 1015500835
PY-3 2>10,000>10,000010

Analysis:

  • PY-3 is the most potent and selective inhibitor in biochemical assays, with no significant off-targets identified. Its cellular target engagement potency is also the highest.

  • PY-1 is also highly selective but shows some activity against Kinase B. This would warrant further investigation to determine if this off-target activity is relevant in a cellular context.

  • PY-2 is the least selective, inhibiting multiple kinases with similar potency to its primary target. This polypharmacology could lead to complex biological effects and potential toxicity.

G cluster_0 Selectivity Profile Comparison PY1 PY-1 TargetA Target A (High Potency) PY1->TargetA  5 nM OffTargetB Off-Target B (Moderate Potency) PY1->OffTargetB 50 nM PY2 PY-2 PY2->TargetA 10 nM PY2->OffTargetB 15 nM OffTargetC Off-Target C (Low Potency) PY2->OffTargetC 500 nM PY3 PY-3 PY3->TargetA  2 nM

Figure 3: Visualizing the selectivity of hypothetical inhibitors.

Section 4: Mitigating Off-Target Effects and a Forward Look

When undesirable cross-reactivity is identified, medicinal chemists can employ several strategies to improve selectivity. Structure-based drug design, guided by co-crystal structures of the inhibitor bound to both on- and off-targets, can reveal opportunities to introduce modifications that enhance affinity for the desired target while disrupting binding to others.

The future of cross-reactivity profiling will likely involve greater integration of artificial intelligence and machine learning.[37] These approaches can build predictive models based on large datasets of inhibitor-kinase interactions, enabling faster and more accurate in silico prediction of off-target effects, thereby streamlining the drug discovery process.

Conclusion

Comprehensive cross-reactivity profiling is an indispensable component of modern drug discovery and chemical biology. For pyrimidine-based inhibitors, where the potential for off-target effects is inherent to their mechanism of action, a multi-pronged strategy is essential. By integrating broad biochemical screening, detailed biophysical characterization, confirmatory cell-based assays, and predictive computational modeling, researchers can build a holistic understanding of a compound's selectivity. This rigorous approach not only de-risks clinical development by identifying potential liabilities early but also provides deeper insights into the complex biology that governs inhibitor action, ultimately leading to safer and more effective therapeutic agents.

References

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  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-chloro-N-ethyl-6-methylpyrimidin-2-amine and Related Scaffolds in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive literature review and comparative analysis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine and its related chemical structures. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological significance, and structure-activity relationships (SAR) of this important pyrimidine scaffold. We will explore its role as a versatile chemical intermediate and compare the biological performance of its derivatives, supported by experimental data and detailed protocols.

Introduction: The Prominence of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its nitrogen atoms act as key hydrogen bond acceptors, and its planar structure allows for effective interaction with the active sites of various protein targets. Within this class, the 2-amino-4-chloro-6-methylpyrimidine core is a particularly valuable building block. The chlorine atom at the C4 position serves as an excellent leaving group, enabling facile nucleophilic substitution to introduce a wide array of functional groups and build molecular complexity.

The specific compound, 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, represents a simple yet important derivative of this scaffold. While not extensively characterized as a final drug candidate itself, it is frequently cited as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutic agents. This guide will analyze the synthesis of this intermediate and then broaden the scope to compare derivatives of its core scaffold, illustrating how subtle modifications can dramatically influence biological activity.

Synthetic Pathways and Methodologies

The synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine and its analogs is typically a robust and high-yielding process, making the scaffold attractive for library synthesis and lead optimization. The general workflow involves the construction of the core pyrimidine ring followed by functionalization.

Core Synthesis Workflow

The most common route begins with the condensation of ethyl acetoacetate and urea to form 2-hydroxy-6-methylpyrimidin-4(1H)-one (or 6-methyluracil). This intermediate is then chlorinated and subsequently aminated.

Synthesis_Workflow cluster_reagents Starting Materials cluster_products Intermediates & Product reagent1 Ethyl Acetoacetate intermediate1 2-(Ethylamino)-6- methylpyrimidin-4(1H)-one reagent1->intermediate1 Condensation reagent2 N-Ethylguanidine reagent2->intermediate1 product 4-chloro-N-ethyl-6- methylpyrimidin-2-amine intermediate1->product Chlorination (e.g., POCl3)

Caption: General synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

Protocol: Synthesis of 2-(Ethylamino)-6-methylpyrimidin-4(1H)-one

Causality: This initial cyclization is a base-catalyzed condensation reaction. N-Ethylguanidine, a strong base, attacks the electrophilic carbonyl carbons of ethyl acetoacetate to form the pyrimidine ring. The choice of solvent and temperature is critical to ensure complete reaction and minimize side products.

  • Reaction Setup : To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add N-ethylguanidine hydrochloride (1.0 equivalent). Stir for 30 minutes at room temperature to liberate the free base.

  • Addition : Add ethyl acetoacetate (1.0 equivalent) dropwise to the mixture.

  • Reflux : Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Cool the mixture to room temperature and neutralize with acetic acid. The product will precipitate out of the solution.

  • Purification : Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the pyrimidinone intermediate.

Protocol: Chlorination to Yield 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Causality: The conversion of the hydroxyl group (in the tautomeric form of the pyrimidinone) to a chloro group is achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard method for converting ketones or hydroxyls on heteroaromatic rings into chlorides, making them susceptible to nucleophilic attack.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, suspend the 2-(ethylamino)-6-methylpyrimidin-4(1H)-one (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Reflux : Heat the mixture to reflux (approx. 105°C) for 2-3 hours. The suspension should become a clear solution.

  • Workup : Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. Basify the acidic solution with a saturated sodium bicarbonate solution or ammonium hydroxide until pH 8-9.[1][2]

  • Extraction : Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparative Biological Activity: A Case Study in Kinase Inhibition

The 2-amino-4-substituted-6-methylpyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors. The N2-amino group typically forms a crucial hydrogen bond with the "hinge" region of the kinase active site, while the substituent at the C4 position explores a deeper hydrophobic pocket. To illustrate this, we will compare a series of analogs targeting Cyclin-Dependent Kinase 2 (CDK2), a well-studied cancer target.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the inhibitory activity of several pyrimidine derivatives against CDK2. The data highlights how modifications to the core scaffold of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine influence binding affinity.

Compound IDR (N2-substituent)X (C4-substituent)CDK2 IC₅₀ (nM)
1 (Core) -Ethyl-Cl>10,000
2 -Cyclopropyl-Cl8,500
3 -Ethyl-(4-fluoroaniline)750
4 -Cyclopropyl-(4-fluoroaniline)320
5 -Cyclopropyl-(3-aminosulfonyl-aniline)95
6 -Cyclopropyl-(3-ethynyl-aniline)15

Note: Data is representative and synthesized from common SAR trends in kinase inhibitor literature for illustrative purposes.

Interpretation of SAR Data
  • The C4 Position is Key for Potency : A simple chloro group at the C4 position (Compounds 1 and 2 ) results in very poor activity. This is because the chlorine is primarily a synthetic handle, not an optimal group for interaction with the kinase. Replacing it with a substituted aniline (Compounds 3-6 ) dramatically increases potency by orders of magnitude. This new group can form additional hydrogen bonds and hydrophobic interactions in the active site.

  • The N2-Substituent Modulates Affinity : Comparing Compound 3 (-Ethyl, IC₅₀ = 750 nM) with Compound 4 (-Cyclopropyl, IC₅₀ = 320 nM) shows that a small, rigid cyclopropyl group at the N2 position is preferred over a more flexible ethyl group. This suggests the space in this region of the binding pocket is sterically constrained.

  • Optimization of the C4-Aniline Ring : Further decorating the C4-aniline ring leads to significant gains in potency. Adding a hydrogen bond-donating sulfonamide group (Compound 5 , IC₅₀ = 95 nM) or a hydrophobic, pocket-fitting ethynyl group (Compound 6 , IC₅₀ = 15 nM) provides substantial improvements in binding affinity.

SAR_Logic cluster_scaffold Core Scaffold cluster_mods Modifications & Impact cluster_output Biological Outcome Scaffold 2-Amino-6-methylpyrimidine N2_Sub N2-Substituent (e.g., Ethyl, Cyclopropyl) Scaffold->N2_Sub C4_Sub C4-Substituent (e.g., Cl, Aryl Group) Scaffold->C4_Sub Potency Binding Affinity (Kinase IC50) N2_Sub->Potency Fine-tunes fit C4_Sub->Potency Major driver of potency Selectivity Off-Target Profile C4_Sub->Selectivity Exploits unique pocket features

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 4-chloro-N-ethyl-6-methylpyrimidin-2-amine is foundational to discovery. However, our responsibility extends beyond synthesis and application to include the safe and environmentally conscious management of resulting waste streams. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to ensure the protection of laboratory personnel and the environment, reflecting the best practices of our field.

Hazard Assessment and Immediate Risk Mitigation

Understanding the hazard profile of a chemical is the critical first step in determining its proper handling and disposal. While specific toxicological data for 4-chloro-N-ethyl-6-methylpyrimidin-2-amine may be limited, its structure as a chlorinated aminopyrimidine warrants a cautious approach. Based on data from structurally similar compounds, it should be handled as a hazardous substance.

Inferred Hazards:

  • Skin and Eye Irritation: Similar aminopyrimidines are known to cause skin and serious eye irritation.[1][2]

  • Toxicity: May be harmful if swallowed or inhaled.[1][2]

  • Environmental Hazard: As a chlorinated organic compound, it must be prevented from entering aquatic environments. Do not discharge down the drain or into sewer systems.[1][3]

The causality here is clear: the reactive chlorine atom and the amine functional group can interact with biological tissues, causing irritation, while the overall structure may interfere with metabolic processes if ingested or inhaled. To mitigate these risks, all handling and disposal operations must be performed with the appropriate Personal Protective Equipment (PPE) in a controlled environment.

Table 1: Essential Personal Protective Equipment (PPE) and Handling Requirements

EquipmentSpecification & Rationale
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[4] This is essential to prevent contact with dust particles or splashes that can cause serious eye irritation.
Hand Protection Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling. This creates a primary barrier against skin contact.[1]
Protective Clothing A standard lab coat is mandatory. For larger quantities or spill cleanup, consider impervious clothing to prevent skin exposure.[1][4]
Respiratory Protection All handling of the solid compound and its waste should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[4][5] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is required.[2]

Waste Characterization and Segregation Workflow

Proper disposal begins with accurate waste identification and segregation at the point of generation. It is imperative to treat not only the pure compound but also all contaminated materials as hazardous waste.[5] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the final disposal process.

Waste Streams to Segregate:

  • Solid Chemical Waste: Unused or expired 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, reaction byproducts.

  • Contaminated Labware: Weighing papers, pipette tips, chromatography columns (e.g., silica gel), gloves, and bench paper.

  • Contaminated Liquid Waste: Solvents used to dissolve the compound or clean glassware. This waste must be collected in a dedicated, sealed, and clearly labeled container.

The following diagram illustrates the decision-making process for segregating and managing waste generated from working with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition Use Use of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine Solid Solid Waste (Unused compound, contaminated PPE, weigh paper, silica gel) Use->Solid Generates Liquid Liquid Waste (Contaminated solvents, filtrates) Use->Liquid Generates Spill Accidental Spill Use->Spill Potential Event SolidContainer Sealable, Labeled Solid Hazardous Waste Container Solid->SolidContainer Collect in LiquidContainer Sealable, Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Collect in Spill->SolidContainer Clean up & Collect in EHS Store for Pickup by Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS Disposal Transport to Licensed Waste Disposal Facility (e.g., Incineration) EHS->Disposal Manages

Figure 1: Decision workflow for the proper segregation and disposal of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine waste streams.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is crucial for ensuring safety and compliance. The following steps provide clear, actionable guidance for managing waste containing 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

Protocol 3.1: Disposal of Solid Waste and Contaminated Labware
  • Designate a Waste Container: Use a robust, sealable container (e.g., a polyethylene pail or a designated hazardous waste bag in a rigid outer container) for all solid waste.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Fill out the label completely, listing "4-chloro-N-ethyl-6-methylpyrimidin-2-amine" and any other chemical constituents.

  • Waste Collection: Carefully place all contaminated solid items, including unused compound, weighing boats, and used PPE, directly into the designated container. Avoid generating dust.[6]

  • Sealing and Storage: Once the container is full or the experiment is complete, securely seal the lid. Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong acids or oxidizing agents.[2]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for final disposal.

Protocol 3.2: Management of Small Accidental Spills
  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure PPE: Don the appropriate PPE as listed in Table 1 before approaching the spill.

  • Containment: For a solid spill, gently cover it with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep or scoop the material and place it into your designated solid hazardous waste container.[1] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), then with soap and water. Place the used cloths in the solid waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Regulatory Compliance and Final Disposition

The ultimate disposal of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine must comply with all local, state, and federal regulations. In the United States, this waste falls under the regulations of the Environmental Protection Agency (EPA) and must be managed by an approved waste disposal facility.[1][2]

  • Do Not Dispose in Regular Trash or Drains: This is strictly prohibited and can lead to environmental contamination and significant legal penalties.[1][3]

  • Licensed Disposal is Mandatory: The only acceptable final disposal method is through a licensed chemical destruction plant or a permitted hazardous waste incinerator.[3][6] Incineration is the preferred method for chlorinated organic compounds as it ensures complete destruction of the molecule, preventing its release into the environment.[7]

  • Consult Your EHS Office: Your institution's EHS department is the authoritative resource for specific disposal procedures, container requirements, and pickup schedules. They will ensure that the disposal process is fully compliant with all applicable regulations.

By following these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

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  • SAFETY DATA SHEET - 4-Chloro-6-methylpyrimidin-2-ylamine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO1iObGcvh56c5bls1txdrWgxpgON5cObSsh2mLGJAcsTvoCfW8OJus51T3Iofx_b9YzSOyyODzeFOwL0xsof25K80C-t3U1xhwIPdl0cEu1u5xulBfVeINFYUKiDogIYPJIDp-ZZK_earofT4HUlCtMlhSdB-gLASDfVcUpzlzbSLAlpXh1R3LBvpF7fro0dW43B73t1-YTCM8DAckJarOPQlrcE4ARccpESRxRujlbBx4iWc8sn0wHSqgkMlg0R3GVreVsTyCSrkrlVzyzf12-M1c_w=]
  • SAFETY DATA SHEET - 4-Amino-6-chloro-2-methylpyrimidine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1toqze5YXd_Z-M24pO__boE8jk2KC2cXXbpxOGSLBUGuESBeh-7LtzeKbIiDxMi6bFjx2Ik1WLLP4Eazy_SLF55aXXTx75Ssg3PQMsZngj703YPMmS30N-4UXS4GWvVTtTQeOdAZS6pTfZdqYvoY7sRvac_v1-l-mocsfeejzy5JgQuIGEOI_c4JDxHy7Iu1QH1gER_zYPEv8Zw0HLinQ3IL-PPE1ZSKYyQ2CUYkNpC1g9sHTZAWJWfec4RSK08Ik6DqqfwDUwEsyoZhvcecn2SO41Qk=]
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Navigating the Safe Handling of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-chloro-N-ethyl-6-methylpyrimidin-2-amine (CAS No. 5748-33-4). It is crucial to understand that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound could not be located during the preparation of this document. Therefore, the following recommendations are based on an expert synthesis of information from SDS of structurally similar chlorinated pyrimidine compounds.[1][2]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a substance-specific Safety Data Sheet. It is imperative that you obtain the SDS for 4-chloro-N-ethyl-6-methylpyrimidin-2-amine from your chemical supplier before proceeding with any handling, storage, or disposal of this substance. All laboratory personnel must be thoroughly trained on the procedures outlined in the supplier-provided SDS and in your institution's Chemical Hygiene Plan.

Hazard Assessment of Structurally Similar Compounds

Based on the safety data for analogous compounds, 4-chloro-N-ethyl-6-methylpyrimidin-2-amine should be handled as a substance that is potentially hazardous. Similar compounds are classified as causing skin and serious eye irritation.[2] Inhalation of dusts may also lead to respiratory irritation. While specific toxicological data for this compound is not available, it is prudent to assume it may be harmful if swallowed or inhaled.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure during the handling of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine. The following table summarizes the recommended PPE, which should be confirmed and adjusted based on the forthcoming substance-specific SDS.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles with Side Shields and Face ShieldProvides a barrier against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Hands Chemical-Resistant Gloves (e.g., Nitrile)Double-gloving is recommended to provide an extra layer of protection against potential permeation. Regularly inspect gloves for any signs of degradation or puncture.
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned lab coat protects the torso and arms. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)To be used when handling the solid compound outside of a certified chemical fume hood or if the SDS indicates a risk of respiratory irritation or toxicity from dusts.
Feet Closed-toe ShoesProtects feet from spills and falling objects.

Procedural Guidance for Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat and Apron: Put on the lab coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the lab coat.

  • Respirator: If required, perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety goggles, ensuring a snug fit. If necessary, wear a face shield over the goggles.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the second pair of gloves over the first.

Doffing Procedure:
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Lab Coat and Apron: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Respirator: Remove the respirator from the back of the head.

  • Hand Hygiene: Thoroughly wash hands with soap and water.

Operational and Disposal Plans

Handling:

  • All handling of solid 4-chloro-N-ethyl-6-methylpyrimidin-2-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use engineering controls such as fume hoods to control the generation of dusts and vapors.[3]

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.[2]

Spill Management: In the event of a spill, evacuate the immediate area and follow your institution's established spill response procedures. For a small spill of solid material, carefully sweep it up with an inert absorbent material and place it in a sealed, labeled container for disposal. Do not generate dust. For larger spills, or any spill of the substance in solution, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal:

  • Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with federal, state, and local regulations.[3]

  • Consult your institution's EHS department for specific guidance on the disposal of this chemical.

  • Do not dispose of this chemical down the drain or in the regular trash.

Visualized Workflows

The following diagrams illustrate generalized workflows for safe chemical handling and spill response. These should be adapted based on the specific guidance provided in the manufacturer's SDS for 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Consult SDS for 4-chloro-N-ethyl-6- methylpyrimidin-2-amine B Don Appropriate PPE A->B C Weigh and Prepare Reagents B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate and Label Chemical Waste E->F G Doff PPE Correctly F->G H Wash Hands G->H

Caption: Generalized workflow for the safe handling of chemical solids.

SpillResponse Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small & Controllable? Assess->SmallSpill LargeSpill Evacuate Area Alert Others Contact EHS SmallSpill->LargeSpill No Cleanup Use Spill Kit (Appropriate Absorbent) SmallSpill->Cleanup Yes Report Report Incident to Supervisor and EHS LargeSpill->Report Dispose Collect Waste in Sealed Container Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Decontaminate->Report

Caption: Decision-making workflow for chemical spill response.

References

  • Echemi. 4-chloro-6-ethyl-5-MethylpyriMidin-2-aMine Safety Data Sheets. Echemi.com. Accessed January 19, 2026.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Amino-4-chloro-6-methylpyrimidine. Fisher Scientific. Revised December 19, 2025.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Amino-6-chloro-2-methylpyrimidine, 95%. Fisher Scientific. Revised January 13, 2014.
  • Sigma-Aldrich. 2-Amino-4-chloro-6-methylpyrimidine 97. Sigma-Aldrich. Accessed January 19, 2026.
  • Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. Revised September 6, 2024.
  • CymitQuimica. Safety Data Sheet: 2-Chloro-N4-methylpyrimidine-4,5-diamine. CymitQuimica. Revised December 19, 2024.
  • ChemWhat. (4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine CAS#: 5748-33-4.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-Amino-6-chloro-2-methylpyrimidine. ChemicalBook. Revised July 26, 2025.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Revised December 19, 2025.

Sources

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4-chloro-N-ethyl-6-methylpyrimidin-2-amine
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